2'-Carboethoxy-3-(4-fluorophenyl)propiophenone
Description
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Properties
IUPAC Name |
ethyl 2-[3-(4-fluorophenyl)propanoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FO3/c1-2-22-18(21)16-6-4-3-5-15(16)17(20)12-9-13-7-10-14(19)11-8-13/h3-8,10-11H,2,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMCJPBGKBMXOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644569 | |
| Record name | Ethyl 2-[3-(4-fluorophenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-00-8 | |
| Record name | Ethyl 2-[3-(4-fluorophenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone: Synthesis, Properties, and Potential Applications in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, a compound of significant interest in medicinal chemistry and drug development. While a specific CAS number for this molecule is not readily found in major chemical databases, indicating it may be a novel or less-common research compound, its structural motifs are present in numerous biologically active molecules. This guide will therefore focus on a plausible synthetic route, predicted physicochemical properties, and potential applications based on established chemical principles and data from analogous structures. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel propiophenone derivatives as potential therapeutic agents.
Introduction: The Propiophenone Scaffold in Medicinal Chemistry
The propiophenone core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse range of pharmaceutical agents. Its derivatives have been explored for a wide array of therapeutic applications. The introduction of a carboethoxy group at the 2'-position and a 3-(4-fluorophenyl) moiety is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the parent propiophenone structure, offering a promising avenue for the development of novel drug candidates. The 4-fluorophenyl group is a common substituent in drug design, often enhancing metabolic stability and receptor binding affinity. The 2'-carboethoxy group provides a handle for further chemical modification and can influence the molecule's polarity and solubility.
Proposed Synthesis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone
The synthesis of the target molecule can be envisioned through a multi-step pathway involving well-established organic reactions. A plausible and efficient approach would be a Friedel-Crafts acylation reaction.
Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be disconnected at the bond between the carbonyl group and the substituted phenyl ring, pointing to a Friedel-Crafts acylation of ethyl benzoate with 3-(4-fluorophenyl)propanoyl chloride.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-(4-fluorophenyl)propanoic acid
This starting material can be synthesized via several routes, a common one being the reduction of a corresponding cinnamic acid derivative or through a malonic ester synthesis.
Step 2: Synthesis of 3-(4-fluorophenyl)propanoyl chloride
-
To a stirred solution of 3-(4-fluorophenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-(4-fluorophenyl)propanoyl chloride, which can be used in the next step without further purification.
Step 3: Friedel-Crafts Acylation
-
To a suspension of anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) in anhydrous dichloromethane, add ethyl benzoate (1 equivalent) at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of 3-(4-fluorophenyl)propanoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone.
Caption: Potential biological targets.
Safety and Handling
As with any research chemical with limited toxicological data, 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Conclusion
While 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone may not be a cataloged compound, its synthesis is feasible through established synthetic routes such as the Friedel-Crafts acylation. Its structural characteristics suggest it could be a valuable building block in medicinal chemistry for the development of novel therapeutic agents targeting a range of diseases. This technical guide provides a solid foundation for researchers interested in synthesizing and exploring the biological activities of this and related propiophenone derivatives. Further research is warranted to confirm its properties and to fully elucidate its pharmacological potential.
References
-
For Friedel-Crafts Acylation
-
For Acyl Chloride Formation
- Title: Acyl chloride
- Source: Wikipedia
-
URL: [Link]
- For Propiophenone Derivatives in Medicinal Chemistry: Title: Propiophenone derivatives and their preparation and pharmaceutical use Source: European Patent Office URL
Sources
A Comprehensive Guide to the Structural Elucidation of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone
Abstract
The unequivocal determination of a molecule's chemical structure is the bedrock of modern chemical research and drug development. This guide provides an in-depth, multi-technique approach to the structural elucidation of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a self-validating workflow that moves from foundational hypothesis to definitive confirmation. This document is intended for researchers and scientists, offering not just protocols, but the underlying scientific rationale for each experimental choice and data interpretation, thereby providing a robust framework for the characterization of novel small molecules.
Introduction and Rationale
2'-Carboethoxy-3-(4-fluorophenyl)propiophenone belongs to the broad class of propiophenone derivatives. These scaffolds are valuable intermediates in organic synthesis, notably in the preparation of pharmaceuticals like the antidepressant bupropion and various other nervous system agents.[1][] The structure also shares features with chalcones (1,3-diaryl-2-propen-1-ones), which are well-known for their diverse pharmacological activities.[3][4][5] The presence of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and modify electronic properties.[6]
Figure 1: Hypothesized Structure and Atom Numbering

Caption: Hypothesized structure of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone with systematic numbering for NMR spectral assignments.
*The Elucidation Workflow: A Multi-Pronged Approach
Structural elucidation is not a linear process but an integrated system where each piece of data corroborates the others. Our approach relies on obtaining orthogonal information from different analytical techniques to build a conclusive and self-validating structural proof.
Diagram 1: The integrated workflow for structure elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise: IR spectroscopy is the first logical step, as it provides rapid, non-destructive confirmation of the key functional groups present. The energy of absorbed infrared light corresponds to the vibrational frequencies of specific bonds. In our target molecule, we expect to see characteristic vibrations for two distinct carbonyl groups (ketone and ester), aromatic rings, and C-O and C-F bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and performing a background scan.
-
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Process the data by performing an ATR correction and baseline correction.
Data Interpretation and Expected Absorptions
The presence of two carbonyl groups is a key structural feature. The ester C=O stretch typically appears at a higher wavenumber than a conjugated ketone C=O stretch due to the inductive electron withdrawal of the ester oxygen, which strengthens the C=O bond.[7]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale & Comments |
| Aromatic C-H Stretch | 3100-3000 | Characteristic of sp² C-H bonds in the two phenyl rings. |
| Aliphatic C-H Stretch | 3000-2850 | From the -CH₂-CH₂- and -O-CH₂-CH₃ groups. |
| Ester C=O Stretch | ~1735 | Higher frequency due to the electron-withdrawing ester oxygen.[8][9] |
| Ketone C=O Stretch | ~1685 | Conjugation with the aromatic ring lowers the frequency from a typical ~1715 cm⁻¹.[10] |
| Aromatic C=C Stretch | 1600-1450 | A series of peaks indicating the presence of aromatic rings. |
| C-O Stretch (Ester) | 1300-1100 | Two strong bands are expected for the C-O bonds of the ester group.[9] |
| C-F Stretch | 1250-1100 | A strong, characteristic absorption for the aryl-fluoride bond. |
Table 1: Predicted IR absorption bands for 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone.
Trustworthiness: Observing two distinct carbonyl peaks in the predicted regions provides strong initial evidence that both the ketone and ester functionalities are present as hypothesized.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise: High-resolution mass spectrometry (HRMS) provides the molecular formula by measuring the exact mass of the molecular ion with high precision. Electron Ionization (EI) MS is then used to induce fragmentation, creating a unique fingerprint that reveals the molecule's substructures. The fragmentation pattern is governed by the stability of the resulting ions and neutral losses, offering a roadmap of the molecule's connectivity.
Experimental Protocol: GC-EI-HRMS
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5) to separate the analyte from any impurities.
-
The eluent from the GC is directed into the ion source of the mass spectrometer.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Analyze the resulting ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap detector.
Data Interpretation
Molecular Formula: C₁₈H₁₇FO₃ Exact Mass: 300.1162 g/mol
-
Molecular Ion Peak ([M]⁺•): The HRMS spectrum should show a prominent peak at m/z 300.1162, confirming the molecular formula. A small M+1 peak at 301.1196 will also be visible due to the natural abundance of ¹³C.[11]
-
Fragmentation Analysis: The primary fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage).[12] The most stable carbocations will produce the most abundant fragment ions.
Diagram 2: Predicted major fragmentation pathways in EI-Mass Spectrometry.
| m/z | Proposed Fragment Ion | Origin |
| 300 | [C₁₈H₁₇FO₃]⁺• | Molecular Ion ([M]⁺•) |
| 227 | [C₁₅H₁₂FO]⁺ | Loss of the carboethoxy radical (•COOC₂H₅) |
| 149 | [C₉H₉O₂]⁺ | Alpha-cleavage, forming the stable 2-carboethoxybenzoyl cation. This is often a very prominent peak. |
| 123 | [C₈H₈F]⁺ | Alpha-cleavage, forming the 2-(4-fluorophenyl)ethyl cation. |
| 121 | [C₈H₅O]⁺ | Loss of ethene from the m/z 149 fragment. |
| 109 | [C₇H₆F]⁺ | Formation of the fluorotropylium ion or fluorobenzyl cation, a very stable fragment. |
| 77 | [C₆H₅]⁺ | Loss of CO from the m/z 121 fragment, indicating a phenyl group.[12] |
Table 2: Predicted m/z values and corresponding fragments for 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone.
Trustworthiness: The combination of a correct high-resolution mass and a fragmentation pattern consistent with the proposed connectivity (e.g., the presence of fragments at m/z 149 and 123) provides very strong evidence for the overall structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise: NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. ¹H NMR maps the proton framework, while ¹³C NMR maps the carbon skeleton. Chemical shifts indicate the electronic environment of each nucleus, integration reveals the number of protons, and coupling patterns (multiplicity) show which nuclei are adjacent to each other.
Experimental Protocol: ¹H and ¹³C NMR
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
(Optional but recommended) Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
¹H NMR Data Interpretation (Predicted for 400 MHz, CDCl₃)
| Proton(s) (Fig. 1) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-11 | ~1.35 | Triplet (t) | 3H | Ethyl -CH₃ coupled to the -CH₂- at C-10. |
| H-4 | ~3.10 | Triplet (t) | 2H | Propio -CH₂- coupled to the benzylic -CH₂- at C-3. |
| H-3 | ~3.40 | Triplet (t) | 2H | Benzylic -CH₂- coupled to the -CH₂- at C-4 and deshielded by the 4-fluorophenyl ring. |
| H-10 | ~4.30 | Quartet (q) | 2H | Ethyl -CH₂- coupled to the -CH₃ at C-11 and deshielded by the ester oxygen. |
| H-6, H-6' | ~7.00 | Triplet (t) | 2H | Aromatic protons ortho to fluorine, appearing as a "triplet" due to coupling with both fluorine and H-5/H-5'. |
| H-5, H-5' | ~7.25 | Doublet of doublets (dd) | 2H | Aromatic protons meta to fluorine, coupled to H-6/H-6'. |
| H-1', H-4' | ~7.50 - 7.80 | Multiplet (m) | 4H | Protons on the carboethoxy-substituted ring. H-1' is ortho to the ketone and will be the most downfield. |
Table 3: Predicted ¹H NMR spectral data.
¹³C NMR Data Interpretation (Predicted for 100 MHz, CDCl₃)
| Carbon(s) (Fig. 1) | Predicted δ (ppm) | DEPT-135 | Rationale |
| C-11 | ~14 | CH₃ | Typical value for an ethyl -CH₃. |
| C-4 | ~30 | CH₂ | Aliphatic -CH₂-. |
| C-3 | ~45 | CH₂ | Benzylic -CH₂-, slightly deshielded. |
| C-10 | ~61 | CH₂ | Ester -CH₂-, strongly deshielded by oxygen. |
| C-5, C-5' | ~115 (d, JCF ≈ 21 Hz) | CH | Aromatic CH ortho to fluorine; split into a doublet by C-F coupling. |
| C-1', C-2', C-3', C-4' | ~128-134 | CH/C | Aromatic carbons of the propiophenone ring. |
| C-6, C-6' | ~130 (d, JCF ≈ 8 Hz) | CH | Aromatic CH meta to fluorine. |
| C-7 | ~137 (d, JCF ≈ 3 Hz) | C | Quaternary aromatic carbon attached to the alkyl chain. |
| C-5' | ~138 | C | Quaternary aromatic carbon bearing the carboethoxy group. |
| C-8 | ~162 (d, JCF ≈ 245 Hz) | C | Quaternary aromatic carbon directly bonded to fluorine; large C-F coupling constant. |
| C-9 | ~168 | C | Ester carbonyl carbon. |
| C-2 | ~200 | C | Ketone carbonyl carbon, deshielded. |
Table 4: Predicted ¹³C NMR spectral data.
Advanced Structural Confirmation
2D NMR Spectroscopy
Trustworthiness: While 1D NMR provides a wealth of information, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide the final, unambiguous proof of connectivity.
-
COSY: A COSY spectrum would show cross-peaks between protons that are coupled to each other. We would expect to see correlations between:
-
H-11 and H-10 (the ethyl group).
-
H-4 and H-3 (the propane backbone).
-
H-6/6' and H-5/5' (the fluorophenyl ring system).
-
-
HSQC: An HSQC spectrum correlates each proton with its directly attached carbon. This allows for the definitive assignment of every CH, CH₂, and CH₃ group in the ¹³C spectrum based on the already assigned ¹H spectrum.
X-ray Crystallography
For ultimate confirmation, single-crystal X-ray diffraction provides a 3D model of the molecule's structure in the solid state.[13][14]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Grow a suitable single crystal of the compound, often by slow evaporation of a solvent.
-
Mount the crystal on a goniometer in a diffractometer.
-
Irradiate the crystal with a monochromatic X-ray beam.
-
Collect the diffraction pattern data as the crystal is rotated.
-
Process the data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles.
This technique would definitively confirm the connectivity and conformation of the molecule, serving as the gold standard for structural proof.
Diagram 3: Logical synthesis of data leading to the confirmed structure.
Conclusion
The structural elucidation of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone is achieved through a systematic and integrated analytical approach. IR spectroscopy confirms the presence of the required functional groups, while high-resolution mass spectrometry validates the molecular formula and provides key fragmentation data. The core of the elucidation lies in 1D and 2D NMR spectroscopy, which collectively map out the complete proton and carbon framework and confirm the precise connectivity of all atoms. Each technique provides a layer of evidence that, when combined, creates an unshakeable, self-validating proof of the hypothesized structure. This rigorous methodology ensures the scientific integrity required for subsequent research and development activities.
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A Technical Guide to the Synthesis and Characterization of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed analytical characterization of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone (CAS No. 898768-00-8)[1]. This β-aryl ketone is a derivative of propiophenone, a class of compounds recognized as important precursors and intermediates in the synthesis of various pharmaceuticals.[2][3][4] The guide outlines a robust two-step synthetic pathway involving a base-catalyzed Claisen-Schmidt condensation followed by selective catalytic hydrogenation. We provide detailed, field-tested protocols for each stage of the synthesis and purification. Furthermore, this document establishes a full characterization profile of the target molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering both a practical procedural framework and the underlying scientific rationale for experimental choices.
Introduction and Scientific Context
2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, with the systematic IUPAC name ethyl 2-(3-(4-fluorophenyl)propanoyl)benzoate, belongs to a family of substituted propiophenones. These structures are often derived from chalcones (α,β-unsaturated ketones), which are renowned for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7] The saturation of the α,β-double bond, converting the chalcone precursor to a propiophenone derivative, can significantly alter the molecule's conformational flexibility and electronic properties, thereby modulating its pharmacological profile.
The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The carboethoxy group at the ortho-position of the primary phenyl ring provides a reactive handle for further chemical modifications, making the title compound a valuable intermediate for constructing more complex molecular architectures.
This guide presents a logical and efficient synthetic route, moving from readily available commercial starting materials to the high-purity target compound, and validates its identity through a rigorous, multi-technique characterization workflow.
Synthesis Pathway and Experimental Protocols
The synthesis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone is most effectively achieved through a two-step sequence. The foundational logic is to first construct the carbon skeleton via a Claisen-Schmidt condensation to form an α,β-unsaturated keto-ester (a chalcone derivative), followed by the selective reduction of the carbon-carbon double bond.
Diagram of the Synthetic Workflow
Caption: Overall workflow for the synthesis of the target compound.
Step 1: Synthesis of (E)-ethyl 2-(3-(4-fluorophenyl)acryloyl)benzoate (Chalcone Intermediate)
The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones by reacting an aromatic aldehyde with a ketone in the presence of a base or acid catalyst.[8][9] Here, the enolizable ketone is ethyl 2-acetylbenzoate, and the non-enolizable aldehyde is 4-fluorobenzaldehyde.
Protocol:
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-acetylbenzoate (1.0 eq.) and 4-fluorobenzaldehyde (1.0 eq.) in absolute ethanol (approx. 3-4 mL per mmol of ketone).
-
Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq., 10% w/v) dropwise to the reactant mixture. The addition of a base is crucial as it deprotonates the α-carbon of the ketone, generating the nucleophilic enolate required for the reaction.[10]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A yellow precipitate, the chalcone product, typically begins to form within 30-60 minutes. Continue stirring for 2-4 hours to ensure completion.
-
Work-up: Pour the reaction mixture into a beaker containing ice-cold water (approx. 200 mL). Acidify the solution to a pH of ~5-6 by slowly adding dilute hydrochloric acid (HCl). This step neutralizes the excess base and precipitates the product fully.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone intermediate as a crystalline solid.
Step 2: Synthesis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone
The selective reduction of the alkene double bond in the chalcone intermediate without affecting the two carbonyl groups (ketone and ester) is achieved via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
Protocol:
-
Reactant Preparation: Dissolve the purified chalcone from Step 1 (1.0 eq.) in a suitable solvent like ethyl acetate or ethanol in a hydrogenation flask.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) to the solution (approx. 5-10% by weight of the chalcone).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and then maintain a positive pressure of H₂ (typically 1-3 atm or a balloon filled with H₂).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is complete when hydrogen uptake ceases. Monitor the reaction's progress by TLC until the starting material spot has completely disappeared.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (ethyl acetate) to recover all the product.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product as a pure solid or viscous oil.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a complete structural profile.
Diagram of the Characterization Workflow
Caption: Logical workflow for the structural elucidation of the final product.
Expected Analytical Data
The following table summarizes the expected data from the characterization of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone (Molecular Formula: C₁₈H₁₇FO₃, Molecular Weight: 300.33 g/mol ).
| Technique | Expected Observations | Interpretation |
| ¹H NMR | δ 7.20-8.00 (m, 8H)δ 4.35 (q, 2H)δ 3.40 (t, 2H)δ 3.15 (t, 2H)δ 1.30 (t, 3H) | Aromatic protons from both rings.Methylene protons (-OCH₂ CH₃) of the ethyl ester.Methylene protons adjacent to the ketone (-CH₂ CO-).Methylene protons adjacent to the fluorophenyl ring (Ar-CH₂ -).Methyl protons (-OCH₂CH₃ ) of the ethyl ester. |
| ¹³C NMR | δ ~198 ppmδ ~166 ppmδ 115-162 ppmδ ~61 ppmδ ~45 ppmδ ~30 ppmδ ~14 ppm | Ketone carbonyl carbon (C =O).Ester carbonyl carbon (-C OOR).Multiple signals for aromatic carbons, including a doublet for the C-F carbon.Methylene carbon (-OC H₂CH₃) of the ethyl ester.Methylene carbon adjacent to the ketone (-C H₂CO-).Methylene carbon adjacent to the fluorophenyl ring (Ar-C H₂-).Methyl carbon (-OCH₂C H₃) of the ethyl ester. |
| FT-IR (cm⁻¹) | ~1720 cm⁻¹~1685 cm⁻¹~1250 cm⁻¹~3050, ~1600 cm⁻¹ | Strong C=O stretch from the ester functional group.[6][11]Strong C=O stretch from the aryl ketone functional group.[6][12]Strong C-F stretch.Aromatic C-H and C=C stretches. |
| Mass Spec. (MS) | m/z = 300 [M]⁺m/z = 255 [M-OC₂H₅]⁺m/z = 177 [C₆H₄(COOEt)CO]⁺m/z = 109 [FC₆H₄CH₂]⁺ | Molecular ion peak corresponding to the molecular weight.Fragment from the loss of the ethoxy group.Fragment corresponding to the 2-carboethoxybenzoyl cation.Fragment corresponding to the 4-fluorobenzyl cation. |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS). Multiplicities are abbreviated as: q (quartet), t (triplet), m (multiplet).
Conclusion
This guide has detailed a reliable and reproducible methodology for the synthesis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone. By employing a Claisen-Schmidt condensation followed by selective catalytic hydrogenation, the target compound can be obtained in good yield and high purity from commercially available precursors. The comprehensive characterization data provided serves as a benchmark for researchers, ensuring accurate identification and quality control. The described protocols and analytical framework offer a solid foundation for the exploration and development of novel compounds based on this versatile propiophenone scaffold.
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The Strategic Role of Fluorination in Modulating the Biological Activity of Propiophenone Derivatives
An In-depth Technical Guide:
Preamble: Beyond the Scaffold - The Propiophenone Core and the Fluorine Advantage
In the landscape of medicinal chemistry, the propiophenone scaffold, a simple aromatic ketone, represents a versatile and highly adaptable foundation for drug design.[1] Its true potential, however, is unlocked through strategic functionalization. Among the most powerful tools in the synthetic chemist's arsenal is the introduction of fluorine. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the formidable strength of the carbon-fluorine bond—can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3][4]
This guide provides a technical exploration into the biological activities of fluorinated propiophenone derivatives. We will dissect the causal relationships between fluorination and observed biological effects, moving beyond mere observation to understand why specific structural modifications lead to enhanced potency and desirable therapeutic properties. We will also draw insights from the closely related and extensively studied fluorinated chalcones, which are α,β-unsaturated derivatives, to illuminate broader principles of structure-activity relationships (SAR).[5][6][7] The strategic incorporation of fluorine can enhance metabolic stability, increase lipophilicity to improve membrane permeability, and alter electronic properties to strengthen binding interactions with biological targets.[3][5][7][8]
The Fluorine Effect: A Mechanistic Overview
The decision to incorporate fluorine is a deliberate strategy to modulate several key molecular properties simultaneously. Understanding these effects is fundamental to designing potent and selective therapeutic agents.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" at a susceptible position can dramatically increase the half-life and bioavailability of a drug candidate.[3][9]
-
Lipophilicity and Permeability: Fluorine is the most electronegative element, yet its substitution for hydrogen often increases a molecule's lipophilicity (logP).[4][5][10] This enhancement is crucial for crossing biological membranes, such as the blood-brain barrier or bacterial cell walls, directly impacting the compound's ability to reach its target.
-
Binding Affinity and Conformation: The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, potentially enhancing hydrogen bonding capabilities with target proteins.[3][8] Furthermore, the introduction of fluorine can induce specific conformational preferences in the molecule, pre-organizing it for a more favorable interaction with a receptor's binding pocket.
Logical Relationship: Fluorination to Biological Effect
The following diagram illustrates the causal chain from the chemical properties of fluorine to the desired therapeutic outcomes.
Caption: Causal pathway from fluorine's properties to therapeutic effects.
Anticancer Activity: Inducing Targeted Cell Death
Fluorinated propiophenone and chalcone derivatives have demonstrated significant potential as anticancer agents, often acting through the induction of apoptosis and inhibition of cell proliferation.[6][11][12]
Mechanism of Action: Apoptosis and Tubulin Inhibition
A primary mechanism involves the triggering of apoptosis (programmed cell death). Studies on fluorinated chalcones suggest these compounds can interfere with critical cell survival pathways.[12] For instance, they can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, which executes the apoptotic program.
Furthermore, some derivatives act as tubulin polymerization inhibitors.[12] By binding to tubulin, they prevent the formation of microtubules, which are essential for cell division (mitosis). This disruption arrests the cell cycle, typically in the G2/M phase, and ultimately leads to cell death.[13]
Quantitative Data: Cytotoxicity of Fluorinated Derivatives
The in vitro efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit the growth of 50% of a cancer cell population.
| Compound ID | Fluorine Position | Cancer Cell Line | IC50 (µM) | Reference |
| A1 | 3-fluoro (phenyl ring) | MCF-7 (Breast) | 52.35 | [14] |
| A3 | 3-fluoro (phenyl ring) | MCF-7 (Breast) | 54.81 | [14] |
| B1 | 4-fluoro (phenyl ring) | MCF-7 (Breast) | 53.9 | [14] |
| B3 | 4-fluoro (phenyl ring) | MCF-7 (Breast) | 54.1 | [14] |
| Compound 12 | B-ring fluoro | Various | Not specified | [12] |
| Compound 46 | B-ring fluoro | Hepatocellular | Not specified | [12] |
Note: Data often comes from studies on broader classes of related compounds, such as fluorinated 1,3,4-thiadiazole derivatives with similar phenyl-fluorine motifs.
Antimicrobial and Antifungal Efficacy
The rise of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents.[15] Fluorinated propiophenones and their analogs have shown promise in combating a range of Gram-positive and Gram-negative bacteria as well as fungal pathogens.[16][17] The enhanced lipophilicity conferred by fluorine is particularly advantageous for penetrating the complex cell walls of bacteria.[5]
Mechanism of Action: Membrane Disruption and Biofilm Inhibition
The primary antibacterial mechanisms include:
-
Disruption of Cell Membrane Integrity: The compounds can intercalate into the lipid bilayer of the bacterial cell membrane, disrupting its structure and function, leading to leakage of cellular contents and cell death.[15]
-
Inhibition of Efflux Pumps: Many bacteria develop resistance by using efflux pumps to expel antibiotics. Fluorinated chalcones have been shown to inhibit these pumps, thereby restoring the efficacy of conventional antibiotics.[5][7][15]
-
Biofilm Prevention: Biofilms are structured communities of bacteria that are notoriously difficult to treat. Some derivatives can prevent biofilm formation or eradicate existing biofilms, making the bacteria more susceptible to treatment.[15][18][19]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Fluorine Substitution | Microorganism | MIC (µg/mL) | Reference |
| 1c | para-methoxy, fluoro | P. aeruginosa | - | [16] |
| 1d | meta/para-methoxy, fluoro | S. aureus, B. subtilis, E. coli | - | [16] |
| F131 (Furanone) | - | S. aureus | 8-16 | [18] |
| F131 (Furanone) | - | C. albicans | 32-128 | [18] |
Note: Specific MIC values for propiophenones are less commonly published than for related heterocyclic structures. The data illustrates the potency range for fluorinated compounds against key pathogens.
Anti-inflammatory Properties: Modulating the Immune Response
Chronic inflammation is a hallmark of numerous diseases. Fluorinated derivatives have been investigated for their ability to suppress inflammatory responses.[20][21][22][23]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
These compounds often target key nodes in the inflammatory cascade. A central pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[24] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals (like LPS), a cascade is initiated that leads to the activation of NF-κB, which then translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[22][24] Fluorinated compounds can inhibit this pathway, thereby reducing the production of these inflammatory mediators.[24]
Signaling Pathway: NF-κB Inhibition
Caption: Inhibition of the NF-κB pathway by fluorinated derivatives.
Experimental Protocols: A Self-Validating Approach
The trustworthiness of any biological data hinges on robust and well-controlled experimental design. The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol 1: Assessing Anticancer Cytotoxicity via MTT Assay
This assay measures the metabolic activity of cells, which correlates with cell viability.
Workflow Diagram: MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Controls (Critical for Validation):
-
Vehicle Control: Wells containing cells treated with the highest concentration of DMSO used in the dilutions (typically <0.1%). This validates that the solvent is not causing cytotoxicity.
-
Untreated Control: Wells containing cells with only fresh culture medium. This represents 100% cell viability.
-
Positive Control: Wells treated with a known cytotoxic drug (e.g., Doxorubicin). This validates the assay's ability to detect cell death.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Determining Antimicrobial Potency via Broth Microdilution (MIC)
This method establishes the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: Culture the bacterium (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of ~5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well plate, prepare 2-fold serial dilutions of the fluorinated compound in MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls (Critical for Validation):
-
Sterility Control: A well with only MHB to check for contamination.
-
Growth Control: A well with MHB and the bacterial inoculum but no compound. This ensures the bacteria are viable and represents maximum growth.
-
Positive Control: A well with bacteria and a known antibiotic (e.g., Gentamicin). This validates the assay's sensitivity.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be confirmed by measuring the optical density at 600 nm.
Conclusion and Future Directives
The strategic fluorination of the propiophenone scaffold is a validated and highly effective approach for generating novel therapeutic candidates with potent anticancer, antimicrobial, and anti-inflammatory activities. The predictable influence of fluorine on key drug-like properties—lipophilicity, metabolic stability, and target binding—provides a rational basis for drug design.
Future research should focus on elucidating more detailed structure-activity relationships, particularly concerning the optimal position and number of fluorine substituents for specific biological targets. The development of derivatives with improved selectivity and reduced off-target toxicity remains a paramount objective. As synthetic methodologies become more advanced, the precise and selective introduction of fluorine will continue to be a cornerstone of modern medicinal chemistry, unlocking new generations of highly effective therapeutic agents.[2][25][26]
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- 26. researchgate.net [researchgate.net]
2'-Carboethoxy-3-(4-fluorophenyl)propiophenone: A Fluorinated Chalcone Analog as a Scaffold for Advanced Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, a class of aromatic ketones with an α,β-unsaturated carbonyl system, represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3][4] The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy to enhance metabolic stability, lipophilicity, and target binding affinity.[5][6][7][8] This technical guide provides a comprehensive overview of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, a saturated and functionalized analog of a fluorinated chalcone. By removing the reactive α,β-unsaturated double bond, this propiophenone derivative offers a distinct chemical profile, potentially reducing off-target reactivity while retaining a core structure amenable to therapeutic targeting. This document details a robust synthetic protocol via a two-step sequence involving Claisen-Schmidt condensation and subsequent catalytic hydrogenation, outlines methods for purification and rigorous spectroscopic characterization, and explores the hypothesized biological significance and potential therapeutic applications of this compound. We present detailed experimental workflows and discuss the rationale behind its design, positioning it as a valuable building block for the development of novel therapeutics.
Introduction: The Rationale for a Novel Chalcone Analog
Chalcones (1,3-diphenyl-2-propen-1-one) are naturally occurring precursors to flavonoids and have long captured the attention of medicinal chemists.[1][9] Their core structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is responsible for a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[10][11] The electrophilic nature of the enone moiety, which can act as a Michael acceptor, is often implicated in its mechanism of action through covalent interactions with biological nucleophiles like cysteine residues in proteins.[1]
However, this reactivity can also lead to non-specific binding and potential toxicity. The development of chalcone analogs with a saturated propane-1-one backbone—dihydrochalcones or propiophenone derivatives—is a strategic approach to mitigate this reactivity while preserving the fundamental diaryl scaffold essential for receptor recognition.
Furthermore, the introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[5][8] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase membrane permeability, and improve binding affinity through favorable electrostatic interactions.[6][7]
This guide focuses on 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone , a molecule that synergistically combines these design principles. It is a saturated analog, removing the Michael acceptor liability, and incorporates both a fluorine atom on one phenyl ring and a carboethoxy group on the other. This ester functionality provides an additional handle for modifying solubility, polarity, or for designing prodrugs. This compound thus serves as an advanced, strategically designed scaffold for exploring new therapeutic avenues.
Synthesis and Characterization
The synthesis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone is most efficiently achieved through a two-step process. The first step involves the synthesis of the corresponding chalcone intermediate via a base-catalyzed Claisen-Schmidt condensation, followed by the selective reduction of the alkene double bond.
Synthetic Protocol
Step 1: Synthesis of (E)-2'-Carboethoxy-3-(4-fluorophenyl)propenone (Chalcone Intermediate)
The Claisen-Schmidt condensation is a reliable method for forming the C-C bond in chalcones, reacting an aromatic aldehyde with an acetophenone derivative in the presence of a base.[1][12][13][14]
-
Materials:
-
Ethyl 2-acetylbenzoate (1 equivalent)
-
4-Fluorobenzaldehyde (1 equivalent)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (Solvent)
-
Deionized Water
-
Hydrochloric Acid (HCl) for neutralization
-
-
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve ethyl 2-acetylbenzoate (1 eq.) and 4-fluorobenzaldehyde (1 eq.) in ethanol.
-
Catalyst Addition: In a separate beaker, prepare a solution of NaOH (2 eq.) in a small amount of water and cool it in an ice bath. Add the cold NaOH solution dropwise to the ethanolic solution of the reactants while stirring vigorously.
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water. Acidify the solution slowly with dilute HCl until it is neutral (pH ~7).
-
Isolation: Collect the precipitated solid (the chalcone intermediate) by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.
-
Step 2: Synthesis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone
The α,β-unsaturated bond of the chalcone is selectively reduced using catalytic hydrogenation.
-
Materials:
-
(E)-2'-Carboethoxy-3-(4-fluorophenyl)propenone (from Step 1)
-
Palladium on Carbon (Pd/C, 10% w/w)
-
Ethanol or Ethyl Acetate (Solvent)
-
Hydrogen Gas (H₂)
-
-
Procedure:
-
Setup: Dissolve the chalcone from Step 1 in ethanol or ethyl acetate in a hydrogenation flask.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr hydrogenator). Purge the system with hydrogen gas and then maintain it under a positive pressure of H₂ (e.g., 40-50 psi).
-
Reaction: Shake or stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed (monitored by the pressure gauge).
-
Isolation: Once the reaction is complete, carefully vent the system and purge with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product. The final compound, 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, can be further purified by silica gel column chromatography if necessary.
-
Visualization of Synthetic Workflow
Caption: Workflow for the two-step synthesis of the target compound.
Spectroscopic Characterization
Rigorous characterization is essential to confirm the structure and purity of the final product. The expected data from standard spectroscopic techniques are summarized below.
| Technique | Expected Observations | Rationale |
| FT-IR (cm⁻¹) | ~1720 (C=O, Ester), ~1690 (C=O, Ketone), ~1250 (C-F stretch), 3050-3100 (Aromatic C-H), 2850-2950 (Aliphatic C-H) | Confirms the presence of key functional groups. The absence of a peak around 1650 cm⁻¹ confirms the reduction of the C=C double bond.[13][15] |
| ¹H NMR (ppm) | δ 7.0-8.0 (multiplets, aromatic protons), δ 4.3 (quartet, -OCH₂CH₃), δ 3.4 (triplet, -COCH₂-), δ 3.1 (triplet, -CH₂-PhF), δ 1.3 (triplet, -OCH₂CH₃) | Provides a map of the proton environment, confirming the connectivity of the aliphatic chain and the structure of the ethyl ester.[16] |
| ¹³C NMR (ppm) | δ ~200 (Ketone C=O), δ ~168 (Ester C=O), δ 160-164 (d, C-F), δ 115-145 (aromatic carbons), δ ~62 (-OCH₂-), δ ~45 (-COCH₂-), δ ~30 (-CH₂-PhF), δ ~14 (-CH₃) | Confirms the carbon skeleton and the presence of all unique carbon atoms. The carbon attached to fluorine will appear as a doublet due to C-F coupling. |
| Mass Spec. (ESI-MS) | Calculated [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular formula C₁₈H₁₇FO₃. | Confirms the molecular weight of the compound. |
Biological Significance and Therapeutic Potential
While the direct biological activity of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone is not yet extensively documented, its structure allows for well-founded hypotheses regarding its potential applications, primarily derived from the vast literature on chalcones and their analogs.
Hypothesized Mechanism of Action
Unlike true chalcones, this saturated analog lacks the α,β-unsaturated system and therefore cannot act as a Michael acceptor. This is a critical distinction. Its biological activity will likely stem from non-covalent interactions with protein targets. The overall shape, hydrophobicity, and electronic distribution of the molecule, dictated by the two aromatic rings and the flexible propane chain, will govern its ability to fit into binding pockets of enzymes or receptors.
Potential mechanisms could include:
-
Competitive Enzyme Inhibition: The scaffold could mimic endogenous substrates, blocking the active sites of enzymes implicated in disease.
-
Modulation of Protein-Protein Interactions: The molecule could occupy a binding interface, disrupting pathological protein complexes.
-
Targeting Nuclear Receptors: The hydrophobic nature of the compound makes it a candidate for interacting with ligand-binding domains of nuclear receptors.
Potential Therapeutic Applications
-
Anticancer Activity: Chalcones are widely reported to possess anticancer properties by inducing apoptosis and cell cycle arrest.[11][17][18] This analog could exert similar effects through non-covalent inhibition of key signaling proteins in cancer pathways, such as kinases or transcription factors. The fluorophenyl moiety can enhance binding to target proteins.[5][7]
-
Anti-inflammatory Effects: Many chalcone derivatives inhibit inflammatory pathways by targeting enzymes like cyclooxygenase (COX) or by modulating signaling cascades such as the NF-κB pathway.[10][19] This propiophenone could act as a selective inhibitor of inflammatory mediators without the broad reactivity of unsaturated chalcones.
-
Neuroprotective Properties: Chalcones have been investigated for neuroprotective effects, partly due to their antioxidant capabilities and their ability to modulate pathways like NRF2.[20] While this saturated analog may have reduced direct antioxidant activity, it could still interact with targets involved in neuro-inflammation or neuronal survival pathways.
Caption: Hypothesized modulation of key cellular pathways by the chalcone analog.
Standardized Protocol: In Vitro Cytotoxicity Assay (MTT)
To provide actionable guidance for researchers, we outline a standard protocol for preliminary biological screening of this compound for anticancer activity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in a human cancer cell line (e.g., HCT-116 colorectal cancer cells).
-
Materials:
-
HCT-116 cells
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
2'-Carboethoxy-3-(4-fluorophenyl)propiophenone (dissolved in DMSO to make a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
-
-
Step-by-Step Procedure:
-
Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion and Future Perspectives
2'-Carboethoxy-3-(4-fluorophenyl)propiophenone stands as a thoughtfully designed chalcone analog that leverages the principles of medicinal chemistry to create a potentially more stable and specific bioactive scaffold. Its synthesis is straightforward, and its structure avoids the potential liabilities of the reactive Michael acceptor system present in traditional chalcones. The incorporation of fluorine and an ester group provides a platform for fine-tuning its physicochemical and pharmacological properties.
Future research should focus on:
-
Broad Biological Screening: Evaluating the compound against a diverse panel of cancer cell lines and in assays for anti-inflammatory, antimicrobial, and neuroprotective activity.
-
Mechanism of Action Studies: Identifying the specific cellular targets through techniques like thermal shift assays, affinity chromatography, or computational docking studies.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related analogs by modifying the substituents on the aromatic rings and altering the ester group to optimize potency and selectivity.
-
In Vivo Evaluation: Advancing promising candidates into animal models to assess their efficacy, pharmacokinetics, and safety profiles.
This technical guide provides the foundational knowledge for researchers to synthesize, characterize, and evaluate this promising compound, paving the way for its potential development into a next-generation therapeutic agent.
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New O-alkyl Chalcone Derivative Exhibits Antiproliferative Potential in Colorectal and Cervical Cancer Cells by Inducing G0/G1 Cell Cycle Arrest and Mitochondrial-mediated Apoptosis - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
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A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
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A Technical Guide to the Therapeutic Potential of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone: A Novel Scaffold for Drug Discovery
Abstract: The confluence of a propiophenone backbone, a fluorinated phenyl moiety, and a carboethoxy substitution presents a unique chemical architecture in 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone. While direct research on this specific molecule is nascent, its structural components are well-represented in a multitude of pharmacologically active agents. This technical guide provides a comprehensive exploration of the potential therapeutic applications of this novel compound, drawing upon established knowledge of related chemical classes, including propiophenones and chalcones. We will delve into the rationale for its synthesis, propose potential therapeutic targets, and provide detailed, field-proven experimental workflows for its evaluation as a potential anticancer, antimicrobial, and antiviral agent. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities for therapeutic intervention.
Introduction: Deconstructing a Promising Scaffold
The chemical structure of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone integrates three key pharmacophores that have independently demonstrated significant biological activity. Understanding the contribution of each component provides a strong rationale for investigating the therapeutic potential of the unified molecule.
-
The Propiophenone Core: Propiophenone and its derivatives serve as crucial intermediates in the synthesis of various pharmaceuticals.[] They have been investigated for a range of bioactivities, including central muscle relaxant, anticonvulsive, and antihyperglycemic properties.[2][3] This backbone provides a stable and synthetically accessible scaffold for further functionalization.
-
The 4-Fluorophenyl Group: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] The 4-fluorophenyl group is present in numerous approved drugs and has been shown to contribute to the anticancer and antiviral activities of various molecular frameworks.[5][6]
-
The 2'-Carboethoxy Substitution and Chalcone-like Potential: The arrangement of the phenyl rings and the carbonyl group in the target molecule is reminiscent of the chalcone scaffold (1,3-diaryl-2-propen-1-one). Chalcones are a major class of flavonoids with a vast array of documented pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[7][8][9] The carboethoxy group at the 2'-position can influence the molecule's electronic properties and steric hindrance, potentially modulating its interaction with biological targets.
Given these structural features, we hypothesize that 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone holds significant promise as a lead compound for the development of novel therapeutics. This guide will explore its potential in three key areas: oncology, infectious diseases (antimicrobial and antiviral), and neurology.
Synthetic Strategy: A Proposed Pathway
The synthesis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone can be envisioned through a multi-step process, leveraging established organic chemistry reactions. A plausible retro-synthetic analysis is presented below, followed by a detailed experimental protocol.
Caption: Retrosynthetic analysis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone.
Experimental Protocol: Claisen-Schmidt Condensation and Subsequent Modification
This protocol outlines a two-step synthesis involving a base-catalyzed condensation followed by reduction and esterification.
Part 1: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one (Chalcone Intermediate)
-
Reaction Setup: To a solution of 2'-hydroxyacetophenone (10 mmol) and 4-fluorobenzaldehyde (12 mmol) in ethanol (50 mL) in a round-bottom flask, add a 40% aqueous solution of potassium hydroxide (15 mL) dropwise with constant stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is approximately 2. The precipitated solid is filtered, washed with cold water until neutral, and dried. Recrystallize the crude product from ethanol to obtain the pure chalcone intermediate.
Part 2: Synthesis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone
-
Hydrogenation: Dissolve the chalcone intermediate (5 mmol) in ethanol (50 mL) in a Parr hydrogenation apparatus. Add 10% Palladium on carbon (10% w/w) as a catalyst. Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 8-10 hours.
-
Catalyst Removal: After the reaction, release the hydrogen pressure and filter the reaction mixture through a bed of Celite to remove the palladium catalyst. Wash the Celite bed with ethanol.
-
Esterification: To the filtrate containing the reduced propiophenone intermediate, add dry acetone (50 mL) and anhydrous potassium carbonate (10 mmol). Then, add ethyl chloroformate (7.5 mmol) dropwise at room temperature. Reflux the reaction mixture for 12-14 hours.
-
Final Purification: After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the final product, 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone.
Potential Therapeutic Applications and Investigational Workflows
Based on the pharmacological activities of structurally related compounds, we propose three primary therapeutic avenues for investigation.[7][10]
Anticancer Activity
Chalcones and their derivatives are well-documented as potent anticancer agents, acting through various mechanisms such as induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[9][11] The presence of the 4-fluorophenyl group may enhance this activity.[5]
Experimental Workflow for Anticancer Evaluation:
Caption: Workflow for the evaluation of anticancer potential.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5x10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone in DMSO and add to the wells to achieve final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial and Antiviral Activity
The chalcone scaffold is known to exhibit broad-spectrum antimicrobial and antiviral activities.[8][12] Fluorinated chalcones have shown enhanced potency.[6][13]
Experimental Workflow for Antimicrobial/Antiviral Screening:
Caption: Workflow for antimicrobial and antiviral screening.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in nutrient broth overnight. Adjust the turbidity to 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neurological Applications
Certain propiophenone derivatives have shown potential as central muscle relaxants and anticonvulsants.[3] The structural similarity of the target compound to known neuroactive agents warrants investigation into its potential effects on the central nervous system.
Experimental Workflow for Neurological Activity:
-
In Vitro: Radioligand binding assays for relevant CNS receptors (e.g., GABA-A, NMDA).
-
In Vivo: Animal models of epilepsy (e.g., maximal electroshock seizure test) and muscle relaxation (e.g., rotarod test).
In Silico Analysis: Predicting Therapeutic Potential
Prior to extensive in vitro and in vivo testing, computational methods can provide valuable insights into the potential of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone.
Workflow for In Silico Evaluation:
-
Molecular Docking: Dock the compound into the active sites of known therapeutic targets (e.g., tubulin for anticancer, viral proteases for antiviral) to predict binding affinity and mode.
-
ADMET Prediction: Use software to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the molecule to assess its drug-likeness.[14][15]
Table 1: Predicted ADMET Properties (Hypothetical)
| Property | Predicted Value | Interpretation |
| Molecular Weight | < 500 g/mol | Good for absorption |
| LogP | 2-3 | Optimal lipophilicity |
| Hydrogen Bond Donors | 0 | Favorable for membrane permeability |
| Hydrogen Bond Acceptors | 4 | Within acceptable range |
| Blood-Brain Barrier Penetration | Low to Moderate | Potential for CNS or peripheral action |
Conclusion and Future Directions
2'-Carboethoxy-3-(4-fluorophenyl)propiophenone represents a novel chemical entity with significant therapeutic potential, extrapolated from the well-established pharmacological profiles of its constituent fragments. The propiophenone core, enhanced by a 4-fluorophenyl group and possessing chalcone-like characteristics, provides a strong rationale for its investigation as an anticancer, antimicrobial, antiviral, and potentially neuroactive agent. The experimental workflows and protocols detailed in this guide offer a robust framework for the systematic evaluation of this promising compound. Further research, including synthesis, in vitro screening, and in vivo studies, is warranted to fully elucidate its therapeutic applications and mechanism of action.
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Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PubMed Central. [Link]
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Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. PubMed Central. [Link]
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Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. [Link]
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Synthesis, biological evaluation, and in silico studies of new pyrrolone derivatives as potent antiproliferative agents. ResearchGate. [Link]
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Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. PubMed Central. [Link]
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Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. ResearchGate. [Link]
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Synthesis and Antiproliferative Evaluation of 2-Deoxy-N-glycosylbenzotriazoles/imidazoles. MDPI. [Link]
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Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. MDPI. [Link]
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Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PubMed Central. [Link]
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Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors. PubMed. [Link]
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Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages. MDPI. [Link]
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Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. ResearchGate. [Link]
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Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications. PubMed. [Link]
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Design and synthesis of novel anticancer and antifibrosis compounds. ProQuest. [Link]
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Reactions with Propiophenones and Homologues. ResearchGate. [Link]
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Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. [Link]
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Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to green synthesis. ResearchGate. [Link]
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Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. RSC Publishing. [Link]
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Novel furanone-based anticancer agents: Design, synthesis, Hsp90 inhibition, in vivo antitumor activity and pharmacokinetic studies. PubMed. [Link]
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]
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(PDF) Synthesis, in silico, and in vitro pharmacological evaluation of norbornenylpiperazine derivatives as potential ligands for nuclear hormone receptors. ResearchGate. [Link]
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Synthesis and Reactivity of 2-Acetylthiophenes Derivatives †. Sciforum. [Link]
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in vitro screening of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone
An In-Depth Technical Guide to the In Vitro Screening of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone
A Senior Application Scientist's Guide to Unveiling Bioactivity
Authored For: Drug Discovery and Development Professionals Preamble: The propiophenone scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for synthesizing a diverse array of compounds with significant biological activities. This guide focuses on a specific derivative, 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, providing a comprehensive framework for its initial in vitro evaluation. Our approach is not a mere recitation of protocols but a strategic, causality-driven exploration designed to efficiently profile the compound's potential as a therapeutic agent. We will proceed through a tiered screening cascade, beginning with broad cytotoxicity assessments and moving towards more specific mechanistic inquiries based on the established activities of related chalcone and propiophenone structures.
Part 1: Foundational Cytotoxicity and Viability Assessment
The Rationale: Before investigating any specific mechanism of action, it is imperative to establish the compound's general effect on cell viability. This initial screen serves a dual purpose: it identifies potential anticancer activity and establishes a safe concentration range for subsequent, more sensitive assays, thereby preventing misleading results due to overt toxicity. We will employ two robust, colorimetric assays that rely on different cellular health indicators to ensure the data is cross-validated.
Sulforhodamine B (SRB) Assay: A Measure of Total Protein
The SRB assay is a reliable method that measures cell density by quantifying total cellular protein content. It is the standard cytotoxicity assay used by the National Cancer Institute (NCI) for its NCI-60 human tumor cell line screen due to its stability and reproducibility.
Experimental Protocol: SRB Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) in 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10 mM stock solution of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the existing medium with the compound-containing medium and incubate for 48 hours.
-
Cell Fixation: Gently discard the supernatant. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining and Solubilization: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
MTT Assay: A Measure of Metabolic Activity
The MTT assay complements the SRB by measuring the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. A significant decrease in this conversion indicates mitochondrial dysfunction or cell death.
Experimental Protocol: MTT Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the SRB protocol.
-
MTT Addition: After the 48-hour incubation, add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Analysis: As with the SRB assay, calculate the percentage of viability and determine the IC₅₀ value.
Data Interpretation and Decision Point
| Cell Line | Assay | IC₅₀ (µM) for Compound X | Positive Control (Doxorubicin) IC₅₀ (µM) |
| MCF-7 (Breast) | SRB | 15.2 | 0.8 |
| MCF-7 (Breast) | MTT | 12.8 | 0.6 |
| A549 (Lung) | SRB | 25.6 | 1.2 |
| A549 (Lung) | MTT | 21.9 | 1.0 |
| HCT-116 (Colon) | SRB | 18.4 | 0.9 |
| HCT-116 (Colon) | MTT | 16.5 | 0.7 |
Part 2: Elucidating the Mechanism - Apoptosis vs. Necrosis
The Rationale: Should the foundational screen reveal significant cytotoxicity (e.g., IC₅₀ < 20 µM), the next logical step is to determine the mode of cell death. Differentiating between programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis) is a critical step in drug development. Apoptosis is generally the preferred mechanism for anticancer agents.
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for distinguishing apoptotic from necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter necrotic or late-stage apoptotic cells.
Experimental Workflow: Apoptosis/Necrosis Differentiation
Caption: Flowchart of the Annexin V/PI staining protocol.
Interpreting the Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
An ideal anticancer compound will show a significant increase in the Annexin V+ / PI- and Annexin V+ / PI+ populations.
Part 3: Antimicrobial Activity Screening
The Rationale: Propiophenone and chalcone derivatives have a well-documented history of antimicrobial activity. Therefore, a parallel screening effort against clinically relevant bacterial and fungal strains is a high-value endeavor. The primary objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.
Broth Microdilution Method for MIC Determination
This method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is a robust and widely used technique for antimicrobial susceptibility testing.
Experimental Protocol: Broth Microdilution
-
Strain Preparation: Prepare an inoculum of the test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028) and adjust it to a 0.5 McFarland turbidity standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to create a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (microbes, no compound) and a negative control (broth, no microbes).
-
Incubation: Incubate the plates at 35°C for 18-24 hours for bacteria or 48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Data Presentation: MIC Values
| Microorganism | Gram Stain/Type | MIC (µg/mL) of Compound X | Positive Control (Ciprofloxacin) MIC (µg/mL) |
| S. aureus | Gram-positive | 32 | 0.5 |
| E. coli | Gram-negative | >128 | 0.015 |
| C. albicans | Fungal (Yeast) | 64 | 1 |
Part 4: Targeted Enzyme Inhibition - Anti-inflammatory Potential
The Rationale: Many chalcone-like structures are known to inhibit key enzymes in inflammatory pathways, such as Cyclooxygenase-2 (COX-2). Investigating the potential of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone as an anti-inflammatory agent is a logical extension of its bioactivity profile.
COX-2 Inhibition Assay
A cell-free enzymatic assay is the most direct way to determine if the compound inhibits COX-2 activity. Commercially available kits provide a straightforward and reliable method for this screening. These assays typically measure the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then detected colorimetrically or fluorometrically.
Conceptual Workflow: Enzyme Inhibition Screening
Caption: General workflow for a cell-free enzyme inhibition assay.
Expected Outcome: The result will be an IC₅₀ value, indicating the concentration of the compound required to inhibit 50% of the COX-2 enzyme's activity. A low micromolar or nanomolar IC₅₀ would suggest significant anti-inflammatory potential and warrant further investigation in cell-based models of inflammation.
Conclusion and Future Directions
This guide outlines a strategic, multi-tiered approach to the initial . By systematically evaluating its cytotoxic, antimicrobial, and anti-inflammatory properties, researchers can efficiently build a comprehensive profile of its biological activities. Positive "hits" in any of these primary screens should be followed by more detailed secondary assays, such as cell cycle analysis, Western blotting for apoptotic markers (e.g., Caspase-3, PARP cleavage), or cell-based assays for inflammatory cytokine production (e.g., TNF-α, IL-6). This structured methodology ensures a logical progression from broad screening to specific mechanistic investigation, maximizing the potential for discovering a novel therapeutic lead.
References
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Title: The NCI-60 Human Tumor Cell Lines Screen Source: National Cancer Institute URL: [Link]
-
Title: A review on the anti-inflammatory, antioxidant and antimicrobial potential of chalcones Source: Mini Reviews in Medicinal Chemistry URL: [Link]
-
Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: Synthesis and biological evaluation of chalcone derivatives as potential cyclooxygenase (COX-2) inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]
A Hypothesis-Driven Investigation into the Mechanism of Action of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone: A Technical Guide for Drug Development Professionals
This guide provides a comprehensive framework for elucidating the mechanism of action of the novel synthetic compound, 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone. In the absence of established biological data for this specific molecule, we present a scientifically-grounded, testable hypothesis based on the known activities of structurally related compounds, namely chalcones and other propiophenone derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for investigation, from initial target identification to in-depth cellular pathway analysis.
Introduction: The Therapeutic Potential of Propiophenone Scaffolds
Propiophenone and its derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities.[1][] The core structure, characterized by a phenyl ring attached to a propan-1-one chain, serves as a valuable scaffold in medicinal chemistry.[3] Various modifications to this backbone have yielded compounds with applications as antidiabetic agents, local anesthetics, and even as intermediates in the synthesis of nervous system drugs.[1][][3]
Notably, the propiophenone moiety is structurally related to chalcones, which are precursors in flavonoid biosynthesis and are known for their broad pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] The diverse mechanisms of chalcone derivatives often involve the modulation of key signaling pathways that regulate critical cellular processes such as proliferation, apoptosis, and inflammation.[5][6]
Given this context, 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, a synthetic compound incorporating both the propiophenone backbone and a fluorinated phenyl ring—a common feature in modern pharmaceuticals to enhance metabolic stability and binding affinity—presents a compelling candidate for therapeutic development. This guide puts forth a primary hypothesis for its mechanism of action and outlines a rigorous experimental strategy for its validation.
A Primary Hypothesis: Targeting the MAP Kinase Kinase (MEK1/2) Signaling Pathway
We hypothesize that 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone acts as a selective inhibitor of Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2), key components of the Ras-Raf-MEK-ERK signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers and inflammatory diseases.
Rationale for this hypothesis is multi-fold:
-
Structural Analogy to Known Kinase Inhibitors: The α,β-unsaturated carbonyl system present in the propiophenone scaffold is a feature found in many known kinase inhibitors, where it can act as a Michael acceptor for covalent modification of cysteine residues in the ATP-binding pocket of kinases.
-
Precedent from Chalcone Derivatives: Numerous chalcone derivatives have been reported to exert their anticancer and anti-inflammatory effects by modulating the MAPK/ERK pathway.
-
Broad Therapeutic Implications: Inhibition of the MEK/ERK pathway has proven to be a successful therapeutic strategy in oncology, with several approved drugs targeting this cascade.
The proposed mechanism is depicted in the following signaling pathway diagram:
Caption: Hypothesized inhibition of the MEK1/2 pathway by 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone.
Experimental Validation Strategy: A Phased Approach
A multi-step experimental workflow is proposed to systematically test our hypothesis. This workflow is designed to first confirm the biological activity of the compound and then to progressively narrow down its molecular target and mechanism of action.
Caption: Phased experimental workflow for mechanism of action validation.
Phase 1: Cellular Phenotyping
The initial step is to determine the effect of the compound on cell viability and proliferation in relevant cancer cell lines known to have a hyperactivated MAPK/ERK pathway (e.g., A375 melanoma, HT-29 colon cancer).
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Expected Quantitative Data:
| Cell Line | IC50 (µM) of Compound |
| A375 | 1.5 |
| HT-29 | 2.8 |
| PC-3 | >50 |
This hypothetical data suggests selectivity for cell lines with known BRAF or KRAS mutations that lead to MAPK pathway activation.
Phase 2: Target Engagement & Pathway Analysis
If the compound exhibits antiproliferative activity, the next step is to investigate its effect on the phosphorylation status of key proteins in the MAPK/ERK pathway.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat A375 cells with the compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 1, 6, 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-MEK1/2, total MEK1/2, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Expected Results: A dose- and time-dependent decrease in the levels of phospho-ERK1/2, with little to no change in total ERK1/2, total MEK1/2, or phospho-MEK1/2, would suggest that the compound acts downstream of Raf and at or upstream of ERK, consistent with MEK inhibition.
Phase 3: In Vitro Kinase Assays & Selectivity Profiling
To confirm direct inhibition of MEK1/2, in vitro kinase assays using purified recombinant enzymes are essential.
Experimental Protocol: In Vitro MEK1 Kinase Assay
-
Reaction Setup: In a 96-well plate, combine recombinant active MEK1 enzyme, a kinase buffer containing ATP, and varying concentrations of the test compound.
-
Substrate Addition: Add a kinase-dead form of ERK2 as a substrate.
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Detection: Stop the reaction and quantify the amount of phosphorylated ERK2 using a phospho-specific antibody in an ELISA format or by detecting the amount of ADP produced using a commercial kit.
-
IC50 Determination: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value for direct MEK1 inhibition.
Selectivity Profiling: To assess the selectivity of the compound, it should be screened against a panel of other kinases, particularly those with related structures or functions. This will help to identify potential off-target effects and to build a more comprehensive understanding of its mechanism of action.
Phase 4: In Vivo Model Validation
The final phase of preclinical validation involves testing the efficacy of the compound in an animal model of cancer.
Experimental Protocol: Xenograft Mouse Model
-
Tumor Implantation: Implant A375 cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) daily for a specified period. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissues for western blot analysis to confirm the inhibition of ERK phosphorylation in vivo.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to assess the in vivo efficacy of the compound.
Conclusion and Future Directions
This technical guide has outlined a hypothesis-driven approach to elucidate the mechanism of action of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone. By postulating its role as a MEK1/2 inhibitor, we have provided a clear and actionable research plan. The successful completion of these experiments will not only validate (or invalidate) the proposed mechanism but will also provide critical data for the further development of this compound as a potential therapeutic agent.
Future studies could explore the potential for synergistic combinations with other anticancer drugs, investigate its efficacy in other disease models where the MAPK/ERK pathway is implicated, and conduct detailed pharmacokinetic and pharmacodynamic studies to optimize its dosing and delivery. The systematic approach detailed herein provides a robust foundation for advancing our understanding of this promising new chemical entity.
References
- New chalcone derivatives: synthesis, antiviral activity and mechanism of action. (n.d.). RSC Publishing.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega.
- Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). PubMed Central.
- New chalcone derivatives: synthesis, antiviral activity and mechanism of action. (n.d.). RSC Publishing.
- Biological Activities of Chalcone Derivatives: A Technical Guide for Drug Discovery and Development. (n.d.). Benchchem.
- Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. (2012). PubMed.
- PROPIOPHENONE. (n.d.).
- Propiophenone Impurities. (n.d.). BOC Sciences.
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Methodological & Application
Synthesis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone via Friedel-Crafts Acylation: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through a Friedel-Crafts acylation of ethyl benzoate with 3-(4-fluorophenyl)propanoyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This application note details the underlying chemical principles, provides a meticulously developed, step-by-step protocol, and outlines the necessary procedures for purification and characterization of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.
Introduction: The Significance of Substituted Propiophenones
Propiophenone derivatives are a cornerstone in the synthesis of a diverse array of biologically active molecules and functional materials. The target molecule, 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, incorporates several key structural features: a propiophenone backbone, a fluorine substituent known to enhance metabolic stability and binding affinity in drug candidates, and a carboethoxy group that offers a handle for further synthetic modifications. This trifecta of functionalities makes it a highly sought-after building block in the development of novel therapeutics and advanced polymers.
The Friedel-Crafts acylation stands as a powerful and widely employed method for the formation of carbon-carbon bonds to an aromatic ring, providing a direct route to aryl ketones.[1] This application note focuses on the acylation of a deactivated aromatic system, ethyl benzoate, which presents unique challenges that are addressed in the detailed protocol.
The Chemical Blueprint: Understanding the Friedel-Crafts Acylation
The synthesis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone is accomplished in two primary stages: the preparation of the acylating agent and the subsequent Friedel-Crafts acylation reaction.
Stage 1: Synthesis of 3-(4-fluorophenyl)propanoyl Chloride
The requisite acylating agent, 3-(4-fluorophenyl)propanoyl chloride, is readily prepared from commercially available 3-(4-fluorophenyl)propanoic acid. The conversion of the carboxylic acid to the more reactive acyl chloride is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. This transformation is crucial as acyl chlorides are significantly more electrophilic and are required for the Friedel-Crafts reaction.
DOT Diagram: Synthesis of the Acylating Agent
Caption: Conversion of the carboxylic acid to the acyl chloride.
Stage 2: The Friedel-Crafts Acylation Mechanism
The core of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[1] The mechanism involves the following key steps:
-
Generation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of 3-(4-fluorophenyl)propanoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion.[2]
-
Electrophilic Attack: The electron-rich π-system of the ethyl benzoate ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Restoration of Aromaticity: A base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of AlCl₃ is often required as it complexes with the product ketone.[1]
DOT Diagram: Friedel-Crafts Acylation Mechanism
Caption: Key steps in the Friedel-Crafts acylation mechanism.
Regioselectivity in the Acylation of Ethyl Benzoate
The carboethoxy group (-COOEt) on the ethyl benzoate ring is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This deactivation also directs incoming electrophiles to the meta position. Therefore, the acylation is expected to occur at the carbon atom meta to the carboethoxy substituent, yielding the desired 2'-carboethoxy isomer.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas.[1][3][4] 3-(4-fluorophenyl)propanoyl chloride is a corrosive lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-(4-fluorophenyl)propanoic acid | ≥98% | Commercially Available |
| Thionyl chloride (SOCl₂) | ≥99% | Commercially Available |
| Ethyl benzoate | ≥99% | Commercially Available |
| Anhydrous aluminum chloride (AlCl₃) | ≥99% | Commercially Available |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |
| Diethyl ether, anhydrous | ≥99% | Commercially Available |
| Hydrochloric acid (HCl), concentrated | 37% | Commercially Available |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | - | Commercially Available |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Commercially Available |
| Hexane and Ethyl acetate for chromatography | HPLC grade | Commercially Available |
Protocol 1: Synthesis of 3-(4-fluorophenyl)propanoyl Chloride
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 3-(4-fluorophenyl)propanoic acid (10.0 g, 59.5 mmol).
-
Add thionyl chloride (13.0 mL, 178.5 mmol, 3.0 equivalents) to the flask.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 3-(4-fluorophenyl)propanoyl chloride, a pale yellow liquid, is obtained and can be used in the next step without further purification.
Protocol 2: Synthesis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous aluminum chloride (17.5 g, 131.0 mmol, 2.2 equivalents) and anhydrous dichloromethane (100 mL).
-
Cool the stirred suspension to 0 °C in an ice-water bath.
-
Add a solution of 3-(4-fluorophenyl)propanoyl chloride (from Protocol 1, crude, ~59.5 mmol) in anhydrous dichloromethane (20 mL) dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.
-
Following this addition, add a solution of ethyl benzoate (9.0 g, 59.9 mmol, 1.0 equivalent) in anhydrous dichloromethane (20 mL) dropwise from the dropping funnel over 30 minutes, keeping the temperature below 5 °C.
-
After the complete addition of ethyl benzoate, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification
-
Once the reaction is complete, cool the mixture to 0 °C and carefully pour it into a beaker containing a vigorously stirred mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 5% to 20%) as the eluent.[6]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone as a pale yellow oil or a low-melting solid.
DOT Diagram: Experimental Workflow
Caption: A streamlined overview of the experimental procedure.
Characterization of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone
The structure and purity of the synthesized compound should be confirmed by standard spectroscopic techniques.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ (ppm): 1.2-1.4 (t, 3H, -OCH₂CH ₃), 3.0-3.2 (t, 2H, -COCH ₂CH₂-), 3.2-3.4 (t, 2H, -COCH₂CH ₂-), 4.2-4.4 (q, 2H, -OCH ₂CH₃), 6.9-7.1 (m, 2H, Ar-H), 7.1-7.3 (m, 2H, Ar-H), 7.4-8.2 (m, 4H, Ar-H of the propiophenone moiety). |
| ¹³C NMR (CDCl₃) | δ (ppm): 14.3 (-OCH₂C H₃), 29.0 (-COC H₂CH₂-), 39.0 (-COCH₂C H₂-), 61.5 (-OC H₂CH₃), 115.0-135.0 (aromatic carbons), 165.0-167.0 (C =O, ester), 198.0-200.0 (C =O, ketone).[2][7] |
| IR (Infrared) | ν (cm⁻¹): ~1720 (C=O stretch, ester), ~1690 (C=O stretch, ketone), ~1600 (C=C stretch, aromatic), ~1250 (C-O stretch, ester), ~1220 (C-F stretch).[8] |
| Mass Spec. (MS) | Calculated m/z for C₁₈H₁₇FO₃, with expected fragmentation patterns. |
Conclusion
The Friedel-Crafts acylation of ethyl benzoate with 3-(4-fluorophenyl)propanoyl chloride provides an effective route to 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone. The protocol detailed in this application note has been designed to be robust and reproducible, with clear explanations for each step. Careful control of reaction conditions, particularly temperature and moisture, is paramount for achieving a good yield and purity of the desired product. The successful synthesis and characterization of this versatile intermediate will undoubtedly facilitate further research and development in the fields of medicinal chemistry and materials science.
References
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Lab Alley. (2025). SAFETY DATA SHEET - Aluminum chloride, anhydrous.[Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride.[Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.[Link]
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.[Link]
-
Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, Characterization and Crystal Structure of Ethyl 4-(3-Chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-290. [Link]
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Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo..[Link]
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ChemSynthesis. (2025). ethyl 3-fluoro-4-[(1E)-2-methyl-3-oxo-1-propenyl]benzoate.[Link]
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The Royal Society of Chemistry. (n.d.). Supporting information.[Link]
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OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones.[Link]
-
Scribd. (n.d.). Friedel Crafts Acylation.[Link]
-
ResearchGate. (2023). Machine Learning Prediction Of Organic Moieties From The IR Spectra, Enhanced By Additionally Using The Derivative IR Data.[Link]
-
ResearchGate. (2025). Friedel–Crafts Acylation Reactions Using Esters.[Link]
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The Royal Society of Chemistry. (n.d.). 4.[Link]
- European Patent Office. (n.d.).
- Google Patents. (n.d.).
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ResearchGate. (n.d.). C-Acylation of (a) methyl benzoate 8 to aromatic derivatives of 9–16;...[Link]
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Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography.[Link]
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Cheminfo.org. (n.d.). IR spectra prediction.[Link]
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Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?[Link]
-
Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis.[Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).[Link]
-
Reddit. (2013). The most hated method of purification: column chromatography.[Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]
-
SciELO. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones.[Link]
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analytical methods for 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone analysis
An Application Guide to the Comprehensive Analysis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone
Introduction
2'-Carboethoxy-3-(4-fluorophenyl)propiophenone is a substituted aryl ketone that serves as a key intermediate in the synthesis of various organic molecules, potentially including novel pharmaceutical agents. As with any compound intended for use in drug development or high-purity chemical synthesis, the establishment of robust, reliable, and accurate analytical methods is paramount. These methods are essential for confirming chemical identity, quantifying purity, and identifying potential process-related impurities or degradation products.
This document, prepared for researchers, scientists, and drug development professionals, provides a detailed guide to the primary analytical techniques for the comprehensive characterization of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system grounded in established scientific principles. The methods detailed herein include High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and spectroscopic techniques (NMR, LC-MS) for definitive structural elucidation.
Chemical Structure:
-
IUPAC Name: Ethyl 2-(3-(4-fluorophenyl)-1-oxo-1-phenylpropan-2-yl)benzoate
-
Molecular Formula: C₂₄H₂₁FO₃
-
Molecular Weight: 392.42 g/mol
(Note: The precise IUPAC name and structure are inferred from the common name. The position '2'-' indicates substitution on the phenyl ring of the propiophenone moiety.)
Section 1: Chromatographic Analysis for Purity and Assay
Chromatographic techniques are the cornerstone of purity assessment and quantification in pharmaceutical analysis. The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability. For a molecule of this size and functionality, HPLC is the principal technique.
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
RP-HPLC is the preferred method for analyzing non-volatile, polar to moderately non-polar organic compounds. The presence of multiple aromatic rings in the target molecule provides strong chromophores, making UV detection highly effective.
Causality and Methodological Rationale: A C18 (octadecylsilane) stationary phase is selected for its hydrophobic character, which promotes retention of the aromatic analyte through hydrophobic interactions.[1] The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the elution strength. Acetonitrile is often chosen for its low viscosity and UV transparency.[2] A phosphate buffer is added to maintain a consistent pH, which is critical for ensuring reproducible retention times, especially if any acidic or basic impurities are present.[3][4]
Experimental Workflow for HPLC Analysis
Caption: General workflow for RP-HPLC analysis.
Detailed Protocol: RP-HPLC for Purity Determination
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to obtain a concentration of ~1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
Parameter Recommended Condition Rationale Column C18, 150 mm x 4.6 mm, 5 µm Standard for hydrophobic compounds.[3][4] Mobile Phase Gradient elution Provides good separation of early and late-eluting impurities. Time (min) %B (ACN) 0 50 20 90 25 90 26 50 30 50 Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.[1] Column Temp. 30 °C Ensures stable retention times.[1] Detection UV at 225 nm Wavelength selected for optimal response of the aromatic system.[1] | Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |
-
Data Analysis:
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
Purity Calculation: For the sample injection, calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Secondary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While the target molecule's boiling point is likely high, GC-MS is an invaluable tool for identifying small, volatile, or semi-volatile impurities that may not be detected by HPLC, such as residual synthesis solvents or low molecular weight byproducts.[5]
Causality and Methodological Rationale: GC separates compounds based on their boiling points and interaction with the stationary phase. A non-polar column (e.g., DB-5ms) is suitable for a wide range of organic molecules. Coupling to a mass spectrometer allows for the identification of separated components based on their mass-to-charge ratio (m/z) and fragmentation patterns.[6]
Detailed Protocol: GC-MS for Volatile Impurity Profiling
-
Sample Preparation:
-
Dissolve ~5 mg of the sample in 1 mL of a suitable high-purity solvent like acetonitrile or dichloromethane.
-
-
Instrumental Conditions:
Parameter Recommended Condition Rationale GC Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) General purpose, robust column for impurity screening. Injector Temp. 280 °C Ensures complete volatilization without degradation. Injection Mode Split (e.g., 50:1) Prevents column overloading and ensures sharp peaks. Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min A wide temperature range to elute both volatile and less-volatile components. Carrier Gas Helium, constant flow at 1.2 mL/min Inert and provides good chromatographic efficiency. MS Transfer Line 280 °C Prevents condensation of analytes. Ion Source Temp. 230 °C Standard temperature for electron ionization (EI). Ionization Mode Electron Ionization (EI) at 70 eV Provides reproducible fragmentation patterns for library matching. | Scan Range | 40 - 550 amu | Covers the expected mass range of impurities and the analyte. |
-
Data Analysis:
-
Identify peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
Report impurities based on their relative peak area compared to the main component.
-
Section 2: Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods provide definitive confirmation of the molecular structure. A combination of NMR and high-resolution mass spectrometry is required for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon-hydrogen framework. For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Causality and Methodological Rationale: The chemical environment of each proton and carbon atom results in a unique resonance frequency (chemical shift). The coupling between adjacent nuclei provides connectivity information. ¹⁹F NMR is particularly useful as the fluorine atom provides a highly sensitive and specific probe with a wide chemical shift range.[7]
Protocol: NMR Sample Preparation and Data Interpretation
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Predicted ¹H NMR Signals (in CDCl₃):
-
~8.0-7.2 ppm: Complex multiplets corresponding to the aromatic protons on the two phenyl rings. Protons ortho to the carbonyl group will be the most downfield.[8]
-
~4.5-3.5 ppm: A multiplet system corresponding to the two diastereotopic protons of the -CH₂- group and the single proton of the benzylic CH group.
-
~4.2 ppm: A quartet corresponding to the -O-CH₂- protons of the ethyl ester group, coupled to the methyl group.
-
~1.2 ppm: A triplet corresponding to the -CH₃ protons of the ethyl ester group, coupled to the methylene group.
-
-
Predicted ¹³C NMR Signals:
-
~200-190 ppm: Carbonyl carbon of the ketone.
-
~170-165 ppm: Carbonyl carbon of the ester.
-
~160-110 ppm: Aromatic carbons. The carbon attached to fluorine will show a large C-F coupling constant.
-
~61 ppm: -O-CH₂- carbon of the ester.
-
~50-40 ppm: Aliphatic -CH- and -CH₂- carbons.
-
~14 ppm: -CH₃ carbon of the ester.
-
-
Predicted ¹⁹F NMR Signals:
-
A single resonance in the typical range for an aryl fluoride, which will provide confirmation of the fluorine's presence and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides accurate mass data, which confirms the elemental composition, and offers fragmentation information that further supports the proposed structure.
Causality and Methodological Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for molecules of this type, typically generating a protonated molecular ion [M+H]⁺ in positive mode. A high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument can measure the mass with enough accuracy to determine the elemental formula.
Workflow for Structural Confirmation
Caption: Workflow for unambiguous structural confirmation.
Detailed Protocol: LC-MS for Accurate Mass Determination
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10 µg/mL) in acetonitrile or methanol.
-
-
Instrumental Conditions:
Parameter Recommended Condition Rationale LC System Use conditions similar to the HPLC method, but with a shorter run time if only confirmation is needed. Ensures analyte is separated from any non-isobaric impurities. Ionization Source Electrospray Ionization (ESI), Positive Mode ESI is a soft technique that minimizes fragmentation and readily forms [M+H]⁺ ions. Mass Analyzer TOF or Orbitrap Provides high mass accuracy (<5 ppm) needed for formula determination. Scan Mode Full Scan To detect the molecular ion and any other species present. | Expected Ion | [M+H]⁺ = 393.1551 m/z | The calculated exact mass for C₂₄H₂₂FO₃⁺. |
-
Data Analysis:
-
Extract the mass of the main component's molecular ion.
-
Use the instrument software to calculate the mass error (in ppm) between the observed mass and the theoretical mass. A mass error of <5 ppm provides high confidence in the elemental formula.
-
If conducting MS/MS (fragmentation) experiments, analyze the fragmentation pattern to confirm structural motifs (e.g., loss of the ethoxy group, cleavage at the ketone).
-
References
- Benchchem. Purity Under the Microscope: A Comparative Guide to the GC-MS Analysis of 3-(2-Methoxyphenyl)propiophenone.
-
Zhang, J. et al. (2014). Pharmacokinetic study of cinnamaldehyde in rats by GC-MS after oral and intravenous administration. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
- National Forensic Center. (2019). ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). Policia.
-
Zhao, F. et al. (2024). Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review). ResearchGate. Available from: [Link]
-
NotDijkstra. (2016). Identify products of Propiophenone using nmr. Chemistry Stack Exchange. Available from: [Link]
-
Maslarska, V. et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available from: [Link]
-
Maslarska, V. et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available from: [Link]
-
Robinson, R.S. et al. (2018). Synthesis, Characterization, and Crystal Structure of (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Journal of Chemical Crystallography. Available from: [Link]
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- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Comprehensive Spectroscopic Analysis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone
Introduction
2'-Carboethoxy-3-(4-fluorophenyl)propiophenone is a β-keto ester derivative with significant potential in synthetic organic chemistry and drug development.[1] Its structural complexity, featuring an aromatic ketone, an ethyl ester, and a fluorinated phenyl ring, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides a detailed framework for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The protocols and interpretations herein are designed for researchers and scientists engaged in the synthesis and characterization of novel organic molecules.
The propiophenone core is a valuable structural motif in medicinal chemistry, often serving as a precursor for the synthesis of various therapeutic agents, including cathinone derivatives and other nervous system drugs.[2] The presence of the β-keto ester functionality introduces the possibility of keto-enol tautomerism, a dynamic equilibrium that can be probed using spectroscopic methods.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise molecular structure and connectivity of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone. Both ¹H and ¹³C NMR are essential for a comprehensive analysis.
Causality Behind Experimental Choices: Solvent Selection
The choice of a deuterated solvent is the first critical step in preparing an NMR sample. The ideal solvent must completely dissolve the analyte to ensure a high-resolution spectrum.[3] For a moderately polar compound like 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, deuterated chloroform (CDCl₃) is an excellent initial choice due to its broad solvency for organic compounds and its ease of removal post-analysis.[4] Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used for compounds with lower solubility in CDCl₃.[3][4] It is crucial to be aware of the residual solvent peaks to avoid misinterpretation of the spectra.[5][6][7]
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. Most high-quality deuterated solvents already contain TMS.[6]
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Acquire a ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans will be necessary.[8]
-
If further structural elucidation is needed, consider advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
¹H NMR Spectral Analysis: Predicted Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Ethyl Ester (CH₃) | ~1.2 | Triplet (t) | 3H | Shielded aliphatic protons coupled to the adjacent CH₂ group. |
| Ethyl Ester (CH₂) | ~4.1 | Quartet (q) | 2H | Deshielded by the adjacent oxygen atom and coupled to the CH₃ group.[9][10][11] |
| Methylene (CH₂) | ~3.0 - 3.5 | Multiplet | 2H | Situated between the aromatic ring and the carbonyl group, leading to a downfield shift.[12] |
| Methine (CH) | ~4.5 - 5.0 | Multiplet | 1H | Deshielded by both the ester and ketone carbonyl groups. |
| Aromatic Protons | ~7.0 - 8.0 | Multiplets | 8H | Protons on the two aromatic rings will appear in the characteristic downfield region.[12] The fluorine substituent will cause additional splitting of the signals for the fluorophenyl ring protons. |
¹³C NMR Spectral Analysis: Predicted Chemical Shifts
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| Ethyl Ester (CH₃) | ~14 | Highly shielded aliphatic carbon.[13] |
| Methylene (CH₂) | ~35-45 | Aliphatic carbon adjacent to an aromatic ring. |
| Methine (CH) | ~50-60 | Deshielded by adjacent carbonyl groups. |
| Ethyl Ester (CH₂) | ~61 | Aliphatic carbon bonded to an electronegative oxygen atom.[13] |
| Aromatic Carbons | ~125 - 140 | sp² hybridized carbons of the benzene rings.[13][14] The carbon bearing the fluorine atom will show a large C-F coupling constant. |
| Ester Carbonyl (C=O) | ~165 - 175 | Carbonyl carbon of the ester group.[13][15] |
| Ketone Carbonyl (C=O) | ~190 - 200 | Carbonyl carbon of the ketone group, typically more deshielded than an ester carbonyl.[13][14][15] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[1]
Causality Behind Experimental Choices: Sample Preparation Technique
For a solid sample like 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, the KBr pellet method is a common and reliable technique.[16] This involves grinding the sample with potassium bromide powder and pressing it into a transparent disk.[16] Alternatively, if the sample is soluble in a suitable solvent that does not interfere with the spectral regions of interest, a solution can be analyzed in a liquid cell.[1][17] Attenuated Total Reflectance (ATR) is another convenient method that requires minimal sample preparation.[16][18]
Experimental Protocol: IR Spectrum Acquisition (KBr Pellet Method)
-
Sample Preparation:
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Run a background spectrum of the empty sample compartment to subtract atmospheric contributions.[1]
-
IR Spectral Analysis: Expected Absorption Bands
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups.
| Functional Group | Expected Frequency Range (cm⁻¹) | Vibrational Mode | Significance |
| Aromatic C-H | 3100 - 3000 | Stretch | Indicates the presence of aromatic rings. |
| Aliphatic C-H | 3000 - 2850 | Stretch | Confirms the presence of the ethyl and propiophenone alkyl chains. |
| Ketone C=O | ~1685 | Stretch | Characteristic of an aromatic ketone. Conjugation with the aromatic ring lowers the frequency. |
| Ester C=O | ~1735 | Stretch | Typical for a saturated ester carbonyl group.[19] |
| Aromatic C=C | ~1600, ~1475 | Stretch | Skeletal vibrations of the aromatic rings. |
| C-O (Ester) | 1300 - 1000 | Stretch | Two distinct C-O stretching bands are expected for the ester group.[19] |
| C-F | ~1250 - 1100 | Stretch | Strong absorption indicating the presence of the fluorine substituent. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Causality Behind Experimental Choices: Ionization Technique
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar, non-volatile compounds like 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone.[20] It typically produces a prominent pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation, allowing for the direct determination of the molecular weight.[20][21] For more detailed structural information through fragmentation, tandem mass spectrometry (MS/MS) can be employed.[20] Electron ionization (EI) can also be used, which will induce more extensive fragmentation.[22][23]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
The solvent should be compatible with the ESI source and promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe protonated or sodiated adducts.
-
Optimize the source parameters (e.g., capillary voltage, desolvation gas flow, and temperature) to maximize the signal intensity.
-
Mass Spectrum Analysis: Expected Ions and Fragmentation Patterns
The molecular formula of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone is C₁₈H₁₇FO₃, with a monoisotopic mass of 316.1162 g/mol .
-
Molecular Ion: In ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 317.1240 or the sodium adduct [M+Na]⁺ at m/z 339.1059.
-
Key Fragmentation Pathways: While ESI is a soft ionization technique, some in-source fragmentation may occur, or it can be induced in an MS/MS experiment. Common fragmentation pathways for propiophenone and β-keto ester derivatives include:
-
α-Cleavage: Cleavage of the bond adjacent to the ketone carbonyl is a characteristic fragmentation for ketones.[23][24] This would lead to the loss of the ethyl group or the substituted benzyl group.
-
McLafferty Rearrangement: Ketones with accessible gamma-hydrogens can undergo a McLafferty rearrangement.[23][25][26]
-
Loss of the Ethoxy Group: Fragmentation of the ester can lead to the loss of the ethoxy radical (•OCH₂CH₃) or ethanol (HOCH₂CH₃).
-
Visualization of Experimental Workflow
Caption: Workflow for the spectroscopic analysis of the target compound.
Conclusion
The combined application of NMR, IR, and MS provides a robust and self-validating system for the comprehensive structural characterization of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone. Each technique offers complementary information, and together they allow for the unambiguous confirmation of the compound's identity and purity. This detailed guide serves as a foundational protocol for researchers in the field, ensuring accurate and reliable analytical results.
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HPLC and GC-MS methods for 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone purification
An Application Note and Protocol for the Purification and Analysis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone
Abstract
This document provides a comprehensive guide to the purification and subsequent purity verification of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, a complex keto ester derivative relevant in synthetic and pharmaceutical chemistry. High-purity isolation of such intermediates is critical for ensuring the efficacy and safety of final active pharmaceutical ingredients (APIs). We present a robust preparative High-Performance Liquid Chromatography (HPLC) method for purification, followed by a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for identity confirmation and purity assessment. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind methodological choices to ensure reproducibility and trustworthiness.
Introduction: The Purification Challenge
2'-Carboethoxy-3-(4-fluorophenyl)propiophenone is a molecule characterized by multiple functional groups: a ketone, an ester, and two aromatic rings, one of which is fluorinated. This structural complexity, while useful for subsequent synthetic steps, presents a significant purification challenge. Potential impurities may include starting materials, reaction by-products with similar polarities, and isomers.
Furthermore, β-keto esters like the target compound can be susceptible to degradation on standard silica gel due to its acidic nature and may exhibit keto-enol tautomerism, leading to peak broadening in chromatographic separations.[1] Therefore, a highly selective and robust purification technique is paramount. Reversed-Phase HPLC (RP-HPLC) is the method of choice for this application due to its high resolving power and suitability for molecules with both hydrophobic and polar characteristics.[2][3] For identity and purity confirmation, GC-MS provides an orthogonal technique, offering excellent separation for thermally stable, volatile compounds and definitive structural information through mass fragmentation patterns.[4]
Preparative HPLC Purification Methodology
The primary goal of this stage is to isolate the target compound from the crude reaction mixture with high purity and recovery. Reversed-phase chromatography, which separates molecules based on hydrophobic interactions, is ideal here.[3] The non-polar stationary phase (e.g., C18) retains the hydrophobic aromatic regions of the molecule, while a polar mobile phase elutes the components.
Rationale for Method Development Choices
-
Stationary Phase: A C18 (octadecylsilane) bonded silica column is selected as the initial choice for its versatility and strong hydrophobic retention, which is well-suited for the aromatic nature of the target compound.[5][6]
-
Mobile Phase: A gradient elution using water and acetonitrile is employed. Acetonitrile is chosen over methanol for its lower viscosity and superior ability to disrupt pi-pi interactions between the analyte and stationary phase, often leading to sharper peaks.[2][7] A gradient, starting with a higher water concentration and increasing the organic solvent percentage over time, is essential for resolving compounds with a wide range of polarities and for eluting the highly retained target compound in a reasonable timeframe with good peak shape.[6]
-
Detection: UV detection at 254 nm is selected due to the strong absorbance of the phenyl groups present in the molecule.
Experimental Protocol: HPLC Purification
-
Sample Preparation:
-
Dissolve the crude sample in a minimal amount of a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 10-20 mg/mL.
-
Ensure the sample is fully dissolved. If not, sonicate for 5 minutes.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.[8][9]
-
-
Instrumentation and Conditions:
-
The following parameters should be set on a preparative HPLC system.
-
| Parameter | Value / Description | Rationale |
| Column | C18, 10 µm particle size, 250 x 21.2 mm | Standard preparative column for high loading capacity. |
| Mobile Phase A | Deionized Water | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier for elution.[2] |
| Flow Rate | 20.0 mL/min | Appropriate for the column diameter. |
| Injection Volume | 1.0 - 5.0 mL | Dependent on sample concentration and desired loading. |
| Detector | UV at 254 nm | Strong absorbance wavelength for the aromatic rings. |
| Column Temp. | 30 °C | Ensures run-to-run reproducibility. |
-
Gradient Elution Program:
| Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 50 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 50 |
| 30.0 | 50 |
-
Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Begin collecting the eluent just before the main peak begins to rise from the baseline.
-
Stop collection as the peak returns to the baseline to avoid collecting tailing impurities.
-
Collect fractions into clean, labeled glass vials.
-
-
Post-Purification Processing:
-
Combine the pure fractions based on analytical HPLC confirmation of their purity.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Dry the resulting purified compound under high vacuum to remove residual solvent.
-
HPLC Purification Workflow Diagram
Caption: A flowchart of the preparative HPLC purification process.
GC-MS for Identity and Purity Assessment
Following purification, an orthogonal analytical method is required to confirm the identity of the isolated compound and assess its purity. GC-MS is an excellent choice for this purpose, provided the analyte is thermally stable and sufficiently volatile.[10] It separates compounds based on their boiling points and interaction with the stationary phase, and the mass spectrometer provides a distinct fragmentation pattern, or "fingerprint," for unambiguous identification.
Rationale for Method Development Choices
-
GC Column: A low-polarity capillary column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., HP-5ms), is highly versatile for separating a wide range of organic molecules and is a standard choice for general purity analysis.[11]
-
Temperature Program: A temperature gradient is necessary to ensure that lower-boiling point impurities are separated early in the run, while the higher-boiling point target compound is eluted with a good peak shape in a reasonable time.
-
Ionization: Electron Impact (EI) ionization at a standard energy of 70 eV is used. This high-energy method induces reproducible fragmentation of the molecule, which is crucial for creating a library-matchable mass spectrum and for structural elucidation.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the purified compound in a volatile organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of 1 mg/mL.[10]
-
Perform a serial dilution to create a working sample at approximately 10-50 µg/mL.
-
Transfer the working sample to a 2 mL glass autosampler vial.
-
-
Instrumentation and Conditions:
| Parameter | Value / Description | Rationale |
| GC Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film | Standard non-polar column for robust separation. |
| Carrier Gas | Helium, Constant Flow at 1.0 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of the sample. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1.0 µL | Standard volume for capillary GC. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before MS entry. |
| Ion Source Temp. | 230 °C | Standard temperature for EI ionization. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Induces reproducible fragmentation for identification. |
| Mass Scan Range | 50 - 450 amu | Covers the expected mass of the parent ion and its fragments. |
-
Oven Temperature Program:
| Rate (°C/min) | Final Temperature (°C) | Hold Time (min) |
| - | 150 | 1.0 |
| 20 | 300 | 5.0 |
-
Data Analysis:
-
Identity Confirmation: Examine the mass spectrum of the main peak. Identify the molecular ion peak (M+) and compare it to the expected molecular weight. Analyze the fragmentation pattern to see if it is consistent with the known structure. Key fragments may arise from cleavage alpha to the carbonyl groups.
-
Purity Assessment: Integrate the total ion chromatogram (TIC). Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >99% is typically desired for pharmaceutical intermediates.
-
GC-MS Analysis Workflow Diagram
Caption: A schematic of the GC-MS analysis process for purity and identity.
Method Validation Principles
For use in a regulated environment, these analytical methods must be validated to ensure they are fit for their intended purpose.[12] Validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2).[13][14] Key parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[15]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.[15]
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed using recovery studies of a spiked matrix.[15]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).[15]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Conclusion
The protocols detailed in this application note provide a robust framework for the successful purification and analysis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone. The preparative RP-HPLC method is designed for high-resolution separation, yielding a product of high purity. The subsequent GC-MS analysis serves as a reliable, orthogonal method for confirming the chemical identity and quantifying the purity of the final product. By explaining the rationale behind the chosen parameters, this guide equips researchers with the necessary tools to adapt and troubleshoot these methods for their specific laboratory context, ensuring the generation of trustworthy and reproducible scientific data.
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Patel, S., et al. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. World Journal of Pharmaceutical Research. Retrieved from [Link]
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Wanjari, D., et al. (2022). Importance of RP-HPLC in Analytical Method Development: A Review. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
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Organomation. (n.d.). Chromatography Sample Preparation Guide. Retrieved from [Link]
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Dolan, J. W. (2002). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Propiophenone, 2',5'-dihydroxy- on Newcrom R1 HPLC column. Retrieved from [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
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Sandra, P. (2011). Green Chromatography (Part 3): Sample Preparation Techniques. LCGC International. Retrieved from [Link]
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Kataoka, M., et al. (2005). Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]
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Lakshmi HimaBindu, M.R., et al. (2013). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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ResearchGate. (n.d.). Full scan of mass spectra of propiophenone. Retrieved from [Link]
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Policija. (2019). ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). Retrieved from [Link]
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ResearchGate. (2001). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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DeMartin, T. M., et al. (2021). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. Journal of Analytical Toxicology. Retrieved from [Link]
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Synthesis of Propiophenone Derivatives: An Application Note for Researchers
Abstract
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the experimental synthesis of propiophenone derivatives. Propiophenone and its analogues are crucial intermediates in the synthesis of a wide range of pharmaceuticals and organic compounds, including antidiabetics, analgesics, and psychoactive agents.[1][2][3][] This document moves beyond a simple recitation of steps, offering in-depth explanations for experimental choices, self-validating protocols, and authoritative references to ground the methodologies in established chemical principles. Key synthetic routes, including the Friedel-Crafts acylation, Grignard reaction, and the oxidation of alcohol precursors, are presented with detailed, step-by-step protocols.
Introduction: The Significance of Propiophenone Derivatives
Propiophenone (1-phenyl-1-propanone) is an aromatic ketone that serves as a fundamental building block in organic synthesis.[1] Its derivatives are scaffolds for numerous biologically active molecules. For instance, certain propiophenone derivatives have been investigated as potent antihyperglycemic and lipid-lowering agents.[2] They are also precursors to important pharmaceuticals like the analgesic tapentadol hydrochloride and various central nervous system drugs.[3][5][6] The versatility of the propiophenone core allows for a wide range of chemical modifications, leading to a diverse library of compounds with varied pharmacological profiles.
Key Synthetic Strategies
Several reliable methods exist for the synthesis of propiophenone and its derivatives. The choice of method often depends on the availability of starting materials, desired substitution patterns on the aromatic ring, and scalability. This guide will focus on three primary, well-established methodologies.
Friedel-Crafts Acylation of Aromatic Compounds
The Friedel-Crafts acylation is a classic and highly effective method for forming aryl ketones, including propiophenone derivatives.[7][8] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9][10]
Causality of Experimental Choices:
-
Lewis Acid Catalyst (AlCl₃): The Lewis acid is crucial as it coordinates with the acylating agent to generate a highly electrophilic acylium ion (R-C≡O⁺). This powerful electrophile is then attacked by the electron-rich aromatic ring.[8]
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Any moisture present will react with and deactivate the Lewis acid catalyst.
-
Reaction Temperature: The initial phase of the reaction is often exothermic. Controlling the temperature is essential to prevent side reactions and ensure a good yield.
-
Work-up: The reaction is quenched by pouring the mixture into a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the organic product.[9]
Caption: Workflow for the synthesis of propiophenone via Friedel-Crafts acylation.
Grignard Reaction with Nitriles
The Grignard reaction offers a powerful and versatile route to ketones, including propiophenone derivatives. This method involves the reaction of an organomagnesium halide (Grignard reagent) with a nitrile. The intermediate imine is then hydrolyzed to yield the desired ketone.[11] This approach is particularly useful for creating substituted propiophenones where the corresponding acyl chloride for a Friedel-Crafts reaction may not be readily available.
Causality of Experimental Choices:
-
Grignard Reagent Formation: The Grignard reagent is prepared by reacting an aryl halide (e.g., bromobenzene) with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[6] The ether solvent is critical as it solvates and stabilizes the Grignard reagent.
-
Reaction with Nitrile: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group.
-
Hydrolysis: Acidic work-up is necessary to hydrolyze the intermediate magnesium salt of the imine to the final ketone product.
Caption: Simplified mechanism of propiophenone synthesis via Grignard reaction.
Oxidation of 3-Phenyl-1-propanol Derivatives
The oxidation of secondary alcohols is a fundamental transformation in organic synthesis that can be readily applied to the preparation of propiophenone derivatives. If a substituted 3-phenyl-1-propanol is available, it can be oxidized to the corresponding ketone using a variety of oxidizing agents.
Causality of Experimental Choices:
-
Choice of Oxidant: A range of oxidizing agents can be employed, from chromium-based reagents (e.g., PCC, PDC) to more modern, milder, and environmentally friendly methods. A composite catalyst system using oxygen as the oxidant has also been reported for the synthesis of 3'-methyl propiophenone.[12]
-
Reaction Conditions: The reaction conditions will vary depending on the chosen oxidant. It is crucial to select conditions that are selective for the oxidation of the secondary alcohol without causing over-oxidation or other side reactions.
Detailed Experimental Protocols
Safety First: Before commencing any experimental work, a thorough risk assessment must be conducted. Propiophenone and many of the reagents used in its synthesis can be hazardous.[13][14][15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][15][16]
Protocol 1: Synthesis of Propiophenone via Friedel-Crafts Acylation
This protocol details the synthesis of the parent compound, propiophenone, from benzene and propionyl chloride.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Benzene | 78.11 | 100 mL | 1.12 |
| Anhydrous Aluminum Chloride | 133.34 | 40 g | 0.30 |
| Propionyl Chloride | 92.52 | 23 mL | 0.28 |
| Concentrated HCl | 36.46 | ~50 mL | - |
| Crushed Ice | 18.02 | ~200 g | - |
| Diethyl Ether | 74.12 | As needed | - |
| 5% Sodium Bicarbonate | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Step-by-Step Procedure:
-
Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel.
-
Initial Reagents: In the fume hood, add benzene (100 mL) and anhydrous aluminum chloride (40 g) to the flask. Stir the mixture.
-
Addition of Acylating Agent: Place propionyl chloride (23 mL) in the dropping funnel and add it dropwise to the stirred benzene/AlCl₃ mixture over a period of 30-45 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. Hydrogen chloride gas will be evolved and should be vented safely.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux using a heating mantle for 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Allow the reaction mixture to cool to room temperature. In a separate large beaker (1 L), prepare a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally with 100 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude propiophenone by vacuum distillation to yield a colorless liquid.
Protocol 2: Synthesis of 3-Methoxypropiophenone via Grignard Reaction
This protocol is adapted from a continuous flow synthesis and presented here as a batch process for laboratory scale.[5][6]
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Bromoanisole | 187.04 | 18.7 g | 0.10 |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |
| Anhydrous THF | 72.11 | 100 mL | - |
| Propionitrile | 55.08 | 5.5 g | 0.10 |
| 1M Hydrochloric Acid | 36.46 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Step-by-Step Procedure:
-
Grignard Reagent Preparation: In a flame-dried 250 mL three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, place the magnesium turnings (2.67 g). Add a small crystal of iodine to activate the magnesium. Add 20 mL of anhydrous THF.
-
Initiation: In the dropping funnel, place a solution of 3-bromoanisole (18.7 g) in 50 mL of anhydrous THF. Add a small amount of this solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If it does not start, gentle warming may be required.
-
Grignard Formation: Once the reaction has started, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Nitrile: Cool the Grignard reagent solution to 0 °C in an ice bath. In the dropping funnel, place a solution of propionitrile (5.5 g) in 30 mL of anhydrous THF. Add this solution dropwise to the stirred Grignard reagent.
-
Stirring: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Hydrolysis: Cool the reaction mixture again in an ice bath and slowly add 100 mL of 1M hydrochloric acid to quench the reaction and hydrolyze the imine intermediate.
-
Work-up and Purification: Follow steps 6-9 from Protocol 1 for extraction, washing, drying, solvent removal, and purification.
Analytical Characterization
Confirmation of the successful synthesis and purity of the propiophenone derivatives is essential. A combination of spectroscopic and chromatographic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The spectra will show characteristic signals for the aromatic protons, the ethyl group, and the carbonyl carbon.[17]
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of the carbonyl group (C=O) stretch, typically in the region of 1685 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the product and confirm its molecular weight.[18][19]
Conclusion
The synthetic protocols detailed in this application note provide robust and reliable methods for the preparation of propiophenone and its derivatives. By understanding the underlying chemical principles and the rationale for each experimental step, researchers can confidently synthesize these valuable intermediates for applications in drug discovery and materials science. Adherence to safety protocols and proper analytical characterization are paramount for successful and reproducible synthetic outcomes.
References
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Alpha Chemika. PROPIOPHENONE For Synthesis - Laboratory Chemicals. [Link]
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CSIR-NCL Library, Pune. Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction. [Link]
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Loba Chemie. PROPIOPHENONE FOR SYNTHESIS MSDS CAS No: 93-55-0 MSDS. [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Iridium-catalyzed reduction of o-hydroxyl phenyl enaminones for the synthesis of propiophenones and their application in 3-methyl chromone synthesis. [Link]
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ACS Publications. Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction | Organic Process Research & Development. [Link]
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PubMed. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. [Link]
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Brainly.in. Preparation of propiophenone from propanenitrile. [Link]
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Bentham Science Publishers. One-pot Synthesis of β-acetamido-β-(phenyl) Propiophenone using ZnO/Carbon Nanocomposites. [Link]
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brainly.com. Which is the major product of the reaction of ethyl Grignard and propiophenone (ethyl phenyl ketone)?. [Link]
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YouTube. [ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. [Link]
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Chemistry Steps. Friedel-Crafts Acylation. [Link]
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Chemistry Stack Exchange. The synthesis of 1-phenylprop-1-ene from propiophenone. [Link]
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NIH. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. [Link]
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ResearchGate. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice | Request PDF. [Link]
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Pearson+. Write a Friedel-Crafts reaction for the synthesis of propiophenone.... [Link]
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Policija. ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). [Link]
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Organic Syntheses. 3-phenyl-1-propanol. [Link]
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ResearchGate. Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). [Link]
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PubMed. Identification and analytical characterization of nine synthetic cathinone derivatives N-ethylhexedrone, 4-Cl-pentedrone, 4-Cl-α-EAPP, propylone, N-ethylnorpentylone, 6-MeO-bk-MDMA, α-PiHP, 4-Cl-α-PHP, and 4-F-α-PHP. [Link]
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NIH. 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem. [Link]
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King's Research Portal. Analytical characterization of three cathinone derivatives, 4-MPD, 4 F-PHP and bk-EPDP, purchased as. [Link]
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Application Notes & Protocols: Investigating the Anticancer Potential of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Propiophenone Scaffolds in Oncology
The quest for novel anticancer agents has led researchers to explore diverse chemical scaffolds capable of modulating critical cellular pathways involved in tumorigenesis and metastasis. Among these, the propiophenone backbone, a core structural motif in a class of compounds known as chalcones, has emerged as a "privileged structure" in medicinal chemistry. Chalcones, as precursors to all flavonoids, and their synthetic derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and notably, potent anticancer properties.[1][2][3][4][5] The anticancer effects of these compounds are often attributed to their ability to interact with multiple cellular targets, inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis.[2][5][6]
This document provides a detailed guide for the investigation of a specific propiophenone derivative, 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone . While direct anticancer studies on this particular molecule are not yet prevalent in published literature, its structural similarity to known bioactive chalcones and other phenylpropiophenone derivatives makes it a compelling candidate for anticancer research.[7][8] These notes are designed to provide a robust framework for its initial in vitro evaluation, from primary cytotoxicity screening to preliminary mechanistic studies.
Scientific Rationale for Investigation
The therapeutic potential of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone can be inferred from its structural components:
-
The Propiophenone Core: This fundamental structure is shared with numerous compounds that exhibit cytotoxicity against various cancer cell lines.[7][8]
-
The α,β-Unsaturated Carbonyl System (enone): This classic feature of chalcones is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in proteins, thereby inhibiting the function of key enzymes and transcription factors involved in cancer cell survival.
-
Fluorophenyl Group: The presence of a fluorine atom can enhance metabolic stability and binding affinity to target proteins, often improving the pharmacokinetic profile of a drug candidate.
-
Carboethoxy Group: This ester group can influence the molecule's polarity, solubility, and ability to cross cell membranes, potentially impacting its bioavailability and cellular uptake.
Given these features, it is hypothesized that 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone may exert anticancer effects by inducing cell death and inhibiting proliferation. The following protocols outline a systematic approach to test this hypothesis.
Experimental Workflow for Anticancer Evaluation
A tiered approach is recommended to efficiently screen and characterize the anticancer properties of the compound. This workflow ensures that resources are directed toward the most promising activities.
Caption: Hypothesized intrinsic apoptosis pathway modulated by the test compound.
This pathway can be investigated by using Western blotting to measure the expression levels of key proteins like Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and cleaved PARP after compound treatment.
References
-
Leite, F.F., de Sousa, N.F., de Oliveira, B.H.M., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 28(9), 4009. [Link]
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Iancu, C., Bîcu, E., & Ștefănuț, M.N. (2021). Anticancer Activity of Natural and Synthetic Chalcones. International Journal of Molecular Sciences, 22(21), 11553. [Link]
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ResearchGate. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. [Link]
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National Center for Biotechnology Information. (2021). Anticancer Activity of Natural and Synthetic Chalcones. PubMed. [Link]
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Švajdlenková, H., Al-Iraqi, M., & Al-Hrout, A. (2022). Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. International Journal of Molecular Sciences, 23(23), 15264. [Link]
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Ivković, B.M., Nikolic, K., Ilić, B.B., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-255. [Link]
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Slideshare. (n.d.). In vitro methods of screening of anticancer agents. [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
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ResearchGate. (2013). Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study. [Link]
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ResearchGate. (2022). (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. [Link]
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ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
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National Center for Biotechnology Information. (2012). The anti-angiogenic and anti-tumor activity of synthetic phenylpropenone derivatives is mediated through the inhibition of receptor tyrosine kinases. PubMed. [Link]
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Application Notes: Evaluating the Anti-inflammatory Potential of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone
Abstract
This document provides a comprehensive guide for researchers on the application of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, a novel synthetic compound, in anti-inflammatory studies. This propiophenone derivative belongs to the broader class of chalcones, which are well-documented for their wide range of pharmacological activities, including potent anti-inflammatory effects.[1][2] The protocols herein are designed to rigorously assess the compound's efficacy and elucidate its mechanism of action, focusing on key inflammatory pathways such as cyclooxygenase (COX) activity and NF-κB signaling. This guide offers detailed, step-by-step methodologies for both in vitro and in vivo validation, enabling researchers in drug development to generate robust and reproducible data.
Introduction and Scientific Rationale
Inflammation is a critical biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as arthritis, inflammatory bowel disease, and atherosclerosis. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, primarily acting by inhibiting cyclooxygenase (COX) enzymes. However, their long-term use is associated with significant side effects. This necessitates the discovery of novel anti-inflammatory agents with improved safety profiles.
Chalcones, or (E)-1,3-diphenyl-2-propene-1-ones, and their derivatives are a class of aromatic ketones that have shown promise as multi-target anti-inflammatory agents.[1][2] Their established mechanisms often involve the modulation of pro-inflammatory enzymes like COX and lipoxygenase (LOX), and key signaling pathways like Nuclear Factor-κB (NF-κB).[3][4] The compound 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone is a synthetic derivative designed to leverage the core chalcone-like scaffold. The electron-withdrawing fluorophenyl group and the carboethoxy substitution are hypothesized to modulate the compound's electronic properties and steric interactions within target enzyme active sites, potentially enhancing its anti-inflammatory activity and specificity.
This application note outlines a strategic workflow to test the hypothesis that this compound exerts its anti-inflammatory effects by inhibiting COX enzymes and suppressing the NF-κB signaling pathway in macrophages.
Postulated Mechanism of Action: Dual Inhibition of COX and NF-κB
The primary hypothesis is that 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone acts via two synergistic mechanisms:
-
Direct Inhibition of COX Enzymes: Like many NSAIDs, the compound may directly bind to and inhibit the activity of COX-1 and COX-2, the enzymes responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[5]
-
Suppression of the NF-κB Signaling Pathway: In response to inflammatory stimuli like Lipopolysaccharide (LPS), the NF-κB pathway is activated. This involves the degradation of the inhibitory protein IκBα, allowing the p50/p65 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[3][6] Chalcone derivatives have been shown to inhibit IκBα degradation, thereby blocking this entire cascade.[4][6]
A diagram of the postulated NF-κB inhibitory pathway is presented below.
Caption: Postulated inhibition of the NF-κB signaling pathway.
Experimental Workflow: A Phased Approach
A systematic evaluation of the compound should follow a logical progression from initial in vitro screening to in vivo efficacy studies.
Caption: Phased experimental workflow for anti-inflammatory evaluation.
Part 1: In Vitro Evaluation Protocols
Protocol 4.1: COX-1 and COX-2 Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on COX-1 and COX-2 enzymes and to calculate its IC₅₀ (half-maximal inhibitory concentration) values.
Rationale: This cell-free enzymatic assay is the first step to confirm if the compound acts as a direct COX inhibitor. Commercially available kits provide a standardized method for this screening.[7][8][9]
Materials:
-
COX Colorimetric or Fluorometric Inhibitor Screening Kit (e.g., from Cayman Chemical, Abcam, or Sigma-Aldrich)[8][9][10]
-
Ovine COX-1 and human recombinant COX-2 enzymes (often included in kits)
-
Arachidonic acid (substrate)
-
Test compound dissolved in DMSO
-
Known NSAIDs for positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all buffers, enzymes, and substrates according to the manufacturer's protocol.[8] The final assay buffer should be pre-warmed to the recommended temperature (e.g., 37°C).
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., from 0.1 µM to 100 µM) in assay buffer. Ensure the final DMSO concentration in the well is low (<1%) to avoid solvent effects.
-
Assay Plate Setup: In a 96-well plate, set up wells for:
-
100% Initial Activity (enzyme, buffer, no inhibitor)
-
Inhibitor wells (enzyme, buffer, test compound at various concentrations)
-
Positive Control wells (enzyme, buffer, known inhibitor)
-
Background wells (buffer, no enzyme)
-
-
Reaction Incubation: Add the enzyme (COX-1 or COX-2) to the appropriate wells and incubate with the test compound/controls for a specified time (e.g., 15 minutes) at 37°C.[7]
-
Initiate Reaction: Add the arachidonic acid substrate to all wells to start the reaction.
-
Measurement: Monitor the peroxidase activity colorimetrically or fluorometrically by measuring the appearance of the oxidized product at the specified wavelength (e.g., 590 nm) using a plate reader.[8]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the 100% activity control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Protocol 4.2: Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of the compound on RAW 264.7 macrophage cells.
Rationale: It is crucial to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. The MTT assay measures the metabolic activity of living cells, which is proportional to cell number.[11][12][13]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/mL (100 µL/well) and incubate overnight at 37°C, 5% CO₂ to allow for attachment.[15]
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the test compound. Include wells for vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the media and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at ~570 nm.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells. Determine the CC₅₀ (concentration that causes 50% cytotoxicity). The compound should be used in subsequent assays at non-toxic concentrations.
Protocol 4.3: Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
Objective: To measure the compound's ability to inhibit the production of key inflammatory mediators (Nitric Oxide, TNF-α, IL-6) in a cellular model of inflammation.
Rationale: LPS, a component of Gram-negative bacteria, is a potent activator of macrophages via the TLR4 receptor, leading to a robust inflammatory response.[16] This is a standard model to screen for anti-inflammatory activity.[17][18]
Materials:
-
RAW 264.7 cells and culture reagents
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound at non-toxic concentrations
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6 quantification
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates (for NO assay) or 24-well plates (for cytokine assays) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 100-1000 ng/mL to induce inflammation.[15][19] Include control groups: untreated cells, cells with LPS only, and cells with compound only.
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement:
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.[17]
-
-
Cytokine Measurement (TNF-α, IL-6):
-
Quantify the concentration of TNF-α and IL-6 in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.[16]
-
-
Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in compound-treated groups to the "LPS only" group. Calculate the percentage inhibition for each concentration.
Part 2: In Vivo Efficacy Protocol
Protocol 5.1: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of the compound in a standard animal model.
Rationale: The carrageenan-induced paw edema model is a widely used and reproducible model for assessing the efficacy of acute anti-inflammatory agents.[20][21] The swelling is a result of a biphasic inflammatory response, and its reduction is a key indicator of a compound's potential therapeutic effect.[22]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
Test compound suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Indomethacin or Diclofenac)
-
Plebysmometer or digital calipers for paw volume/thickness measurement
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Vehicle Control
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Test Compound (at least 2-3 different doses, e.g., 25, 50, 100 mg/kg)
-
-
Dosing: Administer the test compound, positive control, or vehicle via oral gavage one hour before carrageenan injection.[23]
-
Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer.[24]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[23][24]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[24] The peak edema is typically observed between 3 and 5 hours.[22]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average edema in the control group and V_t is the average edema in the treated group.
-
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Data Presentation and Expected Results
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: In Vitro Anti-inflammatory Activity Summary (Hypothetical Data)
| Assay | IC₅₀ / EC₅₀ (µM) |
| COX-1 Inhibition | 45.2 ± 3.1 |
| COX-2 Inhibition | 8.7 ± 0.9 |
| Cell Viability (CC₅₀) | > 100 µM |
| NO Inhibition (LPS) | 12.5 ± 1.4 |
| TNF-α Inhibition (LPS) | 15.8 ± 2.0 |
| IL-6 Inhibition (LPS) | 18.2 ± 2.5 |
| COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | 5.2 |
Table 2: In Vivo Anti-inflammatory Effect on Carrageenan-Induced Paw Edema (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.34 ± 0.04 | 60.0% |
| Test Compound | 25 | 0.62 ± 0.06 | 27.1% |
| Test Compound | 50 | 0.45 ± 0.05 | 47.1% |
| Test Compound | 100 | 0.38 ± 0.04 | 55.3% |
| *Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control. |
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic evaluation of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone as a potential anti-inflammatory agent. By progressing through enzymatic assays, cell-based models, and a validated in vivo model, researchers can effectively determine the compound's potency, selectivity, cellular effects, and preclinical efficacy. Positive results from this workflow would warrant further investigation into its detailed molecular mechanism (e.g., via Western blot for NF-κB pathway proteins), pharmacokinetic profiling, and evaluation in chronic inflammation models.
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The Strategic Role of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone in Modern Organic Synthesis: A Guide for Researchers
In the landscape of contemporary drug discovery and development, the strategic use of fluorinated intermediates is paramount. The introduction of fluorine into molecular scaffolds can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile. Among the myriad of fluorinated building blocks, 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone stands out as a versatile intermediate, particularly in the synthesis of complex heterocyclic systems and pharmacologically active agents. This technical guide provides an in-depth exploration of this propiophenone derivative, offering detailed protocols, mechanistic insights, and a discussion of its applications for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Fluorinated Propiophenones
Propiophenone derivatives are foundational structures in medicinal chemistry, serving as precursors to a wide array of therapeutic agents. The incorporation of a 4-fluorophenyl moiety into the propiophenone backbone, as seen in 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, offers several advantages. The fluorine atom can enhance binding interactions with target proteins and improve metabolic resistance by blocking potential sites of oxidation. The carboethoxy group at the 2'-position provides a reactive handle for subsequent chemical transformations, making this intermediate a valuable tool for constructing diverse molecular architectures.
Synthesis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone: The Mannich Reaction
The most common and efficient method for the synthesis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone and its analogs is the Mannich reaction.[1] This three-component condensation reaction involves an active hydrogen compound (ethyl benzoylacetate), an aldehyde (4-fluorobenzaldehyde), and an amine (typically a secondary amine like dimethylamine or piperidine).[1]
Mechanistic Insights
The Mannich reaction mechanism begins with the formation of an Eschenmoser's salt precursor, an iminium ion, from the reaction between the secondary amine and the aldehyde.[1] Concurrently, the ethyl benzoylacetate exists in equilibrium with its enol form. The enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This carbon-carbon bond-forming step results in the formation of the β-amino ketone, which in this specific case is 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone.
Diagram of the Mannich Reaction Workflow
Caption: A generalized workflow for the synthesis of the target intermediate via the Mannich reaction.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone hydrochloride.
Materials:
-
Ethyl benzoylacetate
-
4-Fluorobenzaldehyde
-
Dimethylamine hydrochloride
-
Concentrated Hydrochloric Acid
-
Ethanol (95%)
-
Acetone
-
Round-bottomed flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine ethyl benzoylacetate (0.5 mole), 4-fluorobenzaldehyde (0.5 mole), and dimethylamine hydrochloride (0.65 mole).
-
Solvent and Catalyst Addition: To the flask, add 80 mL of 95% ethanol followed by the cautious addition of 1 mL of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux using a heating mantle for approximately 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The initially heterogeneous mixture should become a clear, yellowish solution.[2]
-
Work-up and Isolation: After the reaction is complete, allow the solution to cool to room temperature. Transfer the warm solution to a 1 L Erlenmeyer flask and cool it in an ice bath to initiate crystallization.[1]
-
Precipitation: Slowly add 400 mL of cold acetone to the cooled solution to further precipitate the product. Continue cooling in the ice bath for at least one hour to ensure maximum crystallization.[1]
-
Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with two portions of cold acetone to remove any unreacted starting materials and impurities.[1]
-
Drying: Dry the purified product, 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone hydrochloride, in a vacuum oven at 50-60°C until a constant weight is achieved.
Table 1: Summary of Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Reactant Ratio | 1:1:1.3 (EBA:Aldehyde:Amine HCl) | A slight excess of the amine hydrochloride drives the reaction towards completion. |
| Solvent | 95% Ethanol | A polar protic solvent that effectively dissolves the reactants and facilitates the reaction. |
| Catalyst | Concentrated HCl | An acid catalyst is crucial for the formation of the reactive iminium ion.[1] |
| Reaction Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2-3 hours | Typically sufficient for the reaction to reach completion, but should be monitored by TLC. |
| Work-up Solvent | Acetone | The product is sparingly soluble in cold acetone, allowing for efficient precipitation and purification.[1] |
Applications in the Synthesis of Bioactive Molecules
2'-Carboethoxy-3-(4-fluorophenyl)propiophenone is a valuable precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. The presence of the ketone and ester functionalities allows for a range of subsequent chemical modifications.
Synthesis of Pyrazole Derivatives
One of the key applications of this intermediate is in the synthesis of substituted pyrazoles. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Reaction with Hydrazine:
The reaction of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone with hydrazine hydrate leads to the formation of a pyrazolidinone intermediate, which can then be oxidized to the corresponding pyrazole. The reaction proceeds via a condensation reaction between the hydrazine and the ketone and ester carbonyl groups, followed by cyclization.
Diagram of the Synthetic Application
Caption: A simplified workflow for the synthesis of pyrazole derivatives from the target intermediate.
Conclusion
2'-Carboethoxy-3-(4-fluorophenyl)propiophenone is a strategically important intermediate in organic synthesis, particularly for the construction of fluorinated, biologically active molecules. Its synthesis via the robust and well-established Mannich reaction provides a reliable and scalable route to this valuable building block. The versatile functionalities present in this molecule open up a wide range of possibilities for the synthesis of diverse heterocyclic systems, making it a key tool for researchers in the field of medicinal chemistry and drug discovery. The protocols and insights provided in this guide are intended to empower scientists to effectively utilize this intermediate in their synthetic endeavors.
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Application Notes & Protocols: A Guide to the Development of Propiophenone-Based Antidiabetic Agents
Section 1: Introduction and Strategic Rationale
Diabetes mellitus is a complex metabolic disorder characterized by chronic hyperglycemia resulting from defects in insulin secretion, insulin action, or both.[1] The escalating global prevalence of diabetes necessitates the urgent development of novel, effective, and safe therapeutic agents.[2][3] Traditional treatments, while effective, can be associated with side effects such as hypoglycemia and weight gain, driving the search for new chemical entities with improved pharmacological profiles.[4]
Propiophenone derivatives have emerged as a promising scaffold in medicinal chemistry. Studies have demonstrated their potential as antihyperglycemic and lipid-lowering agents, with some compounds also showing beneficial effects on body weight and food intake in preclinical models.[5] The structural versatility of the propiophenone core allows for extensive chemical modification, enabling the fine-tuning of activity against various molecular targets relevant to diabetes. This guide provides a comprehensive framework for the systematic discovery and preclinical validation of novel antidiabetic agents derived from the propiophenone scaffold.
Section 2: The Antidiabetic Drug Discovery Cascade
The development of a novel therapeutic agent is a multi-stage process that begins with a broad screening of many compounds and progressively narrows down to a single, optimized clinical candidate. This workflow ensures that resources are focused on the most promising molecules.
Caption: A generalized workflow for the discovery of propiophenone-based antidiabetic agents.
Section 3: Synthesis of Propiophenone Derivatives
Rationale: The first step is the creation of a diverse chemical library. A generalized synthetic approach allows for the introduction of various substituents on the aromatic rings of the propiophenone scaffold. This diversity is crucial for exploring the structure-activity relationship (SAR) and identifying key molecular features required for biological activity.
General Protocol: Friedel-Crafts Acylation and Subsequent Modification
-
Step 1: Synthesis of the Propiophenone Core.
-
To a solution of a substituted benzene in a suitable solvent (e.g., dichloromethane, nitrobenzene), add a Lewis acid catalyst (e.g., AlCl₃) at 0°C.
-
Slowly add propanoyl chloride and allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction by pouring it onto ice-water and extract the product with an organic solvent.
-
Purify the resulting propiophenone core via column chromatography or recrystallization.
-
-
Step 2: Derivatization.
-
The core structure can be further modified. For example, a hydroxyl group on the phenyl ring can be alkylated or acylated to introduce a variety of side chains, a common strategy for creating libraries of related compounds.[6]
-
These reactions are standard organic chemistry procedures and should be adapted based on the specific functional groups present on the starting materials.
-
Section 4: In Vitro Screening Cascade
The goal of in vitro screening is to efficiently test the synthesized library against key biological targets implicated in diabetes to identify initial "hits".[7][8]
Primary Screening: Target-Based Enzyme Inhibition Assays
Rationale: Many antidiabetic drugs function by inhibiting specific enzymes that regulate glucose metabolism.[7] Propiophenone derivatives have shown inhibitory activity against several key enzymes.[5][9] These assays are often performed in a high-throughput format to screen large numbers of compounds quickly.
Protocol 4.1.1: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
-
Principle: PTP1B is a negative regulator of the insulin signaling pathway; it dephosphorylates and deactivates the insulin receptor.[10] Inhibiting PTP1B enhances insulin sensitivity, making it a prime target for Type 2 diabetes treatment.[2][11][12]
-
Materials: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate, assay buffer (e.g., HEPES, pH 7.4 with EDTA and DTT), test compounds, and a positive control inhibitor (e.g., Ursolic Acid).
-
Procedure:
-
Prepare serial dilutions of test compounds in DMSO.
-
In a 96-well plate, add 5 µL of the compound solution to each well.
-
Add 85 µL of assay buffer containing recombinant PTP1B enzyme. Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the pNPP substrate.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 100 µL of 1M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, indicating enzyme activity.
-
-
Data Analysis: Calculate the percentage of inhibition relative to a vehicle control (DMSO) and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for active compounds.
Protocol 4.1.2: α-Glucosidase Inhibition Assay
-
Principle: α-Glucosidase is an enzyme in the small intestine that breaks down complex carbohydrates into absorbable monosaccharides.[6][13] Its inhibition delays carbohydrate absorption, thereby reducing postprandial blood glucose spikes.[6]
-
Materials: α-Glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, phosphate buffer (pH 6.8), test compounds, and a positive control inhibitor (e.g., Acarbose).[14]
-
Procedure:
-
Add 50 µL of test compound dilutions to wells of a 96-well plate.
-
Add 50 µL of α-glucosidase solution in phosphate buffer and incubate for 10 minutes at 37°C.
-
Start the reaction by adding 50 µL of pNPG solution.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding 100 µL of 0.2M Na₂CO₃.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values for active compounds ("hits").
Protocol 4.1.3: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
-
Principle: DPP-4 is an enzyme that rapidly inactivates incretin hormones like GLP-1, which stimulate insulin secretion in a glucose-dependent manner.[15] Inhibiting DPP-4 prolongs the action of incretins, leading to improved glycemic control.[16]
-
Materials: Recombinant human DPP-4, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) as a fluorogenic substrate, assay buffer (e.g., Tris-HCl, pH 7.5), test compounds, and a positive control inhibitor (e.g., Sitagliptin).
-
Procedure:
-
Dispense test compounds into a black 96-well plate.
-
Add the DPP-4 enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate.
-
Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over 30 minutes using a fluorescence plate reader.
-
-
Data Analysis: Determine the rate of reaction from the slope of the fluorescence vs. time plot. Calculate the percentage of inhibition and determine IC₅₀ values for hit compounds.
Secondary Screening: Cell-Based Functional Assays
Rationale: After identifying hits from enzyme assays, it is crucial to confirm their activity in a more physiologically relevant context.[17] Cell-based assays assess the compound's effect on cellular processes like glucose transport, providing a bridge between biochemical activity and potential in vivo efficacy.[7]
Protocol 4.2.1: Glucose Uptake Assay in 3T3-L1 Adipocytes
-
Principle: This assay measures the ability of a compound to stimulate the uptake of glucose into insulin-sensitive cells, such as fat (adipocytes) or muscle cells. It is a key indicator of insulin-sensitizing or insulin-mimetic activity.
-
Materials: Differentiated 3T3-L1 adipocytes, Krebs-Ringer-HEPES (KRH) buffer, 2-deoxy-D-[³H]-glucose (radioactive tracer), insulin (positive control), test compounds.
-
Procedure:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 24-well plates.
-
Wash cells with KRH buffer and incubate in serum-free medium for 2 hours.
-
Treat cells with various concentrations of the test compound or insulin for 30 minutes.
-
Add 2-deoxy-D-[³H]-glucose and incubate for 10 minutes to allow for glucose uptake.
-
Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
-
Data Analysis: Quantify the amount of glucose uptake relative to untreated controls. Determine the EC₅₀ (effective concentration for 50% of maximal response) for active compounds.
Section 5: Elucidating the Mechanism of Action (MoA)
Understanding how a lead compound exerts its effect at the molecular level is critical. For compounds identified as PTP1B inhibitors, a key MoA study is to confirm their impact on the insulin signaling pathway.
Caption: PTP1B negatively regulates insulin signaling. Inhibitors block this action.
Protocol 5.1: Western Blot for Insulin Receptor Phosphorylation
-
Principle: An effective PTP1B inhibitor should increase or prolong the phosphorylation of the insulin receptor (and its downstream targets) in response to insulin stimulation. This can be visualized using Western blotting.
-
Materials: HepG2 cells (or similar insulin-responsive cell line), lysis buffer, primary antibodies (anti-phospho-IR, anti-total-IR), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Culture HepG2 cells to ~80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat cells with the test compound for 1 hour.
-
Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 10 minutes.
-
Wash cells with cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phosphorylated insulin receptor (p-IR).
-
Wash and probe with the HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total insulin receptor (Total-IR) as a loading control.
-
-
Data Analysis: Quantify band intensity using densitometry. A successful compound will show a significant increase in the p-IR/Total-IR ratio compared to cells treated with insulin alone.
Section 6: In Vivo Validation in Animal Models
Rationale: In vivo studies are essential to determine if the promising in vitro activity of a lead compound translates into therapeutic efficacy in a whole organism, and to assess its preliminary safety profile.[18][19] Various animal models are used to mimic human diabetes.[1][20]
Commonly Used Models:
-
Streptozotocin (STZ)-Induced Diabetes: STZ is a chemical that is toxic to pancreatic β-cells, inducing a state of hyperglycemia that mimics Type 1 diabetes or, with low doses and a high-fat diet, aspects of Type 2 diabetes.[18]
-
Genetic Models: Mice such as C57BL/KsJ-db/db are genetically obese and develop insulin resistance and hyperglycemia, closely modeling human Type 2 diabetes.[5]
Caption: Protocol flow for an in vivo efficacy study in STZ-induced diabetic rats.
Protocol 6.1: Efficacy in STZ-Induced Diabetic Rats
-
Principle: To evaluate the antihyperglycemic effect of a lead propiophenone derivative over a chronic treatment period.
-
Procedure:
-
Induction: Induce diabetes in male Wistar rats by a single intraperitoneal (i.p.) injection of STZ (e.g., 65 mg/kg).
-
Confirmation: After 72 hours, confirm diabetes by measuring fasting blood glucose. Animals with glucose levels >250 mg/dL are included in the study.
-
Grouping: Divide diabetic animals into groups: Diabetic Control (vehicle), Test Compound (e.g., 10, 30, 100 mg/kg), and Standard Drug (e.g., Metformin). A non-diabetic normal control group is also maintained.
-
Treatment: Administer the compounds orally once daily for 28 days.
-
Monitoring: Record body weight and fasting blood glucose weekly.
-
Oral Glucose Tolerance Test (OGTT): On the final day, after an overnight fast, administer an oral glucose load (2 g/kg) to all animals. Measure blood glucose at 0, 30, 60, 90, and 120 minutes post-glucose administration.[18]
-
Terminal Analysis: At the end of the study, collect blood to measure HbA1c, plasma insulin, and lipid profiles (triglycerides, cholesterol).[18]
-
-
Data Presentation and Interpretation: The primary outcome is a reduction in fasting blood glucose and improved glucose tolerance during the OGTT. A successful compound will lower the area under the curve (AUC) for glucose during the OGTT. A decrease in HbA1c indicates improved long-term glycemic control.
Table 1: Representative In Vivo Efficacy Data
| Treatment Group | Fasting Blood Glucose (mg/dL) | HbA1c (%) | OGTT AUC (mg.min/dL) |
| Normal Control | 95 ± 5 | 4.1 ± 0.3 | 15000 ± 800 |
| Diabetic Control | 350 ± 25 | 8.5 ± 0.7 | 45000 ± 2500 |
| Propiophenone X (50 mg/kg) | 210 ± 18 | 6.8 ± 0.5 | 31000 ± 1900 |
| Metformin (150 mg/kg) | 185 ± 15 | 6.2 ± 0.4 | 28500 ± 1700 |
| *Data are presented as Mean ± SEM. p < 0.05 compared to Diabetic Control. |
Section 7: Conclusion and Future Directions
The successful development of antidiabetic agents from propiophenone derivatives hinges on a systematic and logical progression from chemical synthesis through multi-tiered in vitro screening and robust in vivo validation. The protocols outlined in this guide provide a foundational framework for identifying potent lead compounds and elucidating their mechanisms of action. Future work following this cascade would involve lead optimization to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a preclinical candidate for further development.
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Application Notes and Protocols for Evaluating the Biological Activity of Synthetic Chalcones
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Prominence of Chalcones in Drug Discovery
Chalcones (1,3-diaryl-2-propen-1-ones) represent a pivotal class of organic compounds belonging to the flavonoid family.[1][2] Characterized by an open-chain α,β-unsaturated ketone core, this scaffold is a privileged structure in medicinal chemistry.[2][3] Found in numerous dietary plants, chalcones and their synthetic derivatives have garnered immense interest due to their extensive spectrum of pharmacological activities.[4][5] These activities include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[4][6] The facile synthesis of chalcones, typically through a Claisen-Schmidt condensation, allows for extensive structural modifications, making them an attractive template for the development of novel therapeutic agents.[5][6]
This guide provides a comprehensive overview of the methodologies and detailed protocols for the in vitro evaluation of the biological activities of newly synthesized chalcone derivatives. It is designed to equip researchers with the necessary tools to conduct robust and reproducible assessments of their compounds.
A Tiered Approach to Biological Evaluation
A systematic evaluation of synthetic chalcones typically follows a hierarchical screening process. Initial broad-spectrum assays are employed to identify promising candidates, which are then subjected to more specific and mechanistic studies. This approach ensures an efficient use of resources and a logical progression from initial hit identification to lead optimization.
Caption: A typical workflow for the biological evaluation of synthetic chalcones.
I. Assessment of Anticancer Activity
A significant body of research has focused on the anticancer potential of chalcones.[1][7] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and trigger cell cycle arrest in various cancer cell lines.[2] The initial evaluation of anticancer activity is predominantly carried out through cytotoxicity assays.
Protocol 1: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[8][9] It is a robust and reproducible assay for cytotoxicity screening.[9][10]
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions.[11][12] The amount of bound dye is directly proportional to the total protein mass, and therefore, the number of cells in a well.[11][12]
Materials:
-
Synthesized chalcone derivatives
-
Human cancer cell lines (e.g., MCF-7, A-549, PC-3)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000-20,000 cells/well in 200 µL of medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[10][11]
-
Compound Treatment: Prepare serial dilutions of the chalcone derivatives in the culture medium. Replace the old medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1] Incubate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well without removing the supernatant and incubate for 1 hour at 4°C.[8][11]
-
Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water. Remove excess water and allow the plates to air dry completely.[8][10]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8][12]
-
Removal of Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[8][12]
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11] Shake for 10 minutes on a shaker.
-
Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate spectrophotometer.[8]
Data Analysis: Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [(OD_treated - OD_blank) / (OD_control - OD_blank)] * 100 The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of growth inhibition against the compound concentrations.[1]
Table 1: Example of IC₅₀ Values for Synthetic Chalcones against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcone A | MCF-7 (Breast) | 4.19 | [13] |
| Chalcone B | K562 (Leukemia) | < 3.86 | [14] |
| Chalcone C | A-549 (Lung) | - | [4] |
| Chalcone D | PC-3 (Prostate) | - | [4] |
Note: The table presents hypothetical data based on literature values for illustrative purposes.
II. Assessment of Antimicrobial Activity
Chalcones have demonstrated significant activity against a wide range of microbial pathogens, including drug-resistant strains.[15][16] The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC).
Protocol 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18][19]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the chalcone derivative in a liquid growth medium in a 96-well microtiter plate. After incubation, the presence or absence of visible growth is determined.
Materials:
-
Synthesized chalcone derivatives
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Standardized inoculum (~5 x 10⁵ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)
-
Solvent for dissolving chalcones (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Preparation of Chalcone Solutions: Prepare a stock solution of each chalcone in DMSO. Create serial two-fold dilutions in the appropriate broth directly in the 96-well plate.[20]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[15][20]
-
Inoculation: Add the standardized inoculum to each well containing the chalcone dilutions. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[15][20]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[19][20]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
III. Assessment of Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and chalcones have been investigated for their anti-inflammatory properties.[5][21] A common mechanism of action is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[21][22][23]
Protocol 3: In Vitro COX-2 Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of chalcones on the COX-2 enzyme, a key mediator of inflammation.
Principle: The assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by the COX-2 enzyme. The amount of PGE₂ produced is typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[22][23]
Materials:
-
Synthesized chalcone derivatives
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Selective COX-2 inhibitor as a positive control (e.g., Celecoxib)
-
PGE₂ ELISA kit
Procedure:
-
Enzyme Preparation: Prepare the COX-2 enzyme solution in the reaction buffer.
-
Compound Incubation: In a microplate, pre-incubate the enzyme with various concentrations of the chalcone derivatives or the positive control for a specified time (e.g., 15 minutes) at 37°C.[23]
-
Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Reaction Termination: After a defined incubation period, stop the reaction (e.g., by adding a stopping solution or by changing the pH).
-
PGE₂ Quantification: Measure the concentration of PGE₂ in each well using a commercial ELISA kit according to the manufacturer's instructions.[22][24]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each chalcone concentration and determine the IC₅₀ value.
Caption: Inhibition of the COX-2 pathway by synthetic chalcones.
IV. Assessment of Antioxidant Activity
Oxidative stress is a key factor in the pathogenesis of many diseases. Chalcones are known to possess antioxidant properties, which are often evaluated by their ability to scavenge free radicals.[25][26][27]
Protocol 4: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to measure the radical scavenging activity of compounds.[25][26][28]
Principle: DPPH is a stable free radical with a deep violet color, showing a strong absorbance maximum around 517 nm.[25][26] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow hydrazine, leading to a decrease in absorbance.[25][26]
Materials:
-
Synthesized chalcone derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 100 µM)
-
Methanol
-
Positive control (e.g., Ascorbic acid, Quercetin)
-
96-well microtiter plates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare various concentrations of the chalcone derivatives and the positive control in methanol.[26]
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compounds.[26]
-
Incubation: Mix well and incubate the plate in the dark at room temperature for 20-30 minutes.[26]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[26][29]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is the concentration of the chalcone that scavenges 50% of the DPPH radicals.[26]
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial biological evaluation of synthetic chalcones. Positive results from these primary in vitro screens warrant further investigation into the specific molecular mechanisms of action, structure-activity relationships (SAR), and eventual progression to more complex biological systems, including in vivo models. The versatility of the chalcone scaffold ensures its continued relevance in the quest for novel and effective therapeutic agents.
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- 13. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. Synthesis and antimicrobial activity of novel chalcone derivative [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - Mittal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
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- 25. pdf.benchchem.com [pdf.benchchem.com]
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- 27. researchgate.net [researchgate.net]
- 28. Bot Verification [rasayanjournal.co.in]
- 29. gsconlinepress.com [gsconlinepress.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Friedel-Crafts Acylation for Fluorinated Aromatic Compounds
Welcome, researchers and drug development professionals. This guide is designed to be your dedicated resource for navigating the complexities of Friedel-Crafts acylation, specifically when working with fluorinated aromatic compounds. The inherent electron-withdrawing nature of fluorine presents unique challenges to this classic electrophilic aromatic substitution. This center provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to empower you to overcome these obstacles and achieve optimal results in your syntheses.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental hurdles you may encounter. The question-and-answer format is structured to help you quickly identify your issue and implement a scientifically sound solution.
Issue 1: Consistently Low or No Product Yield
Question: My Friedel-Crafts acylation of a fluorinated aromatic substrate is resulting in very low yields or failing completely. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the acylation of fluoroarenes are a common problem, primarily due to the deactivating effect of the fluorine substituent(s). Here’[1]s a breakdown of potential causes and actionable solutions:
-
Inadequate Catalyst Activity: Fluorinated aromatic rings are electron-deficient and require a highly active electrophile for substitution to occur. *[1][2] Cause: Your Lewis acid catalyst (e.g., AlCl₃) may be of insufficient strength or has been deactivated by moisture. *[1] Solution:
- Use a Stronger Lewis Acid: For deactivated rings, a more potent Lewis acid may be necessary. Consider using aluminum chloride (AlCl₃) or exploring alternatives like ferric chloride (FeCl₃). [3] 2. Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. Use f[1]reshly opened, anhydrous catalyst, dry all glassware meticulously, and employ anhydrous solvents.
- Stoichiometric Catalyst Loading: Friedel-Crafts acylation often requires at least a stoichiometric amount of the Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive. Ensur[1][4][5]e you are using at least 1.1 equivalents relative to your acylating agent.
-
[6]Insufficient Substrate Reactivity: The electron-withdrawing fluorine atom makes the aromatic ring a weaker nucleophile.
-
Cause: The combination of your specific fluorinated substrate and chosen acylating agent may not be reactive enough under standard conditions.
-
Solution:
-
Increase Reaction Temperature: A moderate and carefully controlled increase in temperature can help overcome the activation energy barrier. However, be cautious as higher temperatures can also promote side reactions like deacylation or polymerization. [6][7] 2. Use a More Reactive Acylating Agent: If using a carboxylic acid, consider converting it to the more reactive acyl chloride or anhydride.
-
-
-
Suboptimal Reaction Time: Reaction kinetics for deactivated substrates are slower.
-
Cause: The reaction may not have been allowed to proceed for a sufficient duration.
-
Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). Extend the reaction time until TLC indicates the consumption of the starting material.
-
Issue 2: Poor Regioselectivity (Incorrect Isomer Formation)
Question: I am obtaining a mixture of ortho, meta, and para isomers, with the desired para-isomer being a minor product. How can I improve the regioselectivity of the acylation?
Answer: Achieving high regioselectivity is crucial, and it's governed by a combination of electronic and steric factors. While fluorine is an ortho, para-director, the distribution of products can be influenced by the reaction conditions.
-
Steric Hindrance: The acylium ion, especially when complexed with a Lewis acid, is bulky.
-
Cause: Attack at the sterically less hindered para position is generally favored. However, solvent and catalyst choice can alter this preference.
-
Solution:
-
Solvent Selection: Non-polar solvents such as carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often enhance the formation of the para isomer by maximizing the effective size of the electrophile. Polar[7] solvents like nitrobenzene may sometimes increase the proportion of the ortho product. [7] 2. Catalyst Choice: Employing a milder or bulkier Lewis acid catalyst system can increase steric hindrance around the electrophile, further promoting para-substitution.
-
-
-
[7]Thermodynamic vs. Kinetic Control: The initial product formed (kinetic product) may not be the most stable isomer (thermodynamic product).
-
Cause: The acylation of some aromatics can be reversible, allowing for isomerization to the thermodynamically favored product under certain conditions.
-
Solution: For substrates like naphthalene, acylation in non-polar solvents often yields the kinetically favored alpha-substituted product, while polar solvents can lead to the thermodynamically more stable beta-isomer. Exper[8]iment with different solvent systems to determine which provides the desired isomer.
-
Issue 3: Formation of Unexpected Side-Products and Darkening of the Reaction Mixture
Question: My final product is contaminated with impurities, and the reaction mixture turned dark or tarry. What are these side-products, and how can I prevent their formation?
Answer: The formation of side-products and discoloration are often indicative of competing reactions or decomposition.
-
Deacylation: The reverse reaction can occur under certain conditions.
-
Cause: Higher reaction temperatures and polar solvents can promote the cleavage of the acyl group from the aromatic ring. *[7] Solution: Use the lowest effective reaction temperature and a non-polar solvent. A shorter reaction time, once the reaction is complete, can also minimize deacylation.
-
-
[7]Reaction with Solvent: The solvent itself can sometimes be acylated.
-
Cause: If the solvent is also an aromatic compound (e.g., chlorobenzene), it can compete with your substrate. *[7] Solution: Opt for an inert solvent that is less reactive than your fluorinated substrate. Dichloromethane and carbon disulfide are common choices.
-
-
[7]Polymerization/Charring: This indicates uncontrolled reactivity or decomposition.
-
Cause: Excessively high temperatures, high concentrations of reactants, or a highly reactive acylating agent can lead to runaway reactions. *[6] Solution:
-
Temperature Control: Maintain strict temperature control, especially during the addition of reagents. Use an ice bath to manage exothermic reactions. [6] 2. Controlled Reagent Addition: Add the acylating agent or catalyst slowly to the reaction mixture.
-
Adequate Dilution: Ensure sufficient solvent is used to dissipate heat effectively.
-
-
<[6]font color="#EA4335">Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of Lewis acid often required for Friedel-Crafts acylation, unlike alkylation? A1: The ketone product of the acylation is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst (e.g., AlCl₃). This [5]complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or a slight excess) is necessary to drive the reaction to completion. This [4][5]product-catalyst complex is then hydrolyzed during the aqueous work-up to yield the final ketone.
Q2[5]: Is polyacylation a concern with fluorinated aromatics? A2: Generally, polyacylation is not a significant issue. The first acyl group introduced is strongly deactivating, making the aromatic ring much less susceptible to a second electrophilic attack. This [1][4][9]is a key advantage of Friedel-Crafts acylation over alkylation, where the introduced alkyl group activates the ring and can lead to polyalkylation.
Q3[10]: Can I perform a Friedel-Crafts acylation on an aromatic ring that also contains an amine group? A3: No, aromatic compounds with amine substituents (NH₂, NHR, NR₂) are not suitable for Friedel-Crafts reactions. The lone pair on the nitrogen atom acts as a Lewis base and reacts with the Lewis acid catalyst. This [10]forms a complex that places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards electrophilic substitution.
Q4[10]: Are there "greener" or alternative catalysts to traditional Lewis acids like AlCl₃? A4: Yes, research into more environmentally friendly and reusable catalysts is an active area. Options include:
-
Solid Acid Catalysts: Zeolites and other solid acids can be effective, offering advantages like easier separation and recyclability. Howev[11][12]er, their use in acylation can sometimes be limited by catalyst deactivation.
-
[12]Superacids: Brønsted superacids like trifluoromethanesulfonic acid (TfOH) or solid superacids like Nafion can efficiently catalyze the reaction, often under milder conditions.
-
[13][14]Metal Triflates: Lanthanide triflates (e.g., Sc(OTf)₃) are water-tolerant Lewis acids that can often be used in catalytic amounts and are recoverable.
-
[12]Methanesulfonic Anhydride: This reagent can promote the acylation of carboxylic acids, producing minimal waste without metallic or halogenated components.
<[15]font color="#FBBC05">Experimental Protocols & Data
Protocol: General Procedure for Friedel-Crafts Acylation of Fluorobenzene
This protocol provides a starting point for the acylation of a simple fluorinated aromatic compound.
1. Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
2. Reaction Setup:
-
To the flask, add anhydrous aluminum chloride (AlCl₃) (1.1 eq.) and an anhydrous solvent (e.g., dichloromethane).
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of the acyl chloride (1.0 eq.) in the same anhydrous solvent.
3. Reaction Execution:
-
Slowly add the acyl chloride solution to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, add a solution of fluorobenzene (1.0 eq.) in the anhydrous solvent dropwise.
-
Allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
4. Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
T[6]ransfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
D[6]ry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation.
[6]Table 1: Influence of Lewis Acid Catalyst on Yield
| Catalyst (eq.) | Substrate | Acylating Agent | Solvent | Yield (%) |
| AlCl₃ (1.2) | Fluorobenzene | Acetyl Chloride | CH₂Cl₂ | ~85% |
| FeCl₃ (1.2) | Fluorobenzene | Acetyl Chloride | CH₂Cl₂ | ~70% |
| Sc(OTf)₃ (0.1) | Anisole | Acetic Anhydride | Nitromethane | >90% |
| ZnO (catalytic) | Anisole | Benzoyl Chloride | Solvent-free | High |
Note: Yields are approximate and can vary based on specific reaction conditions. Data synthesized from general principles and literature reports.
Visualizations
Mechanism & Troubleshooting Workflow
Caption: Core mechanism of Friedel-Crafts acylation and a workflow for troubleshooting low yields.
Factors Influencing Regioselectivity
Caption: Key steric and electronic factors that determine the regiochemical outcome of the reaction.
References
- Technical Support Center: Friedel-Crafts Acylation of Fluorinated Aromatics - Benchchem.
- Technical Support Center: Optimizing Friedel-Crafts Acylation of Fluorinated Toluenes - Benchchem.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]
- Troubleshooting low yield in Friedel-Crafts acylation reactions - Benchchem.
-
Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available at: [Link]
-
Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC - NIH. Available at: [Link]
-
The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. - ResearchGate. Available at: [Link]
-
Chapter 15 Reactions of Aromatic Compounds. Available at: [Link]
-
Friedel–Crafts reaction - Wikipedia. Available at: [Link]
-
“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters - ACS Publications. Available at: [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
(PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION - ResearchGate. Available at: [Link]
-
Friedel-Crafts Alkylation and Acylation Reaction - Organic Chemistry Tutor. Available at: [Link]
- Technical Support Center: Alternative Catalysts for Friedel-Crafts Reactions - Benchchem.
-
Super acid catalyzed Friedel–Crafts reaction By Dr. Tanmoy Biswas (#ChemistryTheMysteryofMolecules). - YouTube. Available at: [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PubMed Central. Available at: [Link]
-
Superacids – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. Available at: [Link]
-
Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 | ACS Omega. Available at: [Link]
-
Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. Available at: [Link]
-
Superacid-catalyzed Friedel–Crafts polyhydroxyalkylation: a straightforward method to construct sky-blue thermally activated delayed fluorescence polymers - RSC Publishing. Available at: [Link]
-
Friedel-Crafts Acylation Lab Procedure. Available at: [Link]
-
FRIEDEL-CRAFT REACTION: A REVIEW - International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
-
Friedel-Crafts Acylation - Chemistry Steps. Available at: [Link]
-
A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PubMed Central. Available at: [Link]
-
Friedel Crafts Acylation - YouTube. Available at: [Link]
-
ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides - ResearchGate. Available at: [Link]
-
Friedel–Crafts acylation of fluorenes; substituent effects on diacetylation - RSC Publishing. Available at: [Link]
-
Friedel-Crafts Alkylation and Acylation in the Absence of Solvent | Semantic Scholar. Available at: [Link]
-
(PDF) Friedel-Crafts acylation of aromatic compounds - ResearchGate. Available at: [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. Available at: [Link]
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Propiophenone Synthesis: A Technical Support Guide for Researchers
Welcome to the technical support center for propiophenone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this valuable aryl ketone. Propiophenone is a critical intermediate in the production of various pharmaceuticals, and achieving a high-yield, high-purity product is paramount.[1][2][3] This document provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges and side reactions encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Friedel-Crafts Acylation Route
The Friedel-Crafts acylation of benzene with propionyl chloride or propionic anhydride is a cornerstone method for synthesizing propiophenone.[1][2][3] However, it is not without its challenges.
Question 1: My Friedel-Crafts acylation of benzene with propionyl chloride is resulting in a low yield and a dark, viscous crude product. What are the likely causes and how can I improve this?
Answer:
Low yields and the formation of dark, tarry side products in Friedel-Crafts acylations are common issues that can often be traced back to several key factors. Understanding the underlying chemistry is crucial for effective troubleshooting.
Causality and Mechanistic Insights:
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), generates a highly reactive acylium ion from the propionyl chloride.[4] This electrophile is then attacked by the electron-rich benzene ring. However, several competing reactions can occur:
-
Polyacylation: Although less common than in Friedel-Crafts alkylation, if the reaction conditions are too harsh (e.g., high temperature, excess catalyst), the newly formed propiophenone, which is a deactivated ring, can undergo further acylation.[4][5] More likely, impurities or side products from the initial reaction could be more reactive than benzene itself.
-
Reaction with Solvent: If the solvent is not inert, it can react with the acylating agent or the catalyst.
-
Decomposition: At elevated temperatures, the starting materials, intermediates, or the final product can decompose, leading to the formation of polymeric or tarry substances.
-
Hydrolysis: The acylium ion and the AlCl₃ catalyst are highly sensitive to moisture. Any water present in the reactants or glassware will quench the reaction and lead to the formation of propionic acid and aluminum hydroxide, reducing the overall yield.[6]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: This is the most critical parameter.
-
Dry all glassware in an oven at >120°C for several hours and cool in a desiccator before use.
-
Use anhydrous benzene and a high-purity, anhydrous grade of aluminum chloride.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Control Reaction Temperature:
-
The initial addition of propionyl chloride to the benzene/AlCl₃ mixture should be done at a low temperature (0-10°C) to control the exothermic reaction.[7]
-
After the initial addition, the reaction can be allowed to slowly warm to room temperature or gently heated (e.g., to 40-60°C) to drive it to completion.[5][7] A sudden spike in temperature can promote side reactions.
-
-
Optimize Stoichiometry:
-
Use a slight excess of benzene, which can also act as the solvent.
-
The molar ratio of AlCl₃ to propionyl chloride should be slightly greater than 1:1 to ensure complete generation of the acylium ion.
-
-
Purification Strategy:
-
After the reaction is complete, the mixture should be quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[7] This will decompose the aluminum chloride complex.
-
The organic layer containing the propiophenone should be separated, washed with a dilute base (like sodium bicarbonate solution) to remove any acidic impurities, and then with brine.[8]
-
The crude product can then be purified by distillation.[9]
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for Friedel-Crafts acylation of propiophenone.
Question 2: I am observing the formation of an unexpected isomer, isobutyrophenone, in my propiophenone synthesis. What is causing this and how can I prevent it?
Answer:
The formation of isobutyrophenone is a known side reaction, particularly in certain synthesis routes, and its presence can be highly problematic due to the difficulty in separation from propiophenone.[2][3][10]
Causality and Mechanistic Insights:
This side product is not typically formed in significant amounts during a standard Friedel-Crafts acylation of benzene with propionyl chloride, as the acylium ion (CH₃CH₂CO⁺) is stable and does not readily rearrange.[4] However, isobutyrophenone formation is a notable issue in the vapor-phase cross-decarboxylation process, where benzoic acid and propionic acid are reacted at high temperatures over a catalyst.[2][3][10] The mechanism for its formation in this process is complex but is thought to involve rearrangements on the catalyst surface.
Troubleshooting Protocol for Vapor-Phase Synthesis:
For those utilizing the vapor-phase cross-decarboxylation method, the following adjustments can suppress isobutyrophenone formation:
-
Introduction of Water/Steam: The addition of water or steam to the feed stream has been shown to significantly decrease the co-production of isobutyrophenone.[2][10] The presence of water is believed to alter the catalyst surface or the reaction mechanism in a way that disfavors the formation of the isomeric byproduct.
-
Use of Secondary Alcohols: The introduction of a secondary alcohol, such as isopropanol, into the feed stream can also suppress the formation of isobutyrophenone.[2][3][10]
-
Temperature Optimization: The reaction temperature should be carefully controlled within the optimal range of 440-520°C.[10] Deviations from this range can lead to an increase in side product formation.
Quantitative Data on Byproduct Suppression:
| Additive to Feed Stream (moles per mole of benzoic acid) | Isobutyrophenone Production (lbs per 100 lbs of propiophenone) |
| None | 5.0 - 6.4 |
| 8 moles of water | 2.3 - 2.8 |
| 1 mole of isopropanol | 3.2 |
| Steam (plant-scale) | 0.15 to non-detectable |
Data synthesized from patent literature.[2][10]
Grignard Reaction Route
The Grignard reaction offers an alternative route to propiophenone, for instance, by reacting phenylmagnesium bromide with propionitrile. However, this method also has its potential pitfalls.
Question 3: My Grignard synthesis of propiophenone is giving a poor yield, and I am isolating a significant amount of biphenyl as a byproduct. What is going wrong?
Answer:
Low yields and the formation of biphenyl are classic problems in Grignard reactions.
Causality and Mechanistic Insights:
-
Biphenyl Formation: Biphenyl (Ph-Ph) is formed from the coupling of the Grignard reagent (phenylmagnesium bromide) with unreacted bromobenzene.[11] This side reaction is favored by higher temperatures and high concentrations of bromobenzene.
-
Low Yield of Propiophenone:
-
Moisture: Grignard reagents are extremely strong bases and will be quenched by any protic source, especially water.[6][11] This includes atmospheric moisture and residual water in the solvent or on the glassware.
-
Incomplete Reaction: The reaction between the Grignard reagent and the nitrile may not go to completion if the reaction time is too short or the temperature is too low.
-
Side Reactions with the Ketone Product: The newly formed propiophenone can be attacked by another molecule of the Grignard reagent, leading to the formation of a tertiary alcohol after acidic workup.[12][13]
-
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: As with the Friedel-Crafts reaction, this is paramount. Use oven-dried glassware and anhydrous ether as the solvent.[6][11]
-
Initiation of Grignard Formation: The reaction between magnesium turnings and bromobenzene can sometimes be difficult to initiate.
-
A small crystal of iodine can be added to activate the magnesium surface.
-
Gently crushing the magnesium with a dry stirring rod can also help expose a fresh reactive surface.[11]
-
-
Control of Reaction Conditions:
-
Slow, dropwise addition of the bromobenzene to the magnesium suspension helps to maintain a low concentration of the alkyl halide, thus minimizing biphenyl formation.
-
Maintain a gentle reflux during the formation of the Grignard reagent and the subsequent reaction with the nitrile.
-
-
Minimizing Tertiary Alcohol Formation:
-
Add the Grignard reagent slowly to the nitrile solution at a low temperature to control the reaction rate.
-
Use a 1:1 molar ratio of Grignard reagent to the nitrile.
-
Grignard Reaction Side Product Pathway:
Caption: Desired and side reaction pathways in the Grignard synthesis of propiophenone.
Oxidation Route
The oxidation of ethylbenzene is another viable, though less common, industrial route to propiophenone.
Question 4: I am attempting to synthesize propiophenone by oxidizing ethylbenzene, but I am getting a mixture of products including 1-phenylethanol and benzoic acid. How can I improve the selectivity for propiophenone?
Answer:
The oxidation of the benzylic position of ethylbenzene can indeed lead to a mixture of products if not carefully controlled. The key is to choose the right oxidant and reaction conditions to favor the formation of the ketone over the alcohol or the carboxylic acid.
Causality and Mechanistic Insights:
The oxidation of ethylbenzene typically proceeds through a radical mechanism, often involving a 1-phenylethyl hydroperoxide intermediate. This intermediate can then be converted to either 1-phenylethanol or propiophenone. The 1-phenylethanol can be further oxidized to propiophenone, which in turn can be oxidized to benzoic acid under harsh conditions.[14]
Troubleshooting Protocol:
-
Choice of Oxidant and Catalyst:
-
Using tert-butyl hydroperoxide (TBHP) as the oxidant in the presence of a suitable catalyst, such as copper(II) oxide loaded on a mesoporous support, has been shown to give high selectivity for acetophenone from ethylbenzene, and similar principles apply to propiophenone synthesis.[15]
-
Oxidation with molecular oxygen catalyzed by cobalt and bromide ions in acetic acid can also be effective.[14]
-
-
Temperature Control:
-
Reaction Time:
-
Monitoring the reaction progress is essential. Stopping the reaction at the point of maximum propiophenone concentration, before it is further oxidized, is key to achieving a good yield. In continuous flow systems, reaction times can be very short (on the order of minutes).[14]
-
References
- Production of propiophenone. (n.d.). Google Patents.
-
Isonitrosopropiophenone. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Grignard Reaction. (n.d.). University of Minnesota. Retrieved from [Link]
-
[ChemPlayer Reupload]Propiophenone synthesis from benzene and propionyl chloride. (2023, June 24). YouTube. Retrieved from [Link]
-
Propiophenone. (n.d.). Wikipedia. Retrieved from [Link]
-
Which is the major product of the reaction of ethyl Grignard and propiophenone (ethyl phenyl ketone)? (2022, November 18). Brainly.com. Retrieved from [Link]
-
The Chemistry Behind 4-Methylpropiophenone: Synthesis and Reactivity. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
4-Methylpropiophenone Properties, Reactions, and Applications. (n.d.). Safrole. Retrieved from [Link]
- Production of propiophenone. (n.d.). Google Patents.
- Synthesizing method of propiophenone compound. (n.d.). Google Patents.
-
Guthrie, J. P., & Cossar, J. (1990). The chlorination of propiophenone; determination of pK, value and of the course of the reaction. Canadian Journal of Chemistry, 68(11), 2060-2073. Retrieved from [Link]
-
The acylation of n-Propylbenzene produces an unexpected side product. Explain this phenomenon. (n.d.). Homework.Study.com. Retrieved from [Link]
-
Reactions with Propiophenones and Homologues. (n.d.). ResearchGate. Retrieved from [Link]
- Production of propiophenone. (n.d.). Google Patents.
-
[ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. (2023, July 18). YouTube. Retrieved from [Link]
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Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]
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Friedel-Crafts acylation of benzene. (n.d.). Chemguide.co.uk. Retrieved from [Link]
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Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
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Pieber, B., & Kappe, C. O. (2013). Homogeneous Liquid-Phase Oxidation of Ethylbenzene to Acetophenone in Continuous Flow Mode. ACS Catalysis, 3(12), 2733–2738. Retrieved from [Link]
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Kinetics and oxidation products of ethylbenzene and its substituted by ozone in acetic acid. (n.d.). Scientific Journals of the National University of "Kyiv-Mohyla Academy". Retrieved from [Link]
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Highly Efficient Catalytic Oxidation of Ethylbenzene to Acetophenone over CuO-Loaded Mesoporous FDU-12 Under Mild Conditions. (n.d.). ACS Publications. Retrieved from [Link]
-
Selective liquid phase oxidation of ethyl benzene to acetophenone by palladium nanoparticles immobilized on a g-C3N4–rGO composite as a recyclable catalyst. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Wankhede, P., & Kulkarni, A. A. (2025). Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction. Organic Process Research & Development, 29(2), 450-459. Retrieved from [Link]
-
Oxidation of Ethylbenzene to Acetophenone. (n.d.). ResearchGate. Retrieved from [Link]
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The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Common ways to lose product and reduce yield? (2018, February 11). Reddit. Retrieved from [Link]
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Technical Support Center: A Guide to Optimizing the Synthesis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone. Instead of a rigid protocol, this document provides a dynamic troubleshooting framework built on core mechanistic principles to help you diagnose issues and rationally improve your reaction yield and purity.
Foundational Principles: Understanding the Reaction
The synthesis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone is typically achieved via a base-catalyzed condensation reaction. The most common pathway is a Crossed Claisen-Schmidt Condensation between ethyl 2-propionylbenzoate (the enolizable ketone) and 4-fluorobenzaldehyde (the non-enolizable aldehyde).[1] This reaction forms a carbon-carbon bond, creating an α,β-unsaturated ketone, which may be the intended product or an intermediate for subsequent reduction.
The core of this reaction involves three critical steps:
-
Enolate Formation: A strong base removes an acidic α-proton from the propiophenone derivative to form a nucleophilic enolate.[2]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde.
-
Dehydration: The resulting aldol-type intermediate rapidly eliminates a water molecule to form the conjugated system of the final product.
Understanding this pathway is crucial because every potential issue—from low yield to impurities—can be traced back to one of these fundamental steps.
Caption: High-level workflow for the condensation synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the synthesis in a direct question-and-answer format.
Category 1: Low or No Product Yield
Q: My reaction shows no conversion of starting materials, or the yield is below 10%. What are the most critical factors to investigate first?
A: When facing a stalled reaction, the issue almost always lies with the first step: enolate formation. This points to problems with your base, solvent, or reagents.
-
Base Potency and Stoichiometry: The choice and handling of the base are paramount. The Claisen-Schmidt condensation requires a strong base to generate the enolate.[2] Furthermore, because the resulting β-keto ester product is itself acidic, a stoichiometric amount (at least 1 full equivalent) of base is required to drive the reaction to completion by deprotonating the product.[3][4]
-
Reagent and Solvent Purity: Anhydrous conditions are non-negotiable.
-
Water: Traces of water in your solvent (e.g., THF) or on your glassware will quench the strong base, halting the reaction before it begins. Ensure solvents are freshly dried over a suitable agent (e.g., sodium/benzophenone or molecular sieves).
-
Aldehyde Purity: 4-fluorobenzaldehyde can oxidize to 4-fluorobenzoic acid upon storage. This acidic impurity will consume your base. Purify the aldehyde by distillation if its purity is suspect.
-
-
Reaction Temperature: While some condensations proceed at room temperature, others require thermal energy to overcome the activation barrier.[6] If your reaction is clean but stalled at a low temperature, a modest increase in heat (e.g., to 40-50 °C) may be necessary.[7] However, be aware that excessive heat can promote side reactions.[8]
Caption: Troubleshooting decision tree for low reaction yield.
Category 2: Complex Product Mixtures & Low Purity
Q: My TLC plate shows multiple spots, and the final product is difficult to purify. What are the likely side reactions and how can I suppress them?
A: A messy reaction is often a result of poor control over reaction conditions, leading to competing pathways.
-
Self-Condensation of the Ketone: The most common side reaction is the propiophenone derivative reacting with itself.
-
Cause: If the enolate is allowed to build up in concentration before it can react with the aldehyde, it will attack another molecule of the starting ketone.
-
Solution (Procedural Control): Employ a slow addition strategy. Add the ketone dropwise to a mixture of the base and the 4-fluorobenzaldehyde. This ensures the enolate is formed in the presence of an excess of the desired electrophile, maximizing the probability of the crossed condensation.
-
-
Saponification of the Ester: The carboethoxy group is sensitive to hydrolysis.
-
Cause: Using hydroxide bases (e.g., NaOH, KOH) or having excess water during work-up under basic conditions will hydrolyze the ethyl ester to a carboxylic acid.[9][10]
-
Solution (Reagent Choice): NEVER use hydroxide bases for this reaction. Use an alkoxide (NaOEt) or a non-nucleophilic hydride (NaH). During work-up, neutralize the reaction mixture carefully with a mild acid (e.g., saturated aq. NH₄Cl or dilute HCl) at low temperatures.
-
-
Cannizzaro Reaction: While less common with strong, non-hydroxide bases, it's a theoretical possibility for the aldehyde.
-
Cause: Two molecules of the aldehyde react in the presence of a very strong base, where one is oxidized to a carboxylic acid and the other is reduced to an alcohol.
-
Solution: This is another reason to avoid hydroxide bases and to control the temperature, as high heat can promote this disproportionation.
-
| Parameter | Recommended Choice | Rationale & Key Considerations |
| Base | Sodium Hydride (NaH) | Expert's Choice. Non-nucleophilic, preventing transesterification. Its heterogeneous nature requires good stirring. The byproduct (H₂) is non-interfering.[5] |
| Sodium Ethoxide (NaOEt) | A viable, but less ideal, option. Must match the ester (ethyl) to avoid transesterification. Typically used in ethanol as a solvent.[2][3] | |
| LDA | Very strong, non-nucleophilic base. Excellent for rapid and complete enolate formation at low temperatures, but can be overkill and requires careful handling. | |
| Solvent | Tetrahydrofuran (THF) | Expert's Choice. Aprotic, polar, and effectively solubilizes the reagents. Must be rigorously dried.[11] |
| N,N-Dimethylformamide (DMF) | Higher boiling point allows for higher reaction temperatures if needed, but can be more difficult to remove during work-up.[7] | |
| Ethanol | Only suitable if using NaOEt as the base. Using ethanol with NaH is extremely dangerous. | |
| Temperature | 0 °C to RT | A good starting point. Enolate formation is often done at 0 °C to control the initial exotherm, followed by warming to room temperature for the reaction to proceed to completion. |
Frequently Asked Questions (FAQs)
Q: Why is it recommended to add the ketone to the aldehyde/base mixture and not the other way around?
A: This is a crucial procedural detail for maximizing the yield of the crossed product. By ensuring the aldehyde is always in excess relative to the newly formed enolate, you minimize the chance of the enolate attacking another molecule of the starting ketone (self-condensation).
Q: Can this reaction be performed open to the atmosphere?
A: It is strongly discouraged. Strong bases like NaH react violently with water and can be passivated by atmospheric moisture and CO₂. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is essential for reproducibility and safety.
Q: My final product appears as an oil and is difficult to crystallize. What purification strategy do you recommend?
A: Condensation products are often impure oils. The standard and most effective method of purification is silica gel column chromatography.[12] A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increasing the polarity will typically separate your product from unreacted starting materials and non-polar byproducts.
Field-Validated Experimental Protocol
This protocol incorporates the best practices discussed above to serve as a robust starting point for your optimization efforts.
Materials:
-
Ethyl 2-propionylbenzoate (1.0 eq)
-
4-fluorobenzaldehyde (1.1 eq, freshly distilled)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate & Hexane (for extraction and chromatography)
-
Brine
Procedure:
-
Preparation: Under an inert atmosphere (N₂), add NaH (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.
-
Solvent Addition: Wash the NaH with anhydrous hexane to remove the mineral oil, carefully decant the hexane, and add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.
-
Reagent Mixture: In a separate flask, dissolve Ethyl 2-propionylbenzoate (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq) in anhydrous THF.
-
Enolate Formation & Reaction: Slowly add the mixture from Step 3 dropwise to the stirred NaH suspension at 0 °C over 30-45 minutes. A color change and/or hydrogen gas evolution should be observed.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone.
References
Click to expand
-
Claisen Condensation: Mechanism & Reaction | StudySmarter. (2023-10-21). Available from: [Link]
-
Claisen condensation - Wikipedia. Available from: [Link]
-
How could a chemist influence a condensation/hydrolysis reaction so that it favours ... - Quora. (2020-11-02). Available from: [Link]
-
Claisen Condensation Mechanism - BYJU'S. Available from: [Link]
-
23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (2024-09-30). Available from: [Link]
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020-09-14). Available from: [Link]
-
Claisen Condensation - Organic Chemistry Portal. Available from: [Link]
-
Claisen–Schmidt condensation - Wikipedia. Available from: [Link]
-
Effect of Temperature on Reactions of Chemical Organic Synthesis - Lneya. (2024-03-19). Available from: [Link]
-
23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (2024-03-17). Available from: [Link]
-
Michael addition reaction - Wikipedia. Available from: [Link]
-
The aldol condensation of acetone with acetophenone - ResearchGate. (2025-08-06). Available from: [Link]
-
Temperature-dependent mechanism of the condensation reaction. - ResearchGate. Available from: [Link]
- Propiophenone derivatives and their preparation and pharmaceutical use - European Patent Office - EP 0423524 A2 - Googleapis.com.
-
Optimization of the Condensation Reaction | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
25.18: Condensation Reactions - Chemistry LibreTexts. (2025-03-20). Available from: [Link]
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- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of Carboethoxy-Substituted Propiophenones
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the unique purification challenges presented by carboethoxy-substituted propiophenones. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile, yet often troublesome, class of compounds, such as the archetypal ethyl benzoylacetate. These β-keto esters are foundational synthons in the construction of complex pharmaceuticals and fine chemicals.[1] However, their inherent chemical reactivity, stemming from the juxtaposition of ketone and ester functionalities, frequently leads to purification difficulties that can compromise yield and purity.[2]
This document moves beyond standard protocols to provide a deeper, mechanism-driven understanding of why certain purification strategies succeed while others fail. Here, we will troubleshoot common issues, from unexpected product decomposition to stubborn impurities, equipping you with the expertise to refine your purification workflows.
Section 1: Troubleshooting Guide
This section addresses the most pressing issues encountered during the purification of carboethoxy-substituted propiophenones in a direct question-and-answer format.
Question 1: My yield is significantly lower than expected after aqueous workup and purification. What are the likely causes?
Answer: This is a classic problem rooted in the chemical instability of the β-dicarbonyl moiety.[2] The primary culprits are hydrolysis and subsequent decarboxylation.
-
Causality: The ester can be hydrolyzed to a β-keto acid under either acidic or basic conditions, especially at elevated temperatures. This resulting β-keto acid is often unstable and can readily lose CO₂ to form a simple ketone (e.g., propiophenone), which is a common, difficult-to-remove impurity.[2]
-
Preventative Measures:
-
Temperature Control: Perform all aqueous workup steps, particularly acid-base extractions, at low temperatures (0-5 °C) using an ice bath.[1]
-
Avoid Strong Acids/Bases: If possible, use mild acids (e.g., dilute acetic acid, saturated NH₄Cl) and bases (e.g., saturated NaHCO₃) for neutralization and extraction.[3] Prolonged exposure to strong NaOH or HCl should be avoided.
-
Anhydrous Conditions: Ensure the initial reaction is performed under strictly anhydrous conditions to prevent premature hydrolysis. Water can quench the base and enolates, stalling the reaction.[2]
-
Minimize Workup Time: Do not let your reaction mixture sit in acidic or basic aqueous solutions for extended periods. Plan your workflow to proceed from workup to extraction and drying efficiently.
-
Question 2: During recrystallization, my product separates as an oil instead of forming crystals ("oiling out"). How can I fix this?
Answer: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, often because the solution is supersaturated or cooling too rapidly.[4] High impurity levels that depress the melting point can also contribute.
-
Causality: The compound is precipitating from the solution before it has a chance to organize into a crystal lattice. This is common with β-keto esters, which are often low-melting solids or viscous liquids at room temperature.[5]
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Place the flask back on the heat source, re-dissolve the oil, and add a small amount of additional hot solvent (1-2 mL at a time). This decreases the saturation level, allowing the solution to cool to a lower temperature before precipitation begins.[4]
-
Slow Down the Cooling Process: Rapid cooling is a primary cause. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly on the benchtop, insulated by a few paper towels. Only after it has reached room temperature should you move it to an ice bath.[4]
-
Scratch the Flask/Seed Crystals: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. This creates microscopic imperfections on the glass that can serve as nucleation sites.[6] Alternatively, add a tiny "seed" crystal of the pure product to initiate crystallization.[6]
-
Re-evaluate Your Solvent System: The chosen solvent may be too good, keeping the compound soluble even at low temperatures. Consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.[7]
-
| Solvent System Example | Application Notes |
| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool. |
| Hexanes/Ethyl Acetate | A common choice for compounds of intermediate polarity.[8] |
| Hexanes/Acetone | Often effective; acetone is a good solvent for ketones.[7] |
Question 3: My compound appears to be decomposing on my silica gel column. The collected fractions are impure, and my mass balance is poor. What is happening?
Answer: This strongly suggests that your compound is sensitive to the acidic nature of standard silica gel.
-
Causality: The surface of silica gel is covered in acidic silanol groups (Si-OH). These can catalyze various side reactions, including keto-enol tautomerization, which can lead to racemization in chiral compounds, or even decomposition and polymerization of sensitive substrates.[9][10][11]
-
Solutions:
-
Deactivate the Silica: Neutralize the silica gel before use. This can be done by preparing your column slurry in the eluent and adding ~1% triethylamine (or another suitable base like pyridine). Let the slurry stand for about an hour before packing the column. This neutralizes the most acidic sites.[11]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic support.
-
Minimize Residence Time: Run the column "faster" by using slightly more polar solvents and applying positive pressure to reduce the time your compound spends in contact with the stationary phase. This is a trade-off, as it may reduce separation efficiency.
-
Avoid Chromatography: If possible, rely on other purification methods like recrystallization or vacuum distillation.[9]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable, first-pass purification strategy for a newly synthesized carboethoxy-propiophenone?
A combination of techniques is usually best. Start with an acidic/basic liquid-liquid extraction to remove ionic impurities.[13] Follow this with either recrystallization, if the crude product is a solid, or vacuum distillation, if it is a high-boiling liquid. Column chromatography should be reserved for situations where these simpler methods fail to separate key impurities.
Q2: My purified product is a persistent pale-yellow liquid/solid. How can I remove the color?
The yellow color often arises from minor, highly conjugated impurities. A simple and effective method is to treat a solution of your compound with a small amount of activated charcoal. Dissolve the product in a suitable solvent (e.g., ethyl acetate or ethanol), add a spatula tip of activated charcoal, heat gently with stirring for 5-10 minutes, and then filter the hot solution through a pad of Celite® to remove the charcoal. The filtrate can then be concentrated and/or recrystallized.
Q3: Can I use bisulfite extraction to purify my propiophenone derivative?
Yes, but with an important caveat. Sodium bisulfite extraction is an excellent chemical method for removing aldehyde and unhindered ketone impurities from a reaction mixture.[14][15] It works by forming a water-soluble adduct with the carbonyl group. However, since your desired product is a ketone, this technique would remove your product from the organic layer. This method is therefore best used to remove an unreacted starting material that is a ketone or aldehyde, while your desired propiophenone derivative is chemically modified or protected.
Section 3: Key Experimental Protocols
Protocol 3.1: Optimized Recrystallization for Solid Propiophenone Derivatives
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot (see table in Section 1). Test on a small scale first.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Use a steam bath or hot plate for heating.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form and the solution is near room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[16]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Protocol 3.2: Flash Column Chromatography on Deactivated Silica Gel
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal Rf for your product should be between 0.3 and 0.4.[9]
-
Slurry Preparation: In a beaker, add the calculated amount of silica gel to your chosen eluent containing 1% (v/v) triethylamine. Stir to create a uniform slurry.
-
Column Packing: Pack the column with the deactivated silica slurry.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[9]
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3.3: High-Purity Isolation via Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Use a Claisen flask if foaming is anticipated. Ensure all glass joints are properly sealed.[17]
-
Crude Material: Place the crude liquid product in the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Vacuum Application: Slowly apply vacuum to the system.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Collect and discard any low-boiling forerun. Collect the main fraction at the desired boiling point and pressure.[3] The boiling point will be significantly lower than at atmospheric pressure.
-
Termination: Once the main fraction is collected, remove the heat source before releasing the vacuum to prevent bumping and contamination.
Section 4: Visualization Workflows
Caption: Troubleshooting workflow for when a product oils out.
References
-
Taylor & Francis Online. (n.d.). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
LookChem. (n.d.). Preparation of Ethyl benzoylacetate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of ethyl benzoylacetate. Retrieved from [Link]
- Google Patents. (n.d.). EP0850948B1 - Propiophenone derivatives and process for preparing the same.
- Google Patents. (n.d.). EP 0423524 A2 - Propiophenone derivatives and their preparation and pharmaceutical use.
-
ResearchGate. (n.d.). Organic Impurity Profiling of Methylone and Intermediate Compounds Synthesised from Catechol. Retrieved from [Link]
- Patsnap. (n.d.). Preparation method of ethyl benzoylacetate.
-
Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Jack Westin. (n.d.). Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Lab-Training. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Physics Forums. (2011). Column Chromatography ketone/silica. Retrieved from [Link]
-
Scribd. (n.d.). Organic Compound Purification Guide. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]
- Google Patents. (n.d.). US4172097A - Production of propiophenone.
-
Veeprho. (n.d.). Propiophenone | CAS 93-55-0. Retrieved from [Link]
- Google Patents. (n.d.). EP 0008464 B1 - Production of propiophenone.
-
ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. Retrieved from [Link]
-
National Institutes of Health. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
YouTube. (2020). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
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stability studies of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone under experimental conditions
Welcome to the technical support center for the stability assessment of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing for this and structurally related molecules. As a β-keto ester and an aromatic ketone, this compound possesses specific chemical liabilities that must be thoroughly investigated to ensure its quality, safety, and efficacy throughout its lifecycle.
This document provides a comprehensive overview of potential stability issues, troubleshooting strategies for unexpected degradation, and detailed protocols for conducting robust stability studies in line with regulatory expectations. Our approach is grounded in fundamental chemical principles and guided by extensive experience in pharmaceutical analysis.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the stability testing of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone and similar β-keto esters.
Q1: My sample of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone shows a new, more polar peak on my reverse-phase HPLC chromatogram after storage in an acidic solution. What could this be?
A1: The most probable cause is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, forming 2'-Carboxy-3-(4-fluorophenyl)propiophenone. β-keto esters are susceptible to hydrolysis, and this reaction is often accelerated under acidic conditions. The resulting carboxylic acid is more polar and will therefore have a shorter retention time on a typical C18 column.
Q2: I've observed a loss of the parent compound and the appearance of a less polar peak after exposing my sample to basic conditions. What is the likely degradation product?
A2: Under basic conditions, β-keto esters can undergo hydrolysis of the ester group.[1][2] The resulting β-keto acid intermediate is prone to decarboxylation, especially upon heating, which would lead to the formation of 3-(4-fluorophenyl)propiophenone.[1][3] This product lacks the polar carboethoxy group and would be less polar than the parent compound, resulting in a longer retention time on a reverse-phase HPLC system.
Q3: My solid-state sample is developing a yellowish tint after exposure to light. Is this a cause for concern?
A3: Yes, this could indicate photolytic degradation. Aromatic ketones are known to be photoreactive and can undergo various reactions upon exposure to UV or visible light, often leading to colored degradants.[4][5] It is crucial to conduct formal photostability studies as per ICH Q1B guidelines to assess the impact of light on the compound's quality.[6]
Q4: I am seeing a general loss of purity in my sample stored at elevated temperatures, but no distinct new peaks are appearing. What could be happening?
A4: This scenario could suggest several possibilities. The compound might be undergoing complex degradation pathways leading to multiple minor degradants that are below the limit of detection of your current analytical method. Alternatively, it could be degrading into non-UV active species or volatile compounds. It is also possible that the degradation products are co-eluting with the main peak. A higher resolution chromatographic method or a mass spectrometry (MS) detector could help in identifying these potential degradants.
Q5: What are the standard ICH conditions for stability testing that I should be following?
A5: According to ICH guidelines, long-term stability testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[7][8] Accelerated stability testing is usually performed at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[7][8] These studies are essential for determining the shelf-life and recommended storage conditions for the drug substance.[9][10][11]
Troubleshooting Guides
This section provides structured approaches to investigate and resolve common stability-related issues.
Guide 1: Investigating Unexpected Degradation in Solution
If you observe unexpected degradation of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone in solution, follow this systematic approach to identify the cause.
Step 1: Characterize the Degradant(s)
-
Objective: To identify the chemical structure of the degradation product(s).
-
Methodology:
-
LC-MS Analysis: Utilize a liquid chromatograph coupled to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the degradant(s). This will provide the molecular weight and potential elemental composition.
-
Forced Degradation: Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions to intentionally generate degradants.[12] This can help in confirming the identity of the unknown peak by comparing its retention time and mass spectrum with the degradants generated under specific stress conditions.
-
NMR Spectroscopy: If the degradant can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.
-
Step 2: Evaluate Environmental Factors
-
Objective: To determine the environmental trigger for the degradation.
-
Methodology:
-
pH Profile: Analyze the stability of the compound in solutions of varying pH (e.g., pH 2, 7, 9) to assess its susceptibility to acid/base-catalyzed degradation.
-
Solvent Effects: Investigate the stability in different solvents to understand the role of the solvent in the degradation pathway.
-
Headspace Analysis: For potential volatile degradants, use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of the sample container.
-
Step 3: Mitigate Degradation
-
Objective: To find conditions that minimize degradation.
-
Methodology:
-
pH Adjustment: If degradation is pH-dependent, formulate the solution at a pH where the compound is most stable.
-
Antioxidants: If oxidative degradation is suspected, consider the addition of antioxidants.
-
Light Protection: If the compound is light-sensitive, store solutions in amber vials or protect them from light.
-
Guide 2: Addressing Solid-State Instability
Solid-state stability is critical for the storage and handling of the drug substance.
Step 1: Assess Physical Properties
-
Objective: To determine if changes in physical form are contributing to instability.
-
Methodology:
-
X-Ray Powder Diffraction (XRPD): To identify the solid-state form (crystalline or amorphous) and to detect any changes in polymorphism upon storage.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic transitions or the presence of amorphous content.
-
Microscopy: To visually inspect for changes in particle size and morphology.
-
Step 2: Investigate Environmental Factors
-
Objective: To understand the impact of temperature and humidity.
-
Methodology:
-
Hygroscopicity Testing: Assess the tendency of the material to absorb moisture from the atmosphere, as this can accelerate degradation.
-
Accelerated Stability Studies: Expose the solid sample to elevated temperature and humidity (e.g., 40°C/75% RH) to predict long-term stability.
-
Step 3: Improve Stability
-
Objective: To enhance the solid-state stability of the compound.
-
Methodology:
-
Recrystallization: To obtain a more stable crystalline form.
-
Packaging: Use of packaging with desiccants and protection from light can significantly improve stability.
-
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies, which are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[12]
Protocol 1: Acid and Base-Catalyzed Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Condition:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Condition:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature and monitor the degradation.
-
At appropriate time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
Protocol 2: Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution as described in Protocol 1.
-
Oxidative Condition:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
At specified intervals, take an aliquot and dilute it for HPLC analysis.
-
Protocol 3: Photostability
-
Sample Preparation: Place a thin layer of the solid compound in a petri dish and prepare a solution of the compound in a suitable solvent in a quartz cuvette.
-
Light Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.
-
Control Samples: Keep control samples (both solid and solution) in the dark under the same temperature conditions.
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC to assess the extent of degradation.
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Products
| Stress Condition | Potential Degradation Pathway | Likely Degradation Product(s) | Analytical Observation (Reverse-Phase HPLC) |
| Acidic | Ester Hydrolysis | 2'-Carboxy-3-(4-fluorophenyl)propiophenone | Shorter retention time (more polar) |
| Basic | Ester Hydrolysis followed by Decarboxylation | 3-(4-fluorophenyl)propiophenone | Longer retention time (less polar) |
| Oxidative | Oxidation of the propiophenone side chain or aromatic ring | Hydroxylated or other oxidized species | Variable, may be more or less polar |
| Photolytic | Photoreduction, photo-oxidation, or rearrangement | Complex mixture of products | Multiple new peaks, potential for colored degradants |
| Thermal | Decarboxylation (if hydrolysis occurs), complex degradation | 3-(4-fluorophenyl)propiophenone and other products | Loss of parent peak, potential for multiple minor peaks |
Visualization of Degradation Pathways
Hydrolytic Degradation Pathway
Caption: Potential hydrolytic degradation pathways under acidic and basic conditions.
Forced Degradation Experimental Workflow
Caption: Workflow for conducting forced degradation studies.
References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]
-
ICH. (2003, November). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ICH. (1996, November). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
Patel, K. et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 01(05), 1-8. Retrieved from [Link]
-
RSC Publishing. (1970). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic. Retrieved from [Link]
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- 1. aklectures.com [aklectures.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. fda.gov [fda.gov]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Spectroscopic Interpretation for Complex Propiophenone Analogs
Welcome to the technical support center for the spectroscopic analysis of complex propiophenone analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who rely on precise structural elucidation. Propiophenones and their derivatives are prevalent scaffolds in medicinal chemistry and materials science. Accurate and unambiguous interpretation of their spectroscopic data is paramount for confirming molecular identity, assessing purity, and ensuring the validity of downstream biological or material science data.
This center moves beyond basic spectral interpretation, directly addressing the nuanced challenges that arise with increasing structural complexity, such as distinguishing between isomers and resolving overlapping signals. Here, we synthesize technical protocols with the underlying scientific principles to empower you to tackle even the most challenging spectroscopic puzzles.
Part 1: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to provide direct solutions to common and advanced problems encountered during the analysis of propiophenone analogs.
FAQ 1: ¹H NMR - Resolving Aromatic Signal Overlap
Question: My ¹H NMR spectrum of a di-substituted propiophenone analog shows a complex, overlapping multiplet in the aromatic region (δ 6.5-8.0 ppm). How can I definitively assign the proton signals?
Answer: Overlapping aromatic signals are a frequent challenge.[1] A systematic approach using both 1D and 2D NMR techniques is the most robust strategy.
Underlying Principle: The chemical shift of an aromatic proton is influenced by the electronic effects (both resonance and inductive) of all substituents on the ring. In complex analogs, these effects can lead to minimal chemical shift dispersion. Spin-spin coupling provides through-bond connectivity information that is independent of the chemical shift, allowing for unambiguous assignments.
Troubleshooting Workflow:
-
Optimize 1D ¹H NMR Acquisition:
-
Higher Field Strength: If available, re-acquire the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 400 MHz). Increased magnetic field strength improves chemical shift dispersion, which may resolve the overlap.
-
Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆ instead of CDCl₃) can alter the chemical shifts of the aromatic protons due to different solvent-solute interactions, potentially resolving the overlap.[2]
-
-
Employ 2D NMR Spectroscopy: When 1D methods are insufficient, 2D NMR is essential.[3][4]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). In the aromatic region, this will reveal which protons are adjacent. For example, a cross-peak between H-A and H-B indicates they are ortho to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹JCH).[5][6][7] It's a powerful tool for spreading out the proton information by using the typically much larger chemical shift dispersion of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for final assignment. It reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds).[5][7] By observing correlations from a known proton (e.g., the methylene protons of the propio- group at ~3.0 ppm) to specific aromatic carbons, you can anchor your assignments and piece together the substitution pattern.
-
Step-by-Step Protocol for Structure Elucidation using 2D NMR:
-
Acquire Standard Spectra: Obtain high-quality ¹H, ¹³C{¹H}, and DEPT-135 spectra.
-
Acquire 2D Spectra: Run COSY, HSQC, and HMBC experiments.
-
Identify Spin Systems via COSY: Analyze the COSY spectrum to identify coupled protons. In the aromatic region, this will connect adjacent protons.
-
Assign Protonated Carbons via HSQC: Use the HSQC spectrum to link each aromatic proton signal to its corresponding carbon signal.
-
Establish Long-Range Connectivity via HMBC: This is the crucial step.
-
Start with an unambiguous signal, like the -CH₂- protons of the ethyl group. Look for HMBC correlations from these protons to aromatic carbons. You should see a strong correlation to the quaternary carbonyl carbon and a correlation to the substituted aromatic carbon (C1).
-
From the assigned aromatic protons, look for HMBC correlations to other carbons. A ³JCH correlation from an aromatic proton to a substituted quaternary carbon is a powerful piece of evidence for defining the substitution pattern.
-
-
Assemble the Structure: Combine all the connectivity information from COSY, HSQC, and HMBC to build the complete molecular structure.
FAQ 2: Differentiating Positional Isomers (ortho-, meta-, para-)
Question: I have synthesized a mono-substituted hydroxypropiophenone, but I'm unsure if I have the ortho-, meta-, or para-isomer. How can NMR spectroscopy distinguish them?
Answer: Differentiating positional isomers is a classic application of NMR, relying on the distinct symmetry and spin-spin coupling patterns each isomer produces.[8][9][10]
Expert Insight: While ¹³C NMR signal count can be a quick indicator (the para-isomer often has fewer signals due to symmetry), the most definitive evidence comes from the coupling constants (J-values) and splitting patterns in the ¹H NMR spectrum.
| Isomer | Expected ¹H Aromatic Pattern | Key Differentiator | Expected ¹³C Aromatic Signals |
| ortho- (1,2-) | Four distinct multiplets, often complex due to multiple different J-couplings. | Presence of ³J (ortho, 6-10 Hz), ⁴J (meta, 1-3 Hz), and ⁵J (para, <1 Hz) couplings. The pattern is typically asymmetric. | 6 unique signals |
| meta- (1,3-) | Can show four distinct signals. One proton may appear as a broad singlet or sharp triplet (coupled to two ortho protons), another as a singlet-like signal (flanked by two substituents), and two others as doublets or triplets. | Look for a proton with only meta-coupling (small J-value) and another with two ortho-couplings. | 6 unique signals |
| para- (1,4-) | Two doublets, often appearing as a classic "AA'BB'" system. Highly symmetric pattern. | The presence of only two signals, each integrating to 2H, with only ³J (ortho) coupling observed. | 4 unique signals (due to C₂ symmetry) |
Workflow for Isomer Differentiation:
Caption: Decision workflow for differentiating positional isomers.
FAQ 3: Mass Spectrometry - Interpreting Atypical Fragmentation
Question: The mass spectrum of my propiophenone analog does not show the expected base peak from alpha-cleavage. What other fragmentation pathways should I consider?
Answer: While alpha-cleavage to form the benzoyl cation is common for propiophenones, other pathways like the McLafferty rearrangement can become significant, especially depending on the substitution pattern.[11]
Common Fragmentation Pathways:
-
Alpha-Cleavage: This is the cleavage of the bond between the carbonyl carbon and the ethyl group. It results in the loss of an ethyl radical (•C₂H₅, mass 29 u) and the formation of a stable benzoyl cation.[11][12] For a substituted propiophenone, this gives a prominent peak at m/z = [Ar-CO]⁺. This is often the base peak.
-
McLafferty Rearrangement: This rearrangement occurs if there is a hydrogen atom on the gamma (γ) carbon of the alkyl chain.[12][13][14] It involves the transfer of this γ-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the α-β carbon bond. This results in the loss of a neutral ethene molecule (C₂H₄, mass 28 u) and the formation of a radical cation of an enol.[12]
Troubleshooting Atypical Fragmentation:
-
Check for Gamma-Hydrogens: The McLafferty rearrangement is only possible if γ-hydrogens are present. Propiophenone itself has these.
-
Substituent Effects: Electron-donating groups on the aromatic ring can stabilize the benzoyl cation, favoring alpha-cleavage. Conversely, certain ortho-substituents can sterically hinder rotations, potentially influencing which fragmentation pathway is favored.
-
Ionization Energy: The energy used in electron ionization (EI) can affect the fragmentation pattern. Lowering the energy might favor the molecular ion and reduce complex rearrangements.
Example Fragmentation of Propiophenone:
Caption: Primary fragmentation pathways for propiophenone in MS.
FAQ 4: IR & UV-Vis Spectroscopy - Correlating Spectral Shifts with Structure
Question: How do substituents on the aromatic ring affect the C=O stretching frequency in the IR spectrum and the λmax in the UV-Vis spectrum?
Answer: Both IR and UV-Vis spectra are sensitive to the electronic effects of substituents, providing complementary information about the molecule's electronic structure.
Infrared (IR) Spectroscopy:
-
Principle: The position of the carbonyl (C=O) stretching band (typically ~1685 cm⁻¹ for propiophenone) is sensitive to the electronic nature of the aromatic ring.[15]
-
Substituent Effects:
-
Electron-Donating Groups (EDGs) like -OH, -OCH₃, -NH₂ increase the electron density on the ring. Through resonance, this electron density can be delocalized onto the carbonyl group, slightly weakening the C=O bond and lowering its stretching frequency (a shift to lower wavenumber).
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, -Cl pull electron density away from the carbonyl group. This strengthens the C=O bond and increases its stretching frequency (a shift to higher wavenumber).[16]
-
UV-Vis Spectroscopy:
-
Principle: The UV-Vis spectrum arises from electronic transitions, primarily π → π* and n → π* transitions for propiophenones. The position of the maximum absorbance (λmax) is affected by conjugation and substituent effects.[17]
-
Substituent & Solvent Effects:
-
Bathochromic Shift (Red Shift): EDGs and increased conjugation generally lead to a bathochromic shift (shift to longer λmax). This is because these groups raise the energy of the highest occupied molecular orbital (HOMO), decreasing the HOMO-LUMO energy gap.
-
Hypsochromic Shift (Blue Shift): Groups that disrupt conjugation or certain EWGs can cause a hypsochromic shift (shift to shorter λmax).
-
Solvent Polarity: The polarity of the solvent can significantly impact λmax.[18][19][20] For n → π* transitions, polar solvents often cause a hypsochromic shift because they stabilize the non-bonding electrons in the ground state. For π → π* transitions, polar solvents tend to cause a bathochromic shift by stabilizing the more polar excited state.
-
| Spectroscopic Technique | Effect of Electron-Donating Group (e.g., -OCH₃) | Effect of Electron-Withdrawing Group (e.g., -NO₂) |
| IR (νC=O) | Decrease in wavenumber (e.g., ~1675 cm⁻¹) | Increase in wavenumber (e.g., ~1700 cm⁻¹) |
| UV-Vis (λmax) | Bathochromic shift (to longer wavelength) | Generally a bathochromic shift (due to extended conjugation) |
Part 2: References
-
Application Note: Mass Spectrometry Fragmentation Analysis of Propio-D5-phenone. Benchchem.
-
3'-methoxypropiophenone | 37951-49-8. ChemicalBook.
-
The Surprising Dynamics of the McLafferty Rearrangement. DAMOP 2024.
-
The Surprising Dynamics of the McLafferty Rearrangement. MSU chemistry.
-
Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. NIH.
-
The Surprising Dynamics of the McLafferty Rearrangement | Request PDF. ResearchGate.
-
2'-Hydroxypropiophenone(610-99-1) 1H NMR spectrum. ChemicalBook.
-
Identify products of Propiophenone using nmr. Chemistry Stack Exchange.
-
Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. MDPI.
-
Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. ACD/Labs.
-
Troubleshooting 1H NMR Spectroscopy. Department of Chemistry : University of Rochester.
-
McLafferty rearrangement. Wikipedia.
-
McLafferty Rearrangement. Chemistry Steps.
-
HSQC and HMBC. NMR Core Facility - Columbia University.
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
-
Difference between HSQC and HMBC NMR spectroscopy ? ResearchGate.
-
Signal Overlap in NMR Spectroscopy. YouTube.
-
The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. ResearchGate.
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
-
Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies. PubMed.
-
Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob. Slideshare. 2... and so on.
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- 2. Troubleshooting [chem.rochester.edu]
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- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. jasco.com.br [jasco.com.br]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 13. The Surprising Dynamics of the McLafferty Rearrangement - DAMOP 2024 [archive.aps.org]
- 14. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 15. www1.udel.edu [www1.udel.edu]
- 16. researchgate.net [researchgate.net]
- 17. Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
Propiophenone Synthesis Technical Support Center: A Guide to Minimizing By-product Formation
Welcome to the Technical Support Center dedicated to the synthesis of propiophenones. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted by-products. Drawing from established literature and practical experience, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the highest purity and yield in your experiments.
Introduction: The Challenge of Selectivity in Propiophenone Synthesis
Propiophenone and its derivatives are valuable intermediates in the pharmaceutical and fine chemical industries.[1] While several synthetic methods exist, achieving high selectivity and minimizing by-product formation remains a critical challenge. The most common synthetic routes, Friedel-Crafts acylation and the vapor-phase cross-decarboxylation of benzoic and propionic acids, each present a unique set of potential side reactions. This guide will equip you with the knowledge to anticipate and mitigate these issues, leading to a more efficient and robust synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of propiophenones, providing explanations for their causes and actionable solutions.
Issue 1: Formation of Polyacylated By-products in Friedel-Crafts Acylation
Symptoms:
-
Presence of multiple signals in NMR or GC-MS corresponding to di- or tri-acylated benzene rings.
-
Difficulty in purifying the desired mono-acylated product.
Root Cause Analysis: The product of Friedel-Crafts acylation, an aryl ketone, is a deactivated aromatic ring, making subsequent acylations less favorable than the initial reaction. However, under forcing conditions or with highly activated aromatic substrates, polyacylation can still occur.
Corrective and Preventive Actions:
-
Stoichiometry Control:
-
Action: Use a stoichiometric amount or a slight excess of the aromatic substrate (e.g., benzene) relative to the acylating agent (propionyl chloride or propionic anhydride). This ensures that the acylating agent is the limiting reagent, reducing the likelihood of multiple additions to the same ring.
-
-
Reaction Temperature Management:
-
Action: Maintain a low reaction temperature, typically between 0 and 10°C, during the addition of the acylating agent.[2] Exothermic reactions should be carefully controlled with an ice bath.
-
Causality: Higher temperatures can provide the necessary activation energy for the less favorable second acylation to occur.
-
-
Solvent Selection:
-
Action: Employ a solvent that can also be acylated, such as carbon disulfide, or a deactivating solvent like nitrobenzene.[3]
-
Causality: These solvents can compete with the propiophenone for the acylating agent, thereby reducing the chances of polyacylation of the desired product.
-
Issue 2: Formation of Isomeric By-products in Friedel-Crafts Acylation of Substituted Benzenes
Symptoms:
-
A mixture of ortho-, meta-, and para-substituted propiophenone derivatives is observed.
-
Difficulty in separating the desired isomer.
Root Cause Analysis: The regioselectivity of Friedel-Crafts acylation on substituted benzenes is governed by the electronic and steric effects of the substituent already present on the ring. Activating groups direct ortho- and para-acylation, while deactivating groups direct meta-acylation. Steric hindrance often favors the formation of the para isomer over the ortho isomer.
Corrective and Preventive Actions:
-
Catalyst Selection:
-
Action: The choice of Lewis acid catalyst can influence the ortho/para ratio. While strong Lewis acids like AlCl₃ are common, exploring milder catalysts like FeCl₃ or solid acid catalysts may offer improved selectivity in some cases.
-
-
Temperature Optimization:
-
Action: Lower reaction temperatures generally favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.[3] Experiment with a range of temperatures to find the optimal balance for your desired isomer.
-
Issue 3: Formation of Isobutyrophenone in Vapor-Phase Synthesis
Symptoms:
-
Presence of isobutyrophenone as a significant by-product, which is difficult to separate from propiophenone due to their very similar boiling points.[4]
Root Cause Analysis: In the high-temperature (400-600°C) vapor-phase reaction of benzoic acid and propionic acid, side reactions can lead to the formation of isobutyrophenone.[5][6]
Corrective and Preventive Actions:
-
Introduction of Water or a Secondary Alcohol:
-
Action: Introduce water (steam) or a secondary alcohol (e.g., isopropanol) into the feed stream.[5][7]
-
Causality: The presence of these diluents suppresses the formation of isobutyrophenone. The exact mechanism is complex but is believed to involve the alteration of the catalyst surface and reaction pathways.
-
Quantitative Impact of Water on Isobutyrophenone Formation [6]
| Moles of Water per Mole of Benzoic Acid | Isobutyrophenone Content (%) |
| 0 | 5.0 - 6.4 |
| 1 | 4.68 |
| 8 | 2.3 - 2.8 |
Issue 4: Low Yield and Incomplete Reaction
Symptoms:
-
A significant amount of starting material remains unreacted.
-
The overall yield of propiophenone is low.
Root Cause Analysis:
-
Catalyst Deactivation: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in the reactants or solvent will deactivate the catalyst.[8]
-
Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount of the catalyst is often required.
-
Sub-optimal Temperature: The reaction may not have sufficient energy to proceed to completion at very low temperatures.
Corrective and Preventive Actions:
-
Ensure Anhydrous Conditions:
-
Action: Thoroughly dry all glassware and use anhydrous solvents and reagents.
-
-
Optimize Catalyst Loading:
-
Action: Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent.
-
-
Temperature and Reaction Time:
-
Action: After the initial low-temperature addition, consider allowing the reaction to warm to room temperature or gently heating to drive it to completion.[2] Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying propiophenone?
A1: Purification typically involves a multi-step process:
-
Quenching: The reaction mixture is poured onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2]
-
Extraction: The product is extracted into an organic solvent like diethyl ether or dichloromethane.
-
Washing: The organic layer is washed sequentially with water, a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, and finally with brine.
-
Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: The solvent is removed by rotary evaporation.
-
Distillation: The crude product is purified by vacuum distillation. Propiophenone has a boiling point of approximately 218°C at atmospheric pressure.[1] For small-scale purifications or for removing high-boiling impurities, recrystallization from a suitable solvent like ethanol or hexane can also be effective.
Q2: Can I use propionic acid directly in a Friedel-Crafts reaction instead of propionyl chloride?
A2: Yes, it is possible to use propionic acid directly, but it generally requires a stronger catalyst system, such as polyphosphoric acid (PPA), or very high temperatures.[9] The reaction with propionyl chloride is typically more efficient and proceeds under milder conditions.
Q3: My reaction mixture turned dark and tarry. What is the cause and how can I prevent it?
A3: A dark, tarry mixture usually indicates polymerization or decomposition of the starting materials or product. This can be caused by:
-
Excessive Heat: High reaction temperatures can promote side reactions.
-
Reactive Substrates: Highly activated aromatic rings can be prone to polymerization under Friedel-Crafts conditions.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially at elevated temperatures, can lead to degradation.
To prevent this, maintain careful temperature control, use the minimum necessary reaction time, and for highly reactive substrates, consider using a milder catalyst or a less reactive acylating agent.
Q4: How can I confirm the identity and purity of my synthesized propiophenone?
A4: A combination of analytical techniques should be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any by-products by their mass spectra and retention times.[3][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the propiophenone and identify any isomeric impurities.[7][11]
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone.[9]
-
Melting Point: If the propiophenone derivative is a solid, a sharp melting point close to the literature value indicates high purity.
Experimental Protocols
Protocol 1: High-Yield Synthesis of Propiophenone via Friedel-Crafts Acylation
This protocol is adapted from established procedures and is designed to maximize yield while minimizing by-product formation.[2][12]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
Propionyl chloride
-
Dry diethyl ether (or dichloromethane)
-
Ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
In an inert atmosphere (e.g., under nitrogen), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous benzene (3-5 equivalents).
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add propionyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude propiophenone by vacuum distillation.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Mechanism of Friedel-Crafts Acylation
Caption: Mechanism of Propiophenone Synthesis via Friedel-Crafts Acylation.
Diagram 2: By-product Formation Pathways in Friedel-Crafts Acylation
Caption: Common By-product Pathways in Friedel-Crafts Acylation.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A Logical Workflow for Troubleshooting Low Product Yields.
References
-
Organic Syntheses, Coll. Vol. 2, p.549 (1943); Vol. 13, p.88 (1933). [Link]
- Google Patents. (1979). Production of propiophenone. US4172097A.
- Google Patents. (1983). Production of propiophenone. EP0008464B1.
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]
- Google Patents. (1980). Production of propiophenone. EP0008464A1.
- Google Patents. (1980). Production of propiophenone. EP0008464A1.
-
ResearchGate. (2021). Optimization of the synthesis of propiophenone 4. [Link]
-
YouTube. (2023). [ChemPlayer Reupload]Propiophenone synthesis from benzene and propionyl chloride MV1LF2FmI 0. [Link]
-
Wikipedia. (2023). Propiophenone. [Link]
-
Organic Syntheses Procedure. (1932). Isonitrosopropiophenone. [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]
-
Beilstein Journal of Organic Chemistry. (2012). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]
-
Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. [Link]
-
Journal of Laboratory Chemical Education. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
Royal Society of Chemistry. (2024). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. [Link]
-
ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]
-
Royal Society of Chemistry. (2024). RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. [Link]
-
NIH. (2022). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. [Link]
- Google Patents. (2016). Synthesizing method of propiophenone compound. CN105646220A.
-
PrepChem.com. (2023). Preparation of propiophenone. [Link]
-
Wikipedia. (2023). Propiophenone. [Link]
-
ResearchGate. (2014). Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). [Link]
Sources
- 1. Propiophenone - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105646220A - Synthesizing method of propiophenone compound - Google Patents [patents.google.com]
- 8. RSM optimization of Friedel–Crafts C -acylation of para -fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal org ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA01126G [pubs.rsc.org]
- 9. 4'-Methylpropiophenone: Applications, synthesis and FTIR_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [wap.guidechem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-Up Synthesis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone
An in-depth guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone.
This guide provides comprehensive technical support, including troubleshooting advice and frequently asked questions (FAQs), for the scale-up synthesis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone. As a complex β-keto ester, its synthesis presents unique challenges when transitioning from laboratory to pilot or production scale. This document is designed to provide both theoretical understanding and practical, field-proven solutions to common issues encountered during this process.
Proposed Synthetic Pathway: Claisen-Schmidt Condensation
The most direct and industrially viable route to 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone is via a base-catalyzed Claisen-Schmidt condensation.[1][2] This reaction involves the condensation of ethyl 2-acetylbenzoate with 4-fluorobenzaldehyde. The aromatic aldehyde, lacking α-hydrogens, serves exclusively as the electrophile, while the ketone forms a nucleophilic enolate in the presence of a base.
Reaction Scheme:
Caption: Base-catalyzed Claisen-Schmidt condensation pathway.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the Claisen-Schmidt reaction, presented in a question-and-answer format.
Issue 1: Low product yield despite complete consumption of starting materials.
-
Question: My in-process controls (HPLC/TLC) show that the starting materials are consumed, but the isolated yield of the target propiophenone derivative is significantly lower than expected. What are the likely causes?
-
Answer: This issue often points to the formation of soluble by-products or degradation of the product during workup.
-
Probable Cause 1: Competing Side Reactions. The primary culprits in a Claisen-Schmidt condensation are the self-condensation of the ketone and the Cannizzaro reaction of the aldehyde.[3]
-
Self-Condensation of Ethyl 2-acetylbenzoate: Although the intended reaction is a crossed condensation, the enolate of ethyl 2-acetylbenzoate can react with another molecule of itself. This is exacerbated by slow addition of the aldehyde or poor mixing at scale.
-
Cannizzaro Reaction: Under strongly basic conditions (e.g., high concentrations of NaOH or KOH), 4-fluorobenzaldehyde can disproportionate to form 4-fluorobenzoic acid and 4-fluorobenzyl alcohol.[3] This side reaction consumes the aldehyde and complicates purification.
-
-
Solution Strategy:
-
Control Stoichiometry and Addition: Use a slight excess (1.05-1.1 equivalents) of the 4-fluorobenzaldehyde. On a large scale, add the ketone solution slowly to a mixture of the aldehyde and the base in the solvent. This ensures the enolate, once formed, has a higher probability of reacting with the aldehyde rather than another ketone molecule.[3]
-
Select a Milder Base: If the Cannizzaro reaction is prevalent, consider switching from NaOH or KOH to a milder base like barium hydroxide (Ba(OH)₂) or using a catalytic amount of a stronger base.[4]
-
Temperature Control: Maintain a consistent, moderate temperature (e.g., 20-25°C). Runaway temperatures can accelerate side reactions. On a large scale, this requires a reactor with efficient heat exchange capabilities.[5][6]
-
-
Issue 2: Significant formation of a high-molecular-weight impurity.
-
Question: I am observing a significant by-product that appears to be a result of a double condensation. How can this be prevented?
-
Answer: This is likely the α,α'-bis-(4-fluorobenzylidene) derivative, analogous to the formation of dibenzalacetone.[2][7] It occurs when the initial product, which still contains an α-hydrogen, undergoes a second condensation with another molecule of 4-fluorobenzaldehyde.
-
Probable Cause: The initial condensation product is deprotonated by the base to form a new enolate, which then attacks a second molecule of the aldehyde. This is favored by a high concentration of aldehyde relative to the ketone at the end of the reaction or prolonged reaction times.
-
Solution Strategy:
-
Strict Stoichiometric Control: Avoid a large excess of the aldehyde. Precise control over the molar ratios is critical.
-
Monitor Reaction Progress: Track the disappearance of the ketone and the formation of the mono-condensation product using HPLC. Quench the reaction as soon as the ketone is consumed to prevent the second addition.
-
Solvent Selection: Choose a solvent system where the desired product has limited solubility. As the product forms, it may precipitate out of the reaction mixture, effectively protecting it from undergoing a second condensation.[3] A mixed solvent system like ethanol/water can be effective.
-
-
Issue 3: Product isolation is difficult; I obtain an oil instead of a solid.
-
Question: The crude product after workup is a persistent, difficult-to-purify oil. How can I induce crystallization and improve handling at scale?
-
Answer: Oiling out is a common problem in large-scale crystallizations, often due to residual solvents, impurities acting as eutectic contaminants, or thermal shock.
-
Probable Cause: The presence of isomeric by-products, unreacted starting materials, or solvent can depress the melting point of the crude product, preventing crystallization. The β-keto ester functionality can also be sensitive to pH and temperature during workup.
-
Solution Strategy:
-
Aqueous Workup Optimization: After quenching the reaction (e.g., with dilute HCl to neutralize the base), ensure the pH is carefully adjusted to be slightly acidic (pH 5-6). The product is a β-keto ester and can be susceptible to hydrolysis or decarboxylation under harsh acidic or basic conditions.
-
Solvent Swap: After the initial extraction (e.g., with ethyl acetate or toluene), perform a solvent swap to a crystallization solvent like isopropanol, ethanol, or a heptane/ethyl acetate mixture. This removes residual reaction solvents that might inhibit crystallization.
-
Controlled Crystallization:
-
Cooling Rate: Employ a slow, controlled cooling ramp in the reactor. Rapid cooling often leads to oiling.
-
Seeding: Add a small amount of pure, crystalline product (seed crystals) at a temperature where the solution is supersaturated. This provides a template for crystal growth.
-
Anti-Solvent Addition: Slowly add an anti-solvent (e.g., heptane or water) to a solution of the crude product (e.g., in isopropanol or acetone) to induce precipitation.
-
-
-
Issue 4: The reaction is not reproducible when moving from a 1L flask to a 100L reactor.
-
Question: My lab-scale synthesis gives a consistent 85% yield, but on the pilot scale, the yield varies wildly between 50-70% and the impurity profile is different. Why is this happening?
-
Answer: Scale-up introduces challenges related to physical processes that are often negligible on a lab scale. The primary factors are mixing, heat transfer, and mass transfer.[5][6][8]
-
Probable Cause 1: Inefficient Mixing. In a large reactor, localized "hot spots" or areas of high reagent concentration can form if mixing is not adequate. This can lead to an increase in side reactions like self-condensation or the Cannizzaro reaction in the regions where the base concentration is high.
-
Probable Cause 2: Poor Heat Transfer. Condensation reactions are often exothermic. A 100L reactor has a much smaller surface-area-to-volume ratio than a 1L flask, making it harder to dissipate heat.[5] An uncontrolled temperature increase will accelerate side reactions and potentially lead to product degradation.
-
Solution Strategy:
-
Characterize Mixing: Ensure the reactor's agitation (impeller type, RPM) is sufficient to maintain a homogenous mixture. For viscous reaction mixtures, specialized impellers may be necessary.
-
Controlled Addition Rates: The rate of addition for reagents becomes a critical parameter at scale. A slow, subsurface addition of the base or ketone can prevent localized concentration spikes.
-
Thermal Management: Perform a reaction calorimetry study on the lab scale to understand the heat flow of the reaction. This data is crucial for programming the reactor's heating/cooling jacket to maintain the target temperature during scale-up.[8]
-
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common scale-up issues.
Frequently Asked Questions (FAQs)
-
Q1: What is the most suitable base for this reaction on an industrial scale?
-
A1: While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are inexpensive and effective, they can promote side reactions. For large-scale production where purity and consistency are paramount, using a catalytic amount of a strong base like sodium ethoxide in ethanol can be a good compromise. Alternatively, solid bases like barium hydroxide (Ba(OH)₂) can offer better selectivity and easier handling, though they may require longer reaction times.[4]
-
-
Q2: How critical is the choice of solvent?
-
A2: The solvent is critical for controlling reaction kinetics, temperature, and product isolation. Ethanol is a common choice as it solubilizes the reactants and the base. However, for scale-up, consider a solvent from which the product will crystallize upon formation or cooling, as this simplifies purification and minimizes downstream processing.[3] Using green solvents is also a key consideration for modern chemical processes.[9]
-
-
Q3: What are the primary safety concerns during scale-up?
-
A3: The main safety concerns are:
-
Thermal Runaway: The condensation reaction is exothermic. A failure in the reactor's cooling system could lead to a rapid increase in temperature and pressure. A thorough hazard evaluation is essential.[6][8]
-
Handling of Caustic Materials: Both NaOH and KOH are highly corrosive. Appropriate personal protective equipment (PPE) and closed-transfer systems should be used in a plant setting.
-
Flammable Solvents: The use of solvents like ethanol requires adherence to all regulations for handling flammable liquids, including proper grounding of equipment to prevent static discharge.
-
-
-
Q4: What are the best methods for purifying the final product at scale?
-
A4: The most scalable purification method is recrystallization. Column chromatography is generally not economically viable for large quantities. A well-developed crystallization process should be the primary method. If impurities are difficult to remove by crystallization, a slurry wash with a cold solvent that selectively dissolves the impurity but not the product can be an effective intermediate step. For β-keto esters, purification can sometimes involve treatment with reagents that react with alcoholic impurities, followed by distillation.[10][11]
-
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (10g Scale)
-
Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-fluorobenzaldehyde (1.05 eq) and ethyl 2-acetylbenzoate (1.0 eq, 10.0 g) in 100 mL of absolute ethanol.
-
Cooling: Cool the solution to 10-15°C using an ice-water bath.
-
Base Addition: Prepare a solution of NaOH (1.1 eq) in 20 mL of water. Add this solution dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 25°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC or HPLC until the ethyl 2-acetylbenzoate is consumed.
-
Workup: Pour the reaction mixture into 200 mL of ice-cold water. Acidify to pH 6 with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Recrystallize from an ethanol/water or isopropanol/heptane mixture to yield the pure product.
Protocol 2: Pilot-Scale Synthesis Considerations (10kg Scale)
-
Setup: In a 100L glass-lined reactor, charge 4-fluorobenzaldehyde (1.05 eq) and 60L of ethanol. Start agitation.
-
Base Charge: Charge a solution of NaOH (1.1 eq) in 15L of water to the reactor, maintaining the temperature below 25°C using the reactor jacket.
-
Ketone Addition: Prepare a solution of ethyl 2-acetylbenzoate (1.0 eq, 10.0 kg) in 25L of ethanol. Add this solution to the reactor via a dosing pump over 2-3 hours. The addition should be subsurface to ensure rapid mixing.
-
Exotherm Control: Monitor the internal temperature and jacket temperature closely. The addition rate should be controlled to prevent the temperature from rising above 25°C.
-
Reaction & Monitoring: Hold the batch at 20-25°C for 6-8 hours, taking samples hourly for HPLC analysis to determine reaction completion.
-
Workup & Isolation: Quench the reaction by adding a pre-calculated amount of 2M HCl to achieve a final pH of 6. The product may begin to crystallize. Cool the slurry to 0-5°C over 4 hours. Isolate the solid product by centrifugation, wash the cake with cold ethanol/water (1:1), and dry under vacuum at 40-45°C.
Data Presentation: Process Parameters
Table 1: Key Process Parameters for Scale-Up
| Parameter | Lab Scale (1L) | Pilot Scale (100L) | Key Consideration |
| Reagent Addition Time | 30 minutes | 2-3 hours | Control exotherm and local concentrations.[6] |
| Agitator Speed | 200-300 RPM (Magnetic) | 80-120 RPM (Impeller) | Ensure homogeneity; avoid splashing. |
| Heat Transfer Area | High Surface Area/Volume | Low Surface Area/Volume | Requires active cooling via reactor jacket.[5] |
| Process Monitoring | TLC / small HPLC samples | At-line HPLC / Process Analytical Technology (PAT) | Real-time data for better process control. |
| Isolation Method | Vacuum Filtration | Centrifugation | Efficiency and safety at scale. |
References
- European Patent Office. (n.d.). Production of propiophenone - EP 0008464 B1. Google Patents.
-
AIChE. (2013). (79d) Polycondensation Process System Design and Scale-up Challenges. AIChE Proceedings. Retrieved from [Link]
-
Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]
- Google Patents. (1979). US4172097A - Production of propiophenone.
-
RSC Publishing. (n.d.). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. RSC Advances. Retrieved from [Link]
-
CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. Retrieved from [Link]
-
SDI. (n.d.). PROPIOPHENONE. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Scale-Up: What Goes Wrong?. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. Download Table. Retrieved from [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. r/chemistry. Retrieved from [Link]
-
AIChE. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from [Link]
-
YouTube. (2023). [ChemPlayer Reupload]Propiophenone synthesis from benzene and propionyl chloride. Retrieved from [Link]
- Google Patents. (2011). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2007). propiophenone and stuff. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isonitrosopropiophenone. Retrieved from [Link]
- Google Patents. (2017). CN105646220A - Synthesizing method of propiophenone compound.
-
NIH. (n.d.). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. PMC. Retrieved from [Link]
- Google Patents. (2007). CN100335456C - Method for preparing acyclic beta keto ester.
- Google Patents. (2011). CN102026955A - Process for purifying an alpha-keto ester.
- European Patent Office. (1997). Propiophenone derivatives and process for preparing the same - EP 0850948 B1. Google Patents.
-
Semantic Scholar. (2005). 2β‐carbomethoxy‐3β‐(4‐fluorophenyl)nortropane ([18F]β‐CFT‐FP) using [18F]fluoropropyl tosylate as the labelling reagent. Retrieved from [Link]
-
ResearchGate. (2003). Synthesis and biological activity of 2-Carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanes. Retrieved from [Link]
Sources
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen-Schmidt Condensation [cs.gordon.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scale-Up: What Goes Wrong? [rsc.org]
- 6. reddit.com [reddit.com]
- 7. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 9. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 10. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
- 11. CN102026955A - Process for purifying an alpha-keto ester - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone with Other Chalcones: A Guide for Drug Discovery Professionals
In the ever-evolving landscape of drug discovery, the chalcone scaffold stands out as a "privileged structure" due to its synthetic accessibility and broad spectrum of biological activities.[1] Chalcones, chemically known as 1,3-diphenyl-2-propen-1-ones, are precursors to flavonoids and are abundant in various edible plants.[2] Their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, make them a focal point of medicinal chemistry research.[2][3][4] This guide provides a comprehensive comparative analysis of a novel chalcone, 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, with other well-characterized chalcones, offering insights into its potential therapeutic applications and a roadmap for its evaluation.
The core of this analysis lies in understanding the structure-activity relationships (SAR) that govern the biological effects of chalcones. The presence and position of various substituents on the two aromatic rings can significantly modulate their pharmacological profile.[2][5] This guide will delve into the synthesis, characterization, and comparative biological evaluation of our target compound and its analogs, providing researchers with the necessary protocols and data interpretation frameworks to assess its potential.
Introduction to the Core Compound and Comparators
1.1. Profiling 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone
Our primary compound of interest, 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, is a synthetic chalcone. Its structure features a 4-fluorophenyl group on the B-ring and a carboethoxy group at the 2'-position of the A-ring. The fluorine atom, an electron-withdrawing group, is known to enhance the biological activity of many pharmaceutical compounds. The carboethoxy group, an ester, can influence the compound's solubility, cell permeability, and metabolic stability.
1.2. Selection of Comparator Chalcones
To effectively evaluate the potential of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, a panel of comparator chalcones has been selected. These compounds share the basic chalcone scaffold but differ in the substitution pattern on their aromatic rings, allowing for a systematic investigation of SAR.
-
Chalcone 1 (C1): Unsubstituted Chalcone: The parent compound, 1,3-diphenyl-2-propen-1-one, serves as a baseline for evaluating the effect of substituents.
-
Chalcone 2 (C2): 4-Fluorochalcone: This compound allows for the direct assessment of the contribution of the 4-fluoro substituent on the B-ring to the overall activity.
-
Chalcone 3 (C3): 2'-Hydroxychalcone: The hydroxyl group at the 2'-position is a common feature in naturally occurring, biologically active chalcones and is known to contribute to antioxidant and anti-inflammatory properties.[6]
-
Chalcone 4 (C4): 4'-Methoxychalcone: The electron-donating methoxy group provides a contrast to the electron-withdrawing fluorine, helping to elucidate the electronic effects on activity.
Synthesis and Characterization: A Standardized Approach
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriate substituted acetophenone and a substituted benzaldehyde.[3][7] This method is versatile and generally provides good yields.[3]
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A Comparative Analysis of the Biological Activity of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone and its Non-Fluorinated Analog
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds is a cornerstone of rational drug design. This guide provides a comparative analysis of the biological activity of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone against its non-fluorinated parent, 2'-Carboethoxy-3-phenylpropiophenone. While direct comparative data for these specific molecules is sparse in public literature, this document synthesizes established principles and experimental data from analogous propiophenone and chalcone derivatives to construct a robust predictive comparison. We delve into the profound impact of para-fluorination on anticancer, antimicrobial, and anti-inflammatory activities. This guide explains the physicochemical rationale behind these enhancements—from altered lipophilicity and metabolic stability to refined target binding interactions—and provides detailed experimental protocols for researchers to validate these principles in their own work.
Introduction: The Propiophenone Scaffold and the Fluorine Advantage
Propiophenone derivatives, belonging to the broader class of aromatic ketones, are versatile scaffolds in drug discovery, known for a wide spectrum of pharmacological activities.[1][2][3] Their synthetic accessibility, often via precursors like chalcones, makes them attractive starting points for developing novel therapeutic agents.[4][5]
The introduction of a fluorine atom into a lead compound is a well-established strategy to enhance its drug-like properties.[6][7] Fluorine's unique characteristics—high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the C-F bond—can dramatically improve both pharmacokinetic and pharmacodynamic profiles.[8][9] Key benefits often include:
-
Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes, which can prolong the drug's half-life.[9][10]
-
Increased Lipophilicity: Fluorination typically increases a molecule's lipophilicity, which can improve its ability to cross biological membranes and enhance absorption and tissue penetration.[6][7]
-
Modulated Acidity/Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, altering a molecule's ionization state and, consequently, its solubility and bioavailability.[6][8]
-
Improved Target Binding: Fluorine can form favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) within a protein's active site, leading to increased binding affinity and potency.[8]
This guide will explore how these principles apply to 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, postulating enhanced biological efficacy compared to its non-fluorinated analog.
General Synthesis Pathway
The target propiophenone derivatives are typically synthesized from their chalcone precursors. The general workflow involves a Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde, followed by the reduction of the α,β-unsaturated double bond.
Caption: Generalized synthesis of propiophenone derivatives.
Comparative Biological Evaluation
This section outlines the expected differences in biological activity based on data from structurally related compounds and provides standardized protocols for their assessment.
Anticancer and Cytotoxic Activity
Chalcones and their derivatives are well-documented cytotoxic agents that often induce apoptosis and disrupt the cell cycle in cancer cells.[11][12][13] Fluorination has been shown to enhance these effects.[14] The increased lipophilicity of the fluorinated analog is expected to facilitate its entry into cancer cells, leading to greater potency.
Expected Outcome: 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone is predicted to exhibit a lower IC₅₀ value (higher potency) across various cancer cell lines compared to its non-fluorinated counterpart.
Table 1: Predicted Comparative Cytotoxicity (IC₅₀, µM)
| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) |
|---|---|---|---|
| Fluorinated Analog | 15.5 ± 2.1 | 22.8 ± 3.5 | 31.2 ± 4.0 |
| Non-fluorinated Analog | 35.2 ± 4.5 | 51.6 ± 6.2 | 68.9 ± 7.3 |
Note: These values are hypothetical and illustrative, based on general trends observed for fluorinated vs. non-fluorinated chalcone-like structures.[15][16]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol details a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5][12][17]
Causality: The MTT assay is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
Fluorinated chalcones have demonstrated potent and broad-spectrum activity against various bacterial and fungal strains.[4][18][19] The fluorine atom can enhance the compound's ability to penetrate the microbial cell wall and interfere with essential cellular processes.
Expected Outcome: The fluorinated propiophenone is expected to show lower Minimum Inhibitory Concentration (MIC) values, indicating superior antimicrobial efficacy against both Gram-positive and Gram-negative bacteria compared to its analog.
Table 2: Predicted Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
|---|---|---|---|
| Fluorinated Analog | 32 | 64 | 64 |
| Non-fluorinated Analog | 128 | >256 | 128 |
Note: These values are hypothetical and illustrative, based on published data for similar fluorinated compounds.[18][19]
Experimental Protocol: Broth Microdilution for MIC Determination
Causality: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It provides a quantitative measure of a compound's potency.
Materials:
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
Test compounds (dissolved in DMSO)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the highest concentration of the test compound (in broth) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.
-
Inoculation: Dilute the standardized microbial suspension in broth so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL in a volume of 10 µL.
-
Controls: Include a positive control (inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Discussion: The Physicochemical Rationale for Enhanced Activity
The predicted superiority of the fluorinated analog stems directly from the unique properties of the fluorine atom.
Caption: The influence of fluorine on biological properties.
-
Pharmacodynamics: The potent electronegativity of the fluorine atom on the phenyl ring creates a dipole moment and alters the electron distribution of the entire molecule. This can lead to more favorable electrostatic or hydrogen bonding interactions with amino acid residues in the target protein's active site, thereby increasing binding affinity and inhibitory potency.[8]
-
Pharmacokinetics: The increased lipophilicity conferred by fluorine is a critical factor.[6] For an anticancer agent, this means better penetration through the lipid bilayer of cancer cell membranes. For an antimicrobial, it facilitates passage through the complex cell walls of bacteria and fungi.[9][14] Furthermore, the position of the fluorine atom can block a site that would otherwise be vulnerable to metabolic hydroxylation, increasing the compound's stability and duration of action in vivo.[10]
Conclusion
While awaiting direct experimental validation, a comprehensive analysis of structure-activity relationships within the broader class of propiophenones and chalcones strongly supports the hypothesis that 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone will exhibit superior biological activity over its non-fluorinated analog. The strategic placement of a fluorine atom is predicted to enhance its anticancer, antimicrobial, and anti-inflammatory potential by favorably modulating its physicochemical properties to improve both pharmacokinetic and pharmacodynamic profiles. The experimental frameworks provided in this guide offer a clear path for researchers to rigorously test this hypothesis and further explore the potent role of fluorination in the development of novel therapeutics.
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A Comparative Guide to the Structure-Activity Relationships of Fluorinated Propiophenones in Drug Discovery
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorinated propiophenone derivatives, a class of compounds that has garnered significant interest in medicinal chemistry. By leveraging the unique properties of fluorine, researchers have been able to modulate the biological activity of the propiophenone scaffold, leading to the development of promising candidates for anticancer and anticonvulsant therapies. This document will objectively compare the performance of various fluorinated propiophenones with alternative structures, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.
The Strategic Role of Fluorine in Modulating Propiophenone Bioactivity
The introduction of fluorine into organic molecules is a well-established strategy in modern drug design.[1] The small size, high electronegativity, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2] In the context of the propiophenone scaffold, fluorine substitution has been shown to be a key determinant of pharmacological activity, with the position and number of fluorine atoms having a significant impact on potency and selectivity.[3][4]
Anticancer Activity of Fluorinated Propiophenone Analogs: A Comparative Analysis
The propiophenone core is a versatile template for the design of novel anticancer agents. Fluorination of this scaffold, particularly in the context of related chalcone derivatives, has been shown to enhance cytotoxic activity against various cancer cell lines.
The Influence of Fluorine Substitution on Anticancer Potency
Structure-activity relationship studies on fluorinated chalcones, which share the 1,3-diaryl-2-propen-1-one core with propiophenones, have provided valuable insights. For instance, fluorinated chalcones have demonstrated more potent antioxidant and antiproliferative activity against human pancreatic (BxPC-3) and breast (BT-20) cancer cells compared to their non-fluorinated counterparts.[3]
The position of the fluorine atom on the aromatic rings is critical. Studies on a series of fluorine-containing chalcone derivatives have shown that certain analogs display powerful antiproliferative effects against a panel of human tumor cell lines, with some mediating their effects through the induction of apoptosis.[5] For example, in a study of fluorinated chalcones against HepG2 cancer cells, it was observed that the placement of a fluoro group on the A ring and a methoxy group on the B ring influenced the cytotoxic effects.[6] Specifically, a 4'-fluoro substitution on the A ring was found to contribute to the inhibitory activity.[6]
The following table summarizes the anticancer activity of selected fluorinated chalcone derivatives, highlighting the impact of fluorine substitution on their potency.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone 1 | 4'-Fluoro-3-methoxy-chalcone | HepG2 | 67.51 ± 2.26 | [6] |
| Chalcone 2 | 2',4'-Difluoro-3-methoxy-chalcone | HepG2 | 72.51 ± 1.79 | [6] |
| Chalcone 3 | 4'-Fluoro-4-hydroxy-chalcone | HepG2 | 87.22 ± 8.52 | [6] |
| Chalcone 4 | 2',4'-Difluoro-4-hydroxy-chalcone | HepG2 | 79.22 ± 5.03 | [6] |
Table 1: Comparison of the in vitro anticancer activity (IC50) of various fluorinated chalcone derivatives against the HepG2 human liver cancer cell line.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The evaluation of the anticancer activity of fluorinated propiophenones is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of viable cells.[7]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated propiophenone derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anticonvulsant Activity of Fluorinated Propiophenone Derivatives
Fluorinated propiophenone and its analogs have also been investigated for their potential as anticonvulsant agents. The introduction of fluorine can modulate the compound's ability to cross the blood-brain barrier and interact with central nervous system targets.[8]
Structure-Activity Relationship of Fluorinated Anticonvulsants
Studies on fluorinated enaminones, which are structurally related to propiophenones, have shown promising anticonvulsant activity. For example, a series of trifluoromethylated enaminone derivatives were synthesized and evaluated in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[9] One of the most potent compounds, 3-(4-fluoro-3-(trifluoromethyl)benzylamino)-5-(trifluoromethyl)cyclohex-2-enone, exhibited an ED50 of 23.47 mg/kg in the MES test.[9]
Quantitative structure-activity relationship (QSAR) studies on other classes of fluorinated anticonvulsants have indicated that lipophilicity and steric parameters play a crucial role in their activity.[10] For instance, in a series of 5-substituted phenyl-3-pyrazolidinones, a compound with a 4-fluorophenyl substitution was found to have the highest anticonvulsant activity (ED50 of 14.7 mg/kg in the MES test), and QSAR analysis revealed that a smaller steric volume and a more powerful electron-withdrawing effect of the substituent on the phenyl ring increased the anticonvulsant activity.[10]
The following table presents the anticonvulsant activity of selected fluorinated compounds, demonstrating the impact of fluorine substitution.
| Compound ID | Structure | Anticonvulsant Test | ED50 (mg/kg) | Reference |
| Enaminone 1 | 3-(4-fluoro-3-(trifluoromethyl)benzylamino)-5-(trifluoromethyl)cyclohex-2-enone | MES | 23.47 | [9] |
| Pyrazolidinone 1 | 5-(4-fluorophenyl)-1-propyl-3-pyrazolidinone | MES | 14.7 | [10] |
| F-HEPP | Para-fluorinated 3-hydroxy-3-ethyl-3-phenylpropionamide | MES | 87.1 | [11] |
| Cl-HEPP | Para-chlorinated 3-hydroxy-3-ethyl-3-phenylpropionamide | MES | 62.0 | [11] |
Table 2: Comparison of the in vivo anticonvulsant activity (ED50) of various fluorinated compounds in the Maximal Electroshock (MES) seizure model.
Experimental Protocol: Anticonvulsant Screening (Maximal Electroshock Seizure Test)
The MES test is a widely used primary screening model for identifying compounds with potential anticonvulsant activity against generalized tonic-clonic seizures.
Step-by-Step Methodology:
-
Animal Preparation: Use male Swiss mice or Wistar rats, housed under standard laboratory conditions.
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.
-
Induction of Seizures: At a predetermined time after compound administration (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal or ear electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hind limb extension is recorded for each dose group. The ED50, the dose that protects 50% of the animals from the seizure, is then calculated using probit analysis.
Synthesis of Fluorinated Propiophenones
A common and historical method for the synthesis of fluorinated propiophenones is the Friedel-Crafts acylation.[2] This reaction involves the acylation of a fluorinated aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
General Synthetic Protocol: Friedel-Crafts Acylation
Materials:
-
Fluorinated benzene derivative (e.g., fluorobenzene, difluorobenzene)
-
Propionyl chloride or propionic anhydride
-
Lewis acid catalyst (e.g., aluminum chloride, AlCl3)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve the fluorinated benzene derivative in the anhydrous solvent.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst portion-wise.
-
Acylation: Add the propionyl chloride or propionic anhydride dropwise from the dropping funnel to the stirred mixture.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Conclusion
The strategic incorporation of fluorine into the propiophenone scaffold has proven to be a highly effective approach for the development of novel therapeutic agents with potent anticancer and anticonvulsant activities. The structure-activity relationship studies, particularly on closely related chalcones and enaminones, have demonstrated that the position and electronic properties of the fluorine substituents are critical determinants of biological efficacy. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of new fluorinated propiophenone derivatives, paving the way for the discovery of next-generation drug candidates with improved pharmacological profiles.
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validating the anticancer effects of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone in cell lines
<_ A Senior Application Scientist's Guide to Validating the Anticancer Effects of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone in Cell Lines
Introduction: The Quest for Novel Anticancer Therapeutics
The development of novel anticancer agents is a cornerstone of oncological research. The journey from a promising chemical entity to a clinical candidate is long and requires rigorous preclinical validation. This guide provides a comprehensive, technically-grounded framework for the in vitro evaluation of a novel propiophenone derivative, 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone. The chemical structure of this compound suggests it belongs to the chalcone family, a class of compounds known for their potential anticancer properties.[1][2][3] Chalcone derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis and disruption of the cell cycle.[1][2][3][4]
This guide will compare the efficacy of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone against Doxorubicin, a well-established chemotherapeutic agent.[][6][7][8] Doxorubicin functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell death.[][6][7][8] By providing detailed experimental protocols, data interpretation frameworks, and the underlying scientific rationale, this document aims to equip researchers with the necessary tools to conduct a thorough and scientifically sound in vitro validation of novel anticancer compounds.
Strategic Selection of In Vitro Models and Comparator
Rationale for Cell Line Selection:
To obtain a comprehensive understanding of the compound's activity, a panel of cell lines with diverse genetic backgrounds is essential. For this guide, we have selected two common cancer types for evaluation:
-
Breast Cancer:
-
Colon Cancer:
This selection allows for the assessment of the compound's efficacy in the context of p53 status, a critical determinant of cellular response to DNA damage and apoptosis.
Comparator Compound:
Doxorubicin is chosen as the positive control due to its broad-spectrum anticancer activity and well-characterized mechanisms of action, which include DNA intercalation and topoisomerase II inhibition leading to cell cycle arrest and apoptosis.[][6][7][8][16]
Experimental Validation Workflow
A multi-faceted approach is necessary to validate the anticancer potential of a novel compound. The following experimental workflow is designed to first establish cytotoxicity and then to elucidate the underlying mechanisms of action.
Caption: A logical workflow for the in vitro validation of a novel anticancer compound.
Experiment 1: Determination of Cytotoxicity and IC50 Values
Scientific Rationale: The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[17][18][19][20] This assay allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[21]
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (MCF-7, MDA-MB-231, HCT116, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone and Doxorubicin in culture medium. Replace the existing medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Hypothetical Data Presentation:
| Cell Line | Compound | IC50 (µM) after 48h |
| MCF-7 | 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone | 12.5 ± 1.8 |
| Doxorubicin (Positive Control) | 0.9 ± 0.2 | |
| MDA-MB-231 | 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone | 8.2 ± 1.1 |
| Doxorubicin (Positive Control) | 1.5 ± 0.3 | |
| HCT116 | 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone | 15.8 ± 2.2 |
| Doxorubicin (Positive Control) | 1.1 ± 0.2 | |
| HT-29 | 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone | 9.5 ± 1.5 |
| Doxorubicin (Positive Control) | 1.8 ± 0.4 |
Experiment 2: Assessment of Apoptosis Induction
Scientific Rationale: A key mechanism of many successful anticancer drugs is the induction of apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a widely used method to differentiate between healthy, apoptotic, and necrotic cells.[22] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23][24][25] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[23][24][25] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the respective IC50 and 2x IC50 concentrations of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone and Doxorubicin for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Hypothetical Data Presentation (MDA-MB-231 cells at 48h):
| Treatment (IC50) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone | 45.8 ± 3.5 | 35.1 ± 2.8 | 19.1 ± 2.2 |
| Doxorubicin | 40.2 ± 3.1 | 42.5 ± 3.3 | 17.3 ± 1.9 |
Experiment 3: Cell Cycle Analysis
Scientific Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[26] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[27][28][29]
Detailed Protocol: Cell Cycle Analysis with PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentrations of the compounds for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing. Store at 4°C for at least 2 hours.[28][29]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[28][29] RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA.[29]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer, measuring the fluorescence of PI.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Hypothetical Data Presentation (MCF-7 cells at 24h):
| Treatment (IC50) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.4 ± 4.1 | 20.1 ± 2.5 | 14.5 ± 1.9 |
| 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone | 25.2 ± 2.8 | 15.5 ± 1.9 | 59.3 ± 5.2 |
| Doxorubicin | 30.8 ± 3.2 | 12.1 ± 1.5 | 57.1 ± 4.8 |
Experiment 4: Mechanistic Investigation by Western Blotting
Scientific Rationale: To delve deeper into the molecular mechanisms of action, Western blotting can be used to analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation.[30][31][32][33] This provides direct evidence of the pathways being modulated by the compound.
Key Protein Targets:
-
Apoptosis:
-
Caspase-3: A key executioner caspase in the apoptotic cascade.[23] Its cleavage indicates activation of apoptosis.
-
PARP (Poly (ADP-ribose) polymerase): A substrate of activated Caspase-3. Cleavage of PARP is a hallmark of apoptosis.[30]
-
Bcl-2 family proteins (e.g., Bcl-2, Bax): Regulators of the intrinsic apoptotic pathway. A decrease in the anti-apoptotic Bcl-2/pro-apoptotic Bax ratio promotes apoptosis.
-
-
Cell Cycle:
-
Cyclin B1 and CDK1: Key regulators of the G2/M transition.
-
p53 and p21: Tumor suppressors that can induce cell cycle arrest in response to DNA damage.
-
Detailed Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compounds as in previous experiments. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against the target proteins overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Hypothetical Data Presentation (MCF-7 cells at 24h):
| Protein Target | Vehicle Control | 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone | Doxorubicin |
| Cleaved Caspase-3 | 1.0 | 4.5-fold increase | 5.2-fold increase |
| Cleaved PARP | 1.0 | 4.8-fold increase | 5.5-fold increase |
| p53 | 1.0 | 2.5-fold increase | 3.0-fold increase |
| p21 | 1.0 | 3.8-fold increase | 4.2-fold increase |
| Cyclin B1 | 1.0 | 0.3-fold decrease | 0.2-fold decrease |
Hypothetical Signaling Pathway:
Caption: Proposed mechanism of action for the novel compound.
Synthesis and Conclusion
This guide outlines a systematic and robust workflow for the in vitro validation of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone. Based on the hypothetical data, this compound demonstrates significant cytotoxic effects against both breast and colon cancer cell lines, albeit with a lower potency than the clinical standard, Doxorubicin. The compound appears to be more effective in p53-mutant cell lines (MDA-MB-231 and HT-29), suggesting a potential p53-independent mechanism of action.
The mechanistic studies suggest that 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone induces apoptosis, evidenced by the increase in Annexin V staining and the cleavage of Caspase-3 and PARP. Furthermore, the compound causes a significant G2/M phase cell cycle arrest, which is supported by the upregulation of p53 and p21, and the downregulation of Cyclin B1.
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A Comparative Guide to the Anti-inflammatory Potency of Propiophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the propiophenone scaffold has emerged as a promising framework for the development of novel anti-inflammatory agents. Its structural simplicity and amenability to synthetic modification have made it an attractive starting point for designing compounds that target key pathways in the inflammatory cascade. This guide provides a comprehensive comparison of the anti-inflammatory potency of various propiophenone derivatives, supported by experimental data and an in-depth analysis of their structure-activity relationships (SAR).
The Inflammatory Cascade: A Propiophenone Perspective
Inflammation is a complex biological response to harmful stimuli, orchestrated by a network of signaling pathways and inflammatory mediators. Propiophenone derivatives exert their anti-inflammatory effects by modulating these pathways, primarily targeting enzymes and transcription factors that play a pivotal role in the inflammatory process.
A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is responsible for the synthesis of prostaglandins, which are potent mediators of pain and inflammation. Additionally, the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is another critical factor in the inflammatory response. Propiophenone derivatives have been shown to interfere with these pathways, as well as modulate the activity of the master regulator of inflammation, Nuclear Factor-kappa B (NF-κB), and the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).
Figure 1. Key inflammatory signaling pathways targeted by propiophenone derivatives.
Comparative Anti-inflammatory Potency: A Data-Driven Analysis
To provide a clear comparison of the anti-inflammatory potency of different propiophenone derivatives, the following tables summarize key experimental data from various studies. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.
In Vitro Anti-inflammatory Activity
The in vitro anti-inflammatory activity of propiophenone derivatives is often assessed by their ability to inhibit the production of key inflammatory mediators in cell-based assays.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Substitution Pattern | IC50 (µM) | Reference |
| Propiophenone Analogs & Related Compounds | |||
| 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) | Furan and Pyridine Rings | 10.0 | [1] |
| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Methoxy and Hydroxy Groups | 6.60 | [2] |
| 3-(2-hydroxyphenyl)-1-(5-methyl-furan-2-y-l) propenone (HMP) | Hydroxy and Methylfuran Rings | <0.78 | [3] |
| Reference Compounds | |||
| Indomethacin | - | >100 | [4] |
| L-NAME | - | - | - |
Table 2: Inhibition of COX-2 Activity
| Compound | Substitution Pattern | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Propiophenone-Related & Other Heterocyclic Compounds | ||||
| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | Thiophene derivative | 0.29 | 67.2 | [5] |
| 3-(3-hydroxyphenyl)-indolin-2-one derivative | Indolinone derivative | 3.34 | - | [4] |
| Kuwanon A | Prenylated flavonoid | 14 | >7.1 | [6] |
| Reference Compounds | ||||
| Celecoxib | - | 0.03 | >303 | [4] |
| Indomethacin | - | 0.026 | - | [4] |
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[7]
Table 3: Inhibition of Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (hours) | Reference |
| Propiophenone-Related & Other Compounds | ||||
| Pyrazoline derivative (6i) | - | 42.41 | 5 | [8] |
| 2-[3-Acetyl-5-(4-chlorophenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric acid | 40 | Significant inhibition | 2 | [9] |
| Thiourea derivative of naproxen (compound 4) | 10 | 54.01 | 4 | |
| Reference Compounds | ||||
| Indomethacin | 10 | 67.00 | 3 | [7] |
| Diclofenac | 25 | Significant inhibition | 2, 3, 4 | [9] |
Structure-Activity Relationship (SAR) of Propiophenone Derivatives
The anti-inflammatory potency of propiophenone derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the propionyl side chain.
-
Substitution on the Phenyl Ring: The presence of electron-donating groups, such as methoxy (-OCH3) and hydroxy (-OH) groups, on the phenyl ring often enhances anti-inflammatory activity.[2] These groups can increase the compound's ability to scavenge reactive oxygen species and modulate enzymatic activity. Conversely, the effect of electron-withdrawing groups like halogens can be variable and context-dependent.
-
Modifications of the Propenone Linker: For chalcone-like structures (α,β-unsaturated ketones), the propenone linker is crucial for their biological activity. Modifications to this linker can impact the molecule's reactivity and interaction with biological targets.
-
Heterocyclic Analogues: Replacing the phenyl ring with various heterocyclic rings, such as furan or thiophene, has been a successful strategy in developing potent anti-inflammatory agents.[1][5] These heterocyclic moieties can introduce novel binding interactions with target enzymes.
Key Experimental Protocols
Reproducibility and standardization are paramount in drug discovery research. The following sections provide detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate the anti-inflammatory potency of propiophenone derivatives.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of a compound.
Figure 3. Workflow for the Griess assay to measure nitric oxide production.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the propiophenone derivatives for 1-2 hours.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Assay:
-
50 µL of cell culture supernatant is transferred to a new 96-well plate.
-
50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) is added to each well and incubated for 5-10 minutes at room temperature, protected from light.
-
50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well and incubated for another 5-10 minutes.
-
-
Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader.
-
Calculation: The nitrite concentration is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Conclusion and Future Directions
Propiophenone derivatives represent a versatile and promising class of compounds for the development of new anti-inflammatory therapies. The data presented in this guide highlights the potential of this scaffold and underscores the importance of systematic structural modification to optimize potency and selectivity. Future research should focus on synthesizing and evaluating a broader range of propiophenone derivatives to establish more definitive structure-activity relationships. Furthermore, exploring their effects on a wider array of inflammatory targets and pathways will provide a more complete understanding of their therapeutic potential. The integration of in silico modeling with in vitro and in vivo studies will undoubtedly accelerate the discovery of novel and effective propiophenone-based anti-inflammatory drugs.
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Synthesis and Antiinflammatory and Analgesic Activity of β-Aminosubstituted Propiophenone Hydrochlorides. Semantic Scholar. [Link]
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In vivo anti-inflammatory activity by carrageenan induced hind paw... ResearchGate. [Link]
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Inhibition of nitric oxide and tumor necrosis factor-alpha (TNF-alpha) production by propenone compound through blockade of nuclear factor (NF)-kappa B activation in cultured murine macrophages. PubMed. [Link]
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Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. Nature. [Link]
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A synthetic hydroxypropenone inhibits nitric oxide, prostaglandin E2, and proinflammatory cytokine synthesis. ResearchGate. [Link]
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Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. National Institutes of Health. [Link]
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Synthesis and biological evaluation of anti-inflammatory activity of 1,3 diphenyl propenone derivatives. ResearchGate. [Link]
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Synthesis and in vivo anti-inflammatory activity of novel E-1 -substituted phenyl-3 - (3' -substituted indolyl) -2 -propenones. ResearchGate. [Link]
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STRUCTURE-ACTIVITY RELATIONSHIP OF NITRIC OXIDE SYNTHASE INHIBITORS: ATHEORETICALAPPROACH. CONICET. [Link]
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Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. National Institutes of Health. [Link]
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Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. National Institutes of Health. [Link]
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An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis. National Institutes of Health. [Link]
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Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]
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Propofol inhibits the release of interleukin-6, 8 and tumor necrosis factor-α correlating with high-mobility group box 1 expression in lipopolysaccharides-stimulated RAW 264.7 cells. National Institutes of Health. [Link]
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New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies. PubMed. [Link]
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A Comparative Analysis of Propiophenone and Related Derivatives in Preclinical Models: An In Vivo Efficacy Guide
Executive Summary: The exploration of novel small molecules for therapeutic intervention remains a cornerstone of drug discovery. While a specific inquiry into the in vivo efficacy of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone did not yield public data, this guide provides a comparative analysis of structurally related compounds and other molecules that share key functional motifs and have been evaluated in preclinical animal models. This report synthesizes available data on their anti-inflammatory and antitumor activities, offering a valuable resource for researchers and drug development professionals. By examining the efficacy, mechanisms of action, and experimental designs of these analogous compounds, we can infer potential applications and guide future research in this chemical space.
Introduction: The Therapeutic Potential of Propiophenone Derivatives and Related Structures
Propiophenone and its derivatives belong to a class of aromatic ketones that have garnered interest in medicinal chemistry due to their versatile scaffolds, which can be modified to interact with a range of biological targets. The quest for novel anti-inflammatory and anticancer agents is perpetual, and the chemical space occupied by these compounds offers promising avenues for development. This guide will delve into the in vivo efficacy of several compounds that, while not identical to 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, provide insights into the potential biological activities of such molecules. We will focus on compounds with demonstrated anti-inflammatory and antitumor effects in animal models, providing a framework for comparison and future study.
Comparative In Vivo Efficacy of Selected Compounds
Anti-inflammatory Activity
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. The following compounds have shown promise in preclinical models of inflammation.
A pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f) , has been evaluated for its anti-inflammatory properties. In a carrageenan-induced paw edema model in Wistar rats, a single intraperitoneal dose of 20 mg/kg significantly reduced edema at the 2-hour mark.[1] More impressively, daily administration for 14 days resulted in significant edema inhibition at all tested doses (10, 20, and 40 mg/kg) and at all time points.[1] Furthermore, in a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with 40 mg/kg of Compound 3f led to a significant decrease in the pro-inflammatory cytokine TNF-α.[1] Interestingly, this was accompanied by a significant increase in the anti-inflammatory cytokine TGF-β1, while IL-10 levels remained unchanged, suggesting a selective immunomodulatory mechanism.[1]
Fenclofenac , or 2-(2,4-dichlorophenoxy)phenylacetic acid, has also demonstrated anti-inflammatory, as well as antinociceptive and antipyretic properties in rat models.[2] In a chronic model of established adjuvant arthritis, its potency was comparable to phenylbutazone and fenoprofen.[2]
Table 1: Comparison of Anti-inflammatory Efficacy in Animal Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Compound 3f | Wistar rats (Carrageenan-induced paw edema) | Single IP dose (20 mg/kg) | Significant edema reduction at 2 hours. | [1] |
| Wistar rats (Carrageenan-induced paw edema) | Daily IP for 14 days (10, 20, 40 mg/kg) | Significant edema inhibition at all doses and time points. | [1] | |
| Wistar rats (LPS-induced systemic inflammation) | Repeated IP dose (40 mg/kg) | Significant decrease in serum TNF-α, significant increase in TGF-β1. | [1] | |
| Fenclofenac | Rats (Established adjuvant arthritis) | Not specified | Potency comparable to phenylbutazone and fenoprofen. | [2] |
Antitumor Activity
The search for effective and less toxic anticancer agents is a primary focus of pharmaceutical research. The following compounds have shown notable antitumor activity in preclinical studies.
2-amino-4,4alpha-dihydro-4alpha,7-dimethyl-3H-phenoxazine-3-one (Phx) was investigated for its in vivo effect on Meth A carcinoma cells transplanted into BALB/c mice.[3] Intraperitoneal administration of Phx at doses of 1 and 5 mg/kg demonstrated strong antitumor activity, comparable to the commonly used chemotherapeutic agent 5-fluorouracil (5-FU) at a dose of 7.8 mg/kg.[3] A significant advantage of Phx was its reduced side-effect profile; unlike 5-FU, it did not cause leukopenia, and there were minimal changes in body weight, with no signs of wasting.[3]
Other classes of compounds, such as sesquiterpene lactones , have also been explored for their cytotoxic properties.[4] While specific in vivo data for the derivatives mentioned in the source are not detailed, their inhibitory activity on the growth of human leukemia HL-60 and cancer Bel-7402 cell lines suggests potential for in vivo efficacy.[4] Similarly, analogs of 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid have been identified as highly active antitumor agents in mouse models.[5]
Table 2: Comparison of Antitumor Efficacy in Animal Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| Phx | BALB/c mice (Transplanted Meth A carcinoma) | IP administration (1 and 5 mg/kg) | Strong antitumor activity comparable to 5-FU. | [3] |
| Did not cause leukopenia or significant weight loss. | [3] | |||
| 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid analogs | Mice (Transplanted tumors) | Not specified | Highly and broadly active antitumor agents. | [5] |
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for the rational design and development of new drugs. For anti-inflammatory agents, a common target is the Toll-like receptor 4 (TLR4) signaling pathway , which plays a key role in the innate immune response to bacterial lipopolysaccharide (LPS).
One studied compound, 2-carbomethoxy-2,3-epoxy-3-prenyl-1,4-naphthoquinone (CMEP-NQ) , has been shown to suppress both the MyD88-dependent and TRIF-dependent pathways of TLR4 signaling in LPS-stimulated RAW264.7 cells.[6] This inhibition leads to a reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing iNOS and COX-2 gene expression.[6] CMEP-NQ also curtails the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6]
The NF-κB signaling pathway is another critical mediator of inflammation. Many phytochemicals exert their anti-inflammatory effects by inhibiting NF-κB translocation and the expression of downstream targets like COX-2 and iNOS.[7]
Caption: Simplified TLR4 signaling pathway.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are representative protocols for key in vivo experiments discussed in this guide.
Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute anti-inflammatory activity.
-
Animals: Wistar rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are divided into control, reference (e.g., Diclofenac 25 mg/kg), and test compound groups.[1]
-
Compound Administration: The test compound is administered intraperitoneally at specified doses (e.g., 10, 20, 40 mg/kg).[1]
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vivo Antitumor Activity in a Mouse Xenograft Model
This model assesses the efficacy of a compound in inhibiting tumor growth.
-
Animals: Immunocompromised mice (e.g., BALB/c nude) are used.
-
Tumor Cell Implantation: A suspension of tumor cells (e.g., Meth A carcinoma) is injected subcutaneously or intraperitoneally into the mice.[3]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Grouping: Mice are randomized into control, reference (e.g., 5-FU), and test compound groups.
-
Compound Administration: The test compound is administered (e.g., intraperitoneally) at specified doses and schedules.[3]
-
Monitoring: Tumor size is measured regularly (e.g., with calipers), and animal body weight and general health are monitored.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, and tumors are excised and weighed.
-
Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine significance.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Propiophenone Quantification
Introduction: The Imperative for Rigorous Quantification of Propiophenone
Propiophenone (ethyl phenyl ketone) is a common aromatic ketone that serves as a critical intermediate in the synthesis of various organic compounds and pharmaceuticals.[1][2] Its accurate quantification is paramount in diverse settings, from pharmacokinetic and metabolic studies, where it may appear as a metabolite, to quality control in manufacturing processes.[3] Ensuring the reliability of analytical data is not merely a procedural step; it is the foundation upon which product safety, efficacy, and regulatory compliance are built.
When analytical methods are developed, transferred between laboratories, or when data from different analytical techniques must be compared, a simple validation of each method in isolation is insufficient. This is where cross-validation becomes indispensable. Cross-validation is the documented process of verifying that a validated analytical method produces consistent, reliable, and accurate results when compared against another validated method or when used across different laboratories, analysts, or equipment.[4][5] This guide provides an in-depth comparison of two common, powerful techniques for propiophenone quantification—High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—and details a robust framework for their cross-validation.
The Regulatory Landscape: A Foundation of Trust
Before delving into experimental protocols, it is crucial to ground our work in the established regulatory framework. Guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide the blueprint for method validation.[6][7][8][9]
-
ICH Q2(R2) "Validation of Analytical Procedures" : This is the cornerstone guideline, outlining the validation parameters required to ensure a method is fit for its purpose.[7][10][11][12] These parameters—accuracy, precision, specificity, linearity, range, and robustness—form the basis of any self-validating system.
-
ICH M10 "Bioanalytical Method Validation" : This guideline specifically addresses methods for quantifying drugs and their metabolites in biological matrices, providing detailed criteria for studies that will be submitted to regulatory authorities.[6] It introduces a statistical approach to assessing bias between methods during cross-validation.[13]
-
USP <1224> "Transfer of Analytical Procedures" : This chapter details the requirements for transferring a method from one laboratory to another, a process where cross-validation is often a key component.[14][15][16][17]
Understanding these guidelines is not about rote compliance; it's about embracing a scientific, risk-based approach to ensure data integrity throughout the analytical lifecycle.[18]
Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a premier technique for quantification in complex matrices due to its exceptional sensitivity and selectivity.[19] The coupling of liquid chromatography's separation power with the mass spectrometer's ability to selectively detect ions of a specific mass-to-charge ratio (m/z) provides unparalleled performance.
Causality Behind the Method: Why HPLC-MS/MS?
The choice of HPLC-MS/MS is driven by the need for high sensitivity, especially for bioanalytical applications where propiophenone may be present at low concentrations (ng/mL) in matrices like plasma.[3] The use of a stable isotope-labeled internal standard (e.g., Propio-D5-phenone) is the gold standard; it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thereby correcting for variations during sample preparation and analysis and ensuring the highest degree of accuracy and precision.[3]
Experimental Protocol: HPLC-MS/MS
This protocol is based on established methods for propiophenone quantification in human plasma.[3]
-
Preparation of Standards and Samples:
-
Prepare stock solutions (1 mg/mL) of propiophenone and its stable isotope-labeled internal standard (IS), Propio-D5-phenone, in methanol.
-
Generate working solutions by serial dilution.
-
Prepare calibration curve standards (e.g., 1-1000 ng/mL) and Quality Control (QC) samples (Low, Mid, High) by spiking drug-free human plasma with the working solutions.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of IS working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Instrumentation and Conditions:
-
HPLC System: A system capable of accurate gradient delivery (e.g., Agilent 1200 series).[20]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 30% B, ramp to 90% B over 2.5 min, hold for 1 min, return to 30% B, and equilibrate.
-
MS Detection: Monitor in Multiple Reaction Monitoring (MRM) mode.
-
Propiophenone: Q1 m/z 135.1 → Q3 m/z 105.1
-
Propio-D5-phenone (IS): Q1 m/z 140.1 → Q3 m/z 110.1
-
-
Validation Data Summary: HPLC-MS/MS
The following table summarizes the expected performance based on ICH Q2(R1) guidelines.[10]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | - | 1 - 1000 ng/mL |
| LLOQ | S/N > 10; Accuracy/Precision within ±20% | 1 ng/mL |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 95.2% - 104.5% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 8% |
| Selectivity | No significant interference at analyte/IS RT | Pass |
| Matrix Effect | IS-normalized factor between 0.85 and 1.15 | Pass |
| Stability | Within ±15% of nominal | Stable (Bench-top, Freeze-thaw, Long-term) |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and highly effective technique for the analysis of volatile and semi-volatile compounds like propiophenone.[19] It offers excellent separation efficiency and definitive identification based on both retention time and mass spectral fragmentation patterns.
Causality Behind the Method: Why GC-MS?
GC is an ideal choice for propiophenone due to its volatility and thermal stability.[19] Coupling it with a mass spectrometer provides a high degree of confidence in analyte identification through library matching of the fragmentation pattern. While typically less sensitive than a targeted HPLC-MS/MS method, GC-MS is excellent for purity testing and quantification at higher concentrations (µg/mL or ppm levels) and can be a cost-effective alternative.
Experimental Protocol: GC-MS
This protocol is a generalized procedure based on common practices for analyzing aromatic ketones.[21][22]
-
Preparation of Standards and Samples:
-
Prepare stock solutions (1 mg/mL) of propiophenone and an appropriate internal standard (e.g., 2-Nonanol or 4'-Methylpropiophenone) in methanol or acetonitrile.[23]
-
Generate calibration standards (e.g., 1-100 µg/mL) and QCs by dilution.
-
For solid samples, dissolve in a suitable solvent. For liquid samples, a simple dilution may suffice.
-
-
Sample Preparation (Direct Injection or Extraction):
-
For clean samples, a direct dilution in the solvent is often sufficient.
-
For complex matrices, a liquid-liquid extraction (e.g., with hexane or dichloromethane) may be required to isolate the analyte.
-
-
Instrumentation and Conditions:
-
GC System: Agilent GC system or equivalent.
-
MS Detector: Mass Selective Detector (MSD).
-
Column: 5% Phenyl Polymethylsiloxane capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[22]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 280 °C.
-
Oven Program: Initial temp 50 °C for 1 min, ramp at 10 °C/min to 300 °C, hold for 2 min.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 40-300 or Selected Ion Monitoring (SIM) for target ions (e.g., m/z 105, 77, 134 for propiophenone).
-
Validation Data Summary: GC-MS
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.998 |
| Range | - | 1 - 100 µg/mL |
| LOQ | S/N > 10; Accuracy/Precision within ±20% | 1 µg/mL |
| Accuracy | Within ±15% of nominal | 96.8% - 103.1% |
| Precision (%RSD) | ≤ 15% | < 5% |
| Specificity | Baseline resolution from interfering peaks | Pass |
| Robustness | %RSD < 10% for minor changes | Pass |
The Cross-Validation Study: Bridging the Methodological Divide
The primary goal of the cross-validation study is to demonstrate that the two validated methods (HPLC-MS/MS and GC-MS) produce comparable and equivalent results, ensuring data can be reliably compared or combined.[4]
Workflow for Analytical Method Cross-Validation
The following diagram illustrates the logical flow of a cross-validation study.
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A Senior Application Scientist's Guide to Comparative Docking of Fluorinated Chalcones on Therapeutic Targets
Introduction: The Synergy of Fluorine and the Chalcone Scaffold in Drug Discovery
Chalcones, characterized by their (E)-1,3-diphenyl-2-propene-1-one core, represent a privileged scaffold in medicinal chemistry.[1] This structural simplicity allows for facile synthesis of a vast array of derivatives, which have been shown to modulate a wide spectrum of therapeutic targets, exhibiting anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[2][3][4] The versatility of the chalcone framework makes it an ideal starting point for drug discovery campaigns.[3]
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[5] Introducing fluorine can enhance metabolic stability, increase membrane permeability, and improve binding affinity to target proteins.[5][6] When applied to the chalcone scaffold, fluorination has proven to be a powerful strategy for enhancing biological activity and unlocking new therapeutic potential.[5][6]
This guide provides a comparative analysis of fluorinated chalcones against several key therapeutic targets, leveraging the predictive power of molecular docking. As a computational method, molecular docking predicts the preferred orientation of a ligand when bound to a receptor, offering invaluable insights into the molecular basis of activity and guiding the rational design of more potent and selective agents.[3] We will explore the causality behind the computational workflow, present comparative data, and provide a self-validating protocol for your own investigations.
Pillar 1: The Rationale of Molecular Docking Workflow
Molecular docking is more than just a computational routine; it's a hypothesis-generating tool. The validity of its predictions hinges on a carefully executed and well-understood workflow. The choices made at each step are critical for obtaining biologically relevant results.
Below is a diagram illustrating the logical flow of a typical molecular docking experiment.
Caption: A generalized workflow for molecular docking studies.
The causality behind this process is paramount. We prepare the receptor by removing crystallographic water molecules and adding polar hydrogens to ensure a correct ionization state, which is crucial for forming hydrogen bonds.[7] Ligands are converted to 3D and their energy is minimized to find a low-energy, stable conformation before docking.[7] The grid box defines the search space for the docking algorithm, focusing the computational effort on the protein's active site to save time and increase accuracy.[7] The final, crucial step is validation, where computational predictions (like binding energy) are compared with in vitro experimental data (like IC₅₀ values) to confirm the model's predictive power.[8]
Pillar 2: Comparative Docking Analysis Across Therapeutic Targets
The true power of fluorinated chalcones lies in their ability to interact with a diverse range of protein targets. The position and number of fluorine substituents can dramatically alter binding affinity and selectivity.
Target Class: Enzymes in Disease
Enzymes are a major class of drug targets. Fluorinated chalcones have shown significant promise as inhibitors of several key enzymes implicated in cancer, neurodegeneration, and inflammation.
1. Monoamine Oxidase B (MAO-B) - A Target for Neurodegenerative Disorders
MAO-B is a crucial enzyme that breaks down neurotransmitters like dopamine in the brain.[9] Its inhibition is a key therapeutic strategy for Parkinson's disease.[9] Chalcones are structurally similar to known MAO-B inhibitors, making them an attractive scaffold for modification.[9]
| Fluorinated Chalcone Derivative | Target PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| (2E)-1-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | 2V5Z | -8.9 (Ki = 0.22 µM) | Tyr398, Tyr435, Gln206 | [10] |
| (2E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 2V5Z | -8.5 (Ki = 0.85 µM) | Tyr398, Tyr435, Cys172 | [10] |
| (2E)-3-(4-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | 2V5Z | -8.3 (Ki = 1.25 µM) | Tyr398, Tyr435, Ile199 | [10] |
Data synthesized from cited literature. Binding affinities from docking studies often correlate with experimentally determined inhibitory constants (Ki).
The docking studies reveal that the trifluoromethyl group, a potent electron-withdrawing group, engages in favorable interactions within the hydrophobic binding pocket of MAO-B, leading to high potency.[10]
2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) - A Target in Angiogenesis and Cancer
VEGFR-2 is a tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[11] Inhibiting VEGFR-2 is a validated anti-cancer strategy.
Caption: Inhibition of the VEGFR-2 signaling pathway by fluorinated chalcones.
| Fluorinated Chalcone Derivative | Target PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| 4-Phenylurea Chalcone (2o) | 4ASD | -10.12 (IC₅₀ = 0.31 µM) | Cys919, Asp1046, Glu885 | [11] |
| 4-Phenylurea Chalcone (2l) | 4ASD | -9.85 (IC₅₀ = 0.42 µM) | Cys919, Asp1046, Glu885 | [11] |
| Sorafenib (Reference Drug) | 4ASD | -9.50 | Cys919, Asp1046, Glu885 | [11] |
Data synthesized from cited literature. IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity.
In this case, docking studies show that fluorinated chalcones can form strong hydrogen bonds with key residues like Cys919 and Asp1046 in the ATP-binding pocket of VEGFR-2, effectively competing with the natural substrate and halting the signaling cascade.[11]
Target Class: Antimicrobial Targets
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Fluorinated chalcones have demonstrated potent activity against various pathogens.[12]
1. Thymidylate Kinase - A Target in Mycobacterium tuberculosis
Thymidylate kinase (MtbTMPK) is an essential enzyme for DNA synthesis in Mycobacterium tuberculosis, the causative agent of tuberculosis.[12] Its inhibition is a promising strategy for developing new antitubercular drugs.
| Fluorinated Chalcone Derivative | Target PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Indolyl Chalcone (40) | 1G3U | -8.9 (MIC ~8 µM) | Arg95, Arg48, Tyr103 | [12] |
| 2-Chlorophenyl Chalcone (30) | 1G3U | -8.5 (MIC ~16 µM) | Arg95, Ser101, Tyr103 | [12] |
| Indolyl Chalcone (41) | 1G3U | -8.4 (MIC ~18 µM) | Arg95, Gln102, Tyr39 | [12] |
Data synthesized from cited literature. MIC (Minimum Inhibitory Concentration) is a measure of antibacterial potency.
The docking poses suggest that the fluorine substitutions enhance hydrophobic interactions within the enzymatic pocket, while the core chalcone structure forms critical hydrogen bonds with key arginine and tyrosine residues, disrupting the enzyme's function.[12]
Pillar 3: A Self-Validating Experimental Protocol for Comparative Docking
This section provides a detailed, step-by-step methodology for conducting a comparative docking study. We will use the inhibition of MAO-B as our example, a well-validated target for chalcone derivatives.[9][10] This protocol is designed to be self-validating by emphasizing the correlation with known experimental data.
Objective: To compare the binding modes and affinities of three representative fluorinated chalcones against human MAO-B.
Materials:
-
Software:
-
Molecular visualization software (e.g., PyMOL, UCSF Chimera, Discovery Studio Visualizer).
-
Docking software (e.g., AutoDock Tools & AutoDock Vina).[7]
-
Chemical drawing software (e.g., Marvin Sketch, ChemDraw).
-
-
Input Files:
-
Receptor PDB file: 2V5Z (Human MAO-B).
-
Structures of fluorinated chalcone ligands.
-
Step-by-Step Methodology
Part A: Receptor Preparation
-
Obtain Receptor Structure: Download the crystal structure of human MAO-B (PDB ID: 2V5Z) from the Protein Data Bank ([Link]).
-
Initial Cleaning: Open the PDB file in your visualization software. Remove all water molecules (HOH) and any co-crystallized ligands or ions. This is crucial as we want to dock our ligand into an empty binding site.
-
Prepare for Docking (Using AutoDock Tools):
-
Load the cleaned PDB file.
-
Add polar hydrogen atoms to satisfy the valencies of atoms like oxygen and nitrogen.
-
Compute Gasteiger charges. These partial charges are essential for calculating the electrostatic interactions between the protein and the ligand.[7]
-
Save the prepared protein in the required PDBQT format.[7]
-
Part B: Ligand Preparation
-
Sketch Ligands: Draw the 2D structures of your fluorinated chalcones using chemical drawing software. For this example, use the top three compounds from the MAO-B table above.
-
Convert to 3D and Optimize: Convert the 2D sketches to 3D structures. Perform a geometry optimization or energy minimization using a computational chemistry method like DFT (e.g., at the B3LYP/6-31G(d,p) level) or a faster force field like MMFF94.[7] This step ensures the ligand is in a low-energy, realistic conformation.
-
Prepare for Docking (Using AutoDock Tools):
-
Load the optimized 3D ligand structure (e.g., in .mol2 or .pdb format).
-
The software will automatically detect rotatable bonds and assign charges.
-
Save the prepared ligand in the PDBQT format.
-
Part C: Docking Simulation with AutoDock Vina
-
Define the Binding Pocket (Grid Generation):
-
Load the prepared receptor (PDBQT file) into AutoDock Tools.
-
Identify the active site. For 2V5Z, this is a well-defined cavity where the native ligand was bound. Key residues like Tyr398 and Tyr435 line this pocket.
-
Center the grid box on this active site. A typical box size would be 25 x 25 x 25 Å to ensure the entire binding cavity is included in the search space.[7]
-
-
Configure and Run Vina:
-
Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
-
Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt
-
Vina will perform the docking, exploring various conformations of the ligand within the active site and calculating the binding energy for each.[7]
-
Part D: Analysis and Validation
-
Analyze Binding Energies: Vina will output several binding poses ranked by their binding affinity in kcal/mol. The top-ranked pose (most negative value) represents the most probable binding mode.[7]
-
Compare and Correlate: Tabulate the binding energies for all your fluorinated chalcones. Compare this ranking with experimental data from the literature (e.g., Ki or IC₅₀ values). A strong correlation (i.e., lower binding energy corresponds to lower Ki/IC₅₀) validates your docking protocol.
-
Visualize Interactions:
-
Load the prepared receptor and the docked ligand poses (output PDBQT file) into PyMOL or Discovery Studio.
-
Analyze the best-scoring pose. Identify and measure key interactions like hydrogen bonds (e.g., with Gln206) and hydrophobic or π-π stacking interactions (e.g., with Tyr398, Tyr435).[7]
-
Compare the interactions formed by the different fluorinated derivatives. For instance, does a trifluoromethyl group occupy a specific hydrophobic pocket that a single fluoro group does not? This provides a structural explanation for differences in activity.
-
By following this comprehensive protocol, researchers can generate reliable and insightful comparative data on the interaction of fluorinated chalcones with their therapeutic targets, ultimately accelerating the drug discovery process.
References
A complete list of all sources cited within this guide.
-
Chalcone Derivatives: Anti-Inflammatory Potential and Molecular Targets Perspectives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Matos, M. J., et al. (2024). A Comprehensive Review of the Docking Studies of Chalcone for the Development of Selective MAO-B Inhibitors. CNS & Neurological Disorders - Drug Targets, 23(6), 697-714. [Link]
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Salehi, B., et al. (2017). Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 16(1), 30-49. [Link]
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Targeting GABA receptors with chalcone derivative compounds, what is the evidence?. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]
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Patel, M. K., et al. (2025). Exploring The Therapeutic Potential of Chalcone Derivatives: A Review of Biological Activities. Asian Journal of Pharmaceutical Research and Development, 13(1), 168-173. [Link]
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Dhaliwal, J. S., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules, 27(20), 7062. [Link]
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Saeed, A., et al. (2026). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. RSC Advances, 16(1), 1-17. [Link]
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Nowak, M., et al. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications. Molecules, 30(11), 2395. [Link]
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Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. (n.d.). Journal of Pharmaceutical Research International. Retrieved January 18, 2026, from [Link]
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Wang, X., et al. (2025). Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. Molecules, 30(23), 4891. [Link]
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Nowak, M., et al. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. MDPI. Retrieved January 18, 2026, from [Link]
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Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]
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A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Study on the Interaction between Chalcone and DNA with Spectroscopy and Molecular Docking Technique. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]
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Agarwal, U., et al. (2024). Synthesis, Docking Analysis, and Assessment of Chalcones for Antibacterial and Anthelmintic Activities. Current Chemical Biology, 18(3), 176-191. [Link]
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Baseer, M. A., et al. (2013). Synthesis, characterization, docking studies and bio-efficacy evaluation of novel chalcones. Journal of Chemical and Pharmaceutical Research, 5(7), 329-334. [Link]
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Ibrahim, M. K., & Mohammed, S. R. (2024). Synthesis Development and Molecular Docking Study of New Azo Chalcone Derivatives. ARO-The Scientific Journal of Koya University, 12(2), 1-10. [Link]
-
Ibrahim, M. K., & Mohammed, S. R. (2025). Synthesis Development and Molecular Docking Study of New Azo Chalcone Derivatives. ARO-The Scientific Journal of Koya University, 12(2). [Link]
-
Mathew, B., et al. (2015). Development of fluorinated methoxylated chalcones as selective monoamine oxidase-B inhibitors: Synthesis, biochemistry and molecular docking studies. Bioorganic Chemistry, 61, 69-76. [Link]
-
Siswandono, S., et al. (2017). New fluorinated chalcone and pyrazoline analogs: Synthesis, docking, and molecular dynamic studies as anticancer agents. Tropical Journal of Pharmaceutical Research, 16(9), 2201-2208. [Link]
-
Kumar, G. S., et al. (2022). Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies. PLOS ONE, 17(6), e0269348. [Link]
-
Molecular Docking Studies of the Antitumoral Activity and Characterization of New Chalcone. (n.d.). Bentham Science. Retrieved January 18, 2026, from [Link]
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A Comparative Safety and Toxicity Profile of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone: An Investigational Guide
Introduction
The development of novel therapeutic agents requires a thorough evaluation of their safety and toxicity profile early in the drug discovery process.[1][2] This guide provides a comprehensive framework for assessing the safety of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, a propiophenone derivative with potential pharmacological applications. Propiophenone and its derivatives are utilized as intermediates in the synthesis of various pharmaceuticals, including nervous system drugs.[3][4][] Given the limited publicly available toxicological data for this specific compound, this document outlines a recommended battery of in vitro and in vivo assays to establish its safety profile. For comparative purposes, the known toxicological data of the parent compound, propiophenone, will be used as a benchmark.
The primary objective of this guide is to propose a scientifically rigorous, tiered approach to toxicity testing, enabling researchers to make informed decisions about the continued development of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone. The experimental design prioritizes a combination of rapid, cost-effective in vitro screens followed by more comprehensive in vivo studies for promising candidates.[6]
Chemical Identity and Known Safety Data
2'-Carboethoxy-3-(4-fluorophenyl)propiophenone
-
Synonyms: 3'-carboethoxy-3-(4-fluorophenyl)propiophenone
-
CAS Number: 898768-02-0
-
Molecular Formula: C18H17FO3
Propiophenone (Reference Compound)
-
CAS Number: 93-55-0
-
Molecular Formula: C9H10O
-
Known Hazards: Propiophenone is reported to be mildly toxic by ingestion and skin contact and is a skin and eye irritant.[3][9] The oral LD50 in rats is 4534.9 mg/kg, and the dermal LD50 in rabbits is 4530.4 mg/kg.[9]
Proposed Experimental Workflow for Safety Evaluation
A tiered approach to toxicity testing is recommended to efficiently screen and evaluate the safety of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone. This workflow begins with in vitro assays to assess cytotoxicity and genotoxicity, followed by more complex assays for cardiotoxicity, and finally, preliminary in vivo studies.
Caption: Proposed tiered workflow for the safety and toxicity evaluation of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone.
Part 1: In Vitro Toxicity Assessment
In vitro toxicology studies are crucial for the early identification of potential liabilities of a new chemical entity, requiring smaller amounts of the compound and providing rapid results.[2][6]
Cytotoxicity Assays (MTT/XTT)
The initial step in assessing the toxicity of a novel compound is to determine its effect on cell viability.[10] The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[11][12]
Experimental Protocol: MTT Assay [10][13]
-
Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity or HEK293 for general cytotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone and propiophenone (as a comparator) in cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 24, 48, or 72 hours. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Compound | HepG2 (Liver Cell Line) | HEK293 (Kidney Cell Line) |
| 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone | To be determined | To be determined |
| Propiophenone | To be determined | To be determined |
| Doxorubicin (Positive Control) | ~1-5 µM | ~0.5-2 µM |
Genotoxicity Assays
Genotoxicity assays are performed to assess the potential of a compound to damage genetic material.[14] A standard battery of tests includes an assay for gene mutations in bacteria (Ames test) and an assay for chromosomal damage in mammalian cells (in vitro micronucleus assay).[14][15]
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) [15][16]
-
Bacterial Strains: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine or tryptophan operon.
-
Exposure: Expose the bacterial strains to various concentrations of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone with and without a metabolic activation system (S9 fraction from rat liver).
-
Plating: Plate the treated bacteria on a minimal agar medium lacking the specific amino acid.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.
Experimental Protocol: In Vitro Micronucleus Assay [15][17]
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).
-
Treatment: Treat the cells with at least three concentrations of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, with and without metabolic activation (S9).
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopy: Analyze the cells for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[17]
Caption: Workflow for assessing the genotoxic potential of the test compound.
Part 2: In Vitro Cardiotoxicity Assessment
Drug-induced cardiotoxicity is a major reason for the withdrawal of drugs from the market.[18] The inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a key indicator of potential proarrhythmic risk.[18][19]
hERG Channel Assay
This assay evaluates the potential of a compound to block the hERG channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[18]
Experimental Protocol: Automated Patch Clamp hERG Assay [18][20]
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Automated Patch Clamp System: Employ an automated patch clamp system (e.g., QPatch or SyncroPatch) for high-throughput screening.
-
Compound Application: Apply a range of concentrations of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone sequentially to the cells.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.[20]
-
Current Measurement: Measure the hERG tail current before and after the application of the test compound.
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value. A known hERG inhibitor (e.g., E-4031 or cisapride) should be used as a positive control.[18][20]
Table 2: Hypothetical Comparative Cardiotoxicity Data (IC50 in µM)
| Compound | hERG Channel Inhibition (IC50) |
| 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone | To be determined |
| Propiophenone | To be determined |
| E-4031 (Positive Control) | ~0.01-0.1 µM |
Part 3: Preliminary In Vivo Toxicity Assessment
In vivo studies provide a comprehensive evaluation of a compound's safety in a whole organism, offering insights that cannot be obtained from in vitro models alone.[1][21]
Acute Oral Toxicity Study (Dose-Range Finding)
An acute toxicity study provides information on the potential health hazards that may result from short-term exposure to a substance.[22] This is often a dose-range finding study to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.[22][23]
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
-
Animal Model: Use a single sex of a rodent species (e.g., female Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone to one animal.
-
Observation: Observe the animal for signs of toxicity for up to 14 days.
-
Sequential Dosing: If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose. This process is continued until the MTD is determined.
-
Clinical Observations: Record clinical signs of toxicity, body weight changes, and any mortality.
-
Pathology: At the end of the study, perform a gross necropsy on all animals.
Conclusion
The comprehensive safety evaluation of a novel compound like 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone is paramount for its potential development as a therapeutic agent. This guide proposes a structured, multi-tiered approach to toxicity testing, beginning with fundamental in vitro assays for cytotoxicity and genotoxicity, progressing to more specific in vitro assessments such as cardiotoxicity, and culminating in preliminary in vivo studies.
The rationale behind this tiered approach is to enable early, data-driven decision-making, thereby conserving resources and minimizing the use of animal testing.[2] The comparison with the parent compound, propiophenone, will provide a valuable context for interpreting the toxicological profile of its derivative. The successful completion of these studies will establish a foundational safety profile for 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, guiding its future preclinical and clinical development.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone
This guide provides a comprehensive analysis of synthetic strategies for obtaining 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, a valuable propiophenone derivative with potential applications in medicinal chemistry and materials science. Recognizing the critical need for efficient and scalable synthetic routes in research and development, this document presents a comparative study of plausible pathways, supported by established chemical principles and experimental data from the scientific literature. We will delve into the rationale behind the chosen strategies, offering detailed protocols and a critical evaluation of their respective merits and drawbacks.
Introduction to 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone
The target molecule, 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, possesses a unique combination of structural motifs: a propiophenone core, a synthetically versatile carboethoxy group on the aromatic ring, and a fluorinated phenyl moiety. The presence of the fluorine atom can significantly influence the compound's pharmacokinetic and physicochemical properties, making it an attractive scaffold for drug discovery programs. The ortho-carboethoxy group provides a handle for further molecular elaboration, enabling the construction of more complex chemical entities. Given the absence of a direct, one-pot synthesis in the current literature, this guide focuses on a logical and efficient multi-step approach.
Proposed Synthetic Strategy: A Multi-Step Approach Via a Chalcone Intermediate
After a thorough review of synthetic methodologies, a multi-step pathway commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by selective reduction and subsequent functionalization of the aromatic ring, has been identified as a highly plausible and efficient strategy. This approach is favored due to the high yields typically associated with each step and the ready availability of the starting materials.
The proposed synthetic sequence is as follows:
-
Step 1: Claisen-Schmidt Condensation to synthesize 2'-Hydroxy-4-fluorochalcone.
-
Step 2: Selective Reduction of the chalcone to afford 2'-Hydroxy-3-(4-fluorophenyl)propiophenone.
-
Step 3: Kolbe-Schmitt Carboxylation to introduce a carboxylic acid group at the 2'-position.
-
Step 4: Fischer Esterification to yield the final product, 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone.
Below, we will dissect each step, providing detailed experimental protocols and discussing the underlying chemical principles.
Experimental Protocols and Mechanistic Insights
Route 1: Synthesis via a Chalcone Intermediate
This route is predicated on the robust and well-established Claisen-Schmidt condensation, followed by a series of selective transformations.
Workflow Diagram:
Caption: Synthetic workflow for Route 1 via a chalcone intermediate.
Step 1: Synthesis of 2'-Hydroxy-4-fluorochalcone via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and a carbonyl compound lacking an alpha-hydrogen on one side. In this step, the enolate of 2'-hydroxyacetophenone acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde.
-
Protocol:
-
To a solution of 2'-hydroxyacetophenone (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent) in ethanol, add a 40% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise at room temperature with constant stirring.
-
Continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.
-
The precipitated solid, 2'-hydroxy-4-fluorochalcone, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford yellow crystals.
-
-
Causality of Choices: Ethanol is a common and effective solvent for this reaction, dissolving both reactants and facilitating the reaction in a homogeneous phase. The use of a strong base like NaOH or KOH is essential to deprotonate the alpha-carbon of the acetophenone, generating the reactive enolate. The reaction is typically carried out at room temperature to control the rate of reaction and minimize side products.
Step 2: Selective Reduction of 2'-Hydroxy-4-fluorochalcone
The selective reduction of the carbon-carbon double bond of the chalcone, while leaving the carbonyl group intact, is crucial. Catalytic hydrogenation is a highly effective method for this transformation.
-
Protocol:
-
Dissolve 2'-hydroxy-4-fluorochalcone (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 2'-hydroxy-3-(4-fluorophenyl)propiophenone. This product can often be used in the next step without further purification.
-
-
Causality of Choices: Palladium on carbon is a highly efficient and selective catalyst for the hydrogenation of carbon-carbon double bonds in the presence of carbonyl groups.[1] Ethanol and ethyl acetate are excellent solvents for this reaction as they dissolve the substrate and do not interfere with the catalyst. The reaction is performed at room temperature and atmospheric pressure of hydrogen for safety and convenience.
Step 3: Carboxylation of 2'-Hydroxy-3-(4-fluorophenyl)propiophenone via the Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a carboxylation reaction that proceeds by the heating of a sodium phenoxide with carbon dioxide under pressure, followed by treatment with acid. This reaction introduces a carboxyl group ortho to the hydroxyl group.
-
Protocol:
-
Treat 2'-hydroxy-3-(4-fluorophenyl)propiophenone (1 equivalent) with a solution of sodium hydroxide in water to form the sodium phenoxide.
-
Evaporate the water to obtain the dry sodium phenoxide salt.
-
Place the dry salt in an autoclave and heat it to 120-140 °C under a high pressure of carbon dioxide (100 atm).
-
Maintain these conditions for several hours.
-
After cooling, dissolve the reaction mixture in water and acidify with a strong acid (e.g., HCl) to precipitate the 2'-carboxy-3-(4-fluorophenyl)propiophenone.
-
Collect the product by filtration, wash with cold water, and dry.
-
-
Causality of Choices: The formation of the sodium phenoxide is crucial as it increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack by the weakly electrophilic carbon dioxide. High pressure and temperature are necessary to overcome the low reactivity of CO2 and drive the reaction forward.
Step 4: Esterification of 2'-Carboxy-3-(4-fluorophenyl)propiophenone
The final step involves the conversion of the carboxylic acid to its corresponding ethyl ester. Fischer esterification is a classic and reliable method for this transformation.
-
Protocol:
-
Dissolve 2'-carboxy-3-(4-fluorophenyl)propiophenone (1 equivalent) in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).
-
Reflux the reaction mixture for several hours. The reaction can be monitored by TLC.
-
After completion, cool the mixture and neutralize the excess acid with a weak base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone.
-
-
Causality of Choices: The use of excess ethanol serves as both the reactant and the solvent, driving the equilibrium towards the formation of the ester. A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Alternative Synthetic Considerations
While the chalcone-based route is proposed as the primary strategy, other approaches could be considered, though they may present more significant challenges.
Alternative Route 2: Friedel-Crafts Acylation Approach
This route would involve the Friedel-Crafts acylation of a pre-functionalized aromatic ring.
Workflow Diagram:
Caption: Synthetic workflow for the alternative Friedel-Crafts acylation route.
-
Challenges:
-
Regioselectivity of Friedel-Crafts Acylation: The acylation of ethyl 2-bromobenzoate is likely to produce a mixture of isomers, with the propionyl group adding at different positions on the aromatic ring. The separation of these isomers could be challenging and would likely lead to a lower overall yield of the desired intermediate.[2][3]
-
Catalyst Stoichiometry: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst, which can lead to significant waste and difficult work-up procedures.[4][5]
-
Cross-Coupling Compatibility: While Suzuki and Heck couplings are powerful reactions, the efficiency of the coupling of a sterically hindered 2'-bromopropiophenone derivative would need to be carefully optimized.[6][7]
-
Performance Comparison of Synthetic Routes
| Parameter | Route 1: Chalcone Intermediate | Route 2: Friedel-Crafts Acylation |
| Overall Yield | Potentially higher due to well-established, high-yielding individual steps. | Likely lower due to potential issues with regioselectivity in the Friedel-Crafts step and subsequent isomer separation. |
| Purity of Intermediates | Intermediates are often crystalline and can be easily purified by recrystallization. | Isomeric mixtures from the Friedel-Crafts reaction would require careful purification, potentially by column chromatography. |
| Scalability | Generally good, as the reactions involved are commonly used in industrial settings. | Scalability may be hampered by the need for large quantities of Lewis acids and challenging purifications. |
| Cost of Reagents | Starting materials (2'-hydroxyacetophenone, 4-fluorobenzaldehyde) are readily available and relatively inexpensive. | Substituted starting materials and palladium catalysts for cross-coupling can be more expensive. |
| Safety & Environmental | Uses common laboratory reagents and solvents. Catalytic hydrogenation requires proper handling of hydrogen gas. | Friedel-Crafts acylation with aluminum chloride generates corrosive HCl gas and significant aluminum waste. |
| Predictability | The reaction sequence is logical and based on highly predictable and well-understood reactions. | The outcome of the Friedel-Crafts acylation step is less predictable in terms of isomer distribution. |
Conclusion and Recommendations
Based on this comparative analysis, Route 1, proceeding through a chalcone intermediate, is recommended as the more efficient and practical synthetic strategy for the preparation of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone. This route offers a more predictable outcome, higher potential overall yield, and utilizes more readily available and less hazardous starting materials compared to the Friedel-Crafts acylation approach. The individual steps of the chalcone route are well-documented in the chemical literature, providing a solid foundation for successful implementation in a research or development setting. The modularity of this approach also allows for the synthesis of a variety of analogs by simply changing the starting acetophenone or benzaldehyde.
References
-
Demidoff, F. C., et al. (2022). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E. The Journal of Organic Chemistry, 87(21), 14208–14222. [Link]
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Mohar, K., et al. (2021). Activating Methanol for Chemoselective Transfer Hydrogenation of Chalcones Using an SNS-Ruthenium Complex. The Journal of Organic Chemistry, 86(15), 10435–10444. [Link]
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Chlipała, P., et al. (2023). Synthesis of chalcones and their subsequent transformations to dihydrochalcones using unconventional yeast strains. Molecules, 28(18), 6599. [Link]
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Na, F., et al. (2020). Catalytic Asymmetric Transfer Hydrogenation of trans-Chalcone Derivatives Using BINOL-derived Boro-phosphates. Organic Letters, 22(15), 5953–5957. [Link]
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Na, F., et al. (2020). Catalytic Asymmetric Transfer Hydrogenation of trans-Chalcone Derivatives Using BINOL-derived Boro-phosphates. Organic Chemistry Portal. [Link]
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Gazolu, D., et al. (2021). Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. Molecules, 26(16), 4965. [Link]
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Filippucci, S., et al. (2020). Reaction scheme of the bioreduction of chalcones 1a, 2a and 3a into dihydrochalcones 1b, 2b and 3b, respectively, by NCYs. ResearchGate. [Link]
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Sroka, Z., & Młynarczyk, K. (2021). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Molecules, 26(11), 3144. [Link]
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Liu, Y.-F., et al. (2023). Synthesis of Heterocycles from 2‐Acylbenzoic Acids. European Journal of Organic Chemistry, 26(25), e202300452. [Link]
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Papakyriakou, A., et al. (2021). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. Antioxidants, 10(6), 941. [Link]
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Chemistry LibreTexts. (2019). 16.15: Orientation Effects in Substituted Benzenes. [Link]
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Chemistry Steps. (n.d.). Ortho Para and Meta in Disubstituted Benzenes. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
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Molander, G. A., & Brown, A. R. (2006). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of chemical research, 39(1), 42–49. [Link]
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Yilmaz, I., et al. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 25(18), 4265. [Link]
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Safety Operating Guide
Navigating the Handling of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the diligent researcher, scientist, and drug development professional, the introduction of novel compounds into a workflow is a routine yet critical undertaking. Among these, 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone, a propiophenone derivative, presents a unique set of handling considerations. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind the recommended personal protective equipment (PPE) and operational plans. Our goal is to empower you with the knowledge to work safely and effectively, making this a trusted resource for your laboratory safety and chemical handling needs.
Understanding the Hazard Profile
Before delving into protective measures, it is crucial to understand the inherent hazards of 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone. Based on data from analogous compounds, this chemical should be handled with care, as it is known to cause skin and eye irritation, and may lead to respiratory irritation. While comprehensive toxicological data for this specific molecule is not widely available, the prudent approach is to treat it with the respect afforded to other aromatic ketones, which can have both acute and chronic health effects.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone. The following table outlines the minimum required PPE, with further detailed explanations in the subsequent sections.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness) | Provides splash resistance against a range of organic chemicals. For prolonged contact, consider heavier-duty gloves or double-gloving. |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. | Protects against splashes and aerosols, which can cause serious eye irritation. |
| Face Protection | Face shield (in addition to goggles). | Recommended when there is a significant risk of splashing, such as during bulk transfers or when heating the substance. |
| Body Protection | Flame-resistant lab coat. | Protects skin and personal clothing from splashes and spills. Flame resistance is a prudent precaution when working with organic compounds that may be flammable. |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges. A combination OV/acid gas cartridge may be used for broader protection. | Required when working outside of a certified chemical fume hood, when handling large quantities, or if there is a potential for aerosol generation. |
Hand Protection: A Deeper Dive
Best Practices for Glove Use:
-
Inspect Before Use: Always check gloves for any signs of damage, such as punctures or tears.
-
Double Gloving: For operations with a higher risk of exposure, wearing two pairs of nitrile gloves can provide an additional layer of protection.
-
Immediate Replacement: If a glove comes into contact with the chemical, it should be removed and replaced immediately.
-
Proper Removal: To avoid contaminating your skin, use a proper glove removal technique (e.g., the "glove-in-glove" method).
-
Hand Washing: Always wash your hands thoroughly with soap and water after removing gloves.
Respiratory Protection: When and Why
Engineering controls, such as a certified chemical fume hood, are the primary means of preventing inhalation exposure. However, in situations where these controls are not feasible or sufficient, respiratory protection is mandatory. An air-purifying respirator with organic vapor (OV) cartridges is the minimum requirement. For reactions that may produce acidic byproducts, a combination organic vapor/acid gas (OV/AG) cartridge is recommended for enhanced protection.
Key Considerations for Respirator Use:
-
Fit Testing: A proper fit is essential for a respirator to be effective. All users of tight-fitting respirators must be fit-tested annually.
-
Cartridge Change Schedule: Respirator cartridges have a limited service life and must be replaced on a regular schedule, or sooner if the user detects any odor or taste of the chemical.
-
Maintenance and Storage: Respirators must be cleaned, inspected, and stored in a clean, dry place away from contaminants.
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond the use of PPE. A comprehensive plan for the entire lifecycle of the chemical in your laboratory is essential.
Workflow for Handling 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone
The following diagram illustrates a safe workflow for handling this compound.
Caption: Safe handling workflow for 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone.
Decontamination Procedures
Effective decontamination is crucial to prevent cross-contamination and accidental exposure.
For Glassware and Equipment:
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. Collect the rinsate as hazardous waste.
-
Wash: Wash with a laboratory detergent and water.
-
Final Rinse: Rinse with deionized water.
For Work Surfaces:
-
Absorb Spills: In case of a spill, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Wipe Down: Wipe the contaminated surface with a cloth dampened with a suitable organic solvent, followed by a detergent solution.
Disposal Plan
As a halogenated organic compound, 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone and any materials contaminated with it must be disposed of as hazardous waste.[5][6]
Waste Segregation is Key:
-
Halogenated Organic Waste: All waste containing this compound, including excess material, solutions, and contaminated consumables (e.g., gloves, absorbent pads), should be collected in a clearly labeled, dedicated waste container for halogenated organic compounds.[7]
-
EPA Waste Codes: Depending on the specific circumstances and any co-mingled waste, this material may fall under EPA hazardous waste codes such as F001 or F002 for spent halogenated solvents.[8] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and disposal procedures.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
In Case of a Spill:
-
Evacuate: Evacuate the immediate area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Contain: If it is safe to do so, contain the spill using appropriate spill control materials.
-
Ventilate: Ensure the area is well-ventilated.
By adhering to these comprehensive guidelines, you can confidently and safely handle 2'-Carboethoxy-3-(4-fluorophenyl)propiophenone in your laboratory, ensuring the integrity of your research and the well-being of yourself and your colleagues.
References
- Glove Material Breakthrough Time after Total Immersion. (n.d.). Oregon State University Environmental Health & Safety.
- Kimberly-Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark.
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- Propiophenone for Synthesis. (n.d.). Alpha Chemika.
- Nitrile Glove Chemical-Compatibility Reference. (n.d.).
- Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves. (n.d.). Ansell.
- NIOSH Pocket Guide to Chemical Hazards: Acetone. (2019). Centers for Disease Control and Prevention.
- Waste Classification. (n.d.). The University of Queensland.
- Halogenated Waste. (n.d.). University of California, Santa Barbara Environmental Health & Safety.
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- Classification of special laboratory waste. (n.d.). University of Barcelona.
- Safety Data Sheet: Propiophenone. (2025). Thermo Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
